Adimolol hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUATBZTSZGPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75708-29-1 | |
| Record name | Men 935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADIMOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9QT537UWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Long-acting Antihypertensive Properties of Adimolol HCl Hydrate
Technical Guide for Drug Development & Application
Executive Summary
Adimolol Hydrochloride Hydrate (MEN-935) represents a distinct class of antihypertensive agents characterized by a "hybrid" pharmacological profile. Unlike conventional beta-blockers, Adimolol combines potent, non-selective
Crucially, the long-acting nature of Adimolol—facilitated by its specific physicochemical properties and deep tissue distribution—allows for once-daily (QD) dosing, a critical factor in patient compliance for chronic hypertension management. This guide analyzes the molecular mechanisms, pharmacokinetic (PK) drivers, and synthesis protocols defining Adimolol’s utility.
Chemical Entity Profile & Physicochemical Properties
The "hydrate" form is critical for the pharmaceutical stability of Adimolol. The anhydrous hydrochloride salt is hygroscopic, whereas the monohydrate form provides a stable crystal lattice suitable for consistent formulation.
Structural Analysis[1][2]
-
IUPAC Name: 1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride monohydrate.
-
Molecular Formula:
-
Key Moieties:
-
Naphthyloxypropanolamine Head: Provides high-affinity
-adrenergic blockade (homologous to Propranolol). -
Benzimidazolone Tail: Imparts
-blocking activity and lipophilicity, driving the large volume of distribution ( ). -
Gem-dimethyl Linker: The 3-methylbutyl chain provides steric bulk, protecting the amine from rapid metabolic deamination.
-
Visualization: Retrosynthetic Disconnection
The following diagram illustrates the logical assembly of the Adimolol molecule, highlighting the modular synthesis used in process chemistry.
Figure 1: Retrosynthetic analysis showing the convergence of the beta-blocking 'head' (Red) and the alpha-blocking/lipophilic 'tail' (Green).
Pharmacodynamics: The Dual Mechanism
Adimolol acts as a non-selective
Signaling Pathway Intervention
The drug interrupts the G-protein coupled receptor (GPCR) cascades that normally lead to hypertension.
Figure 2: Dual interference mechanism. Adimolol prevents cAMP generation in the heart (reducing rate) and IP3 generation in vessels (preventing constriction).
Pharmacokinetics: The "Long-Acting" Driver
The clinical differentiation of Adimolol lies in its pharmacokinetics. Unlike Propranolol (
The 4-Compartment Model
Experimental data fits an open four-compartment model . This indicates that Adimolol does not just stay in the plasma (Central) but distributes extensively into deep tissue reservoirs (likely due to the lipophilic benzimidazolone moiety). These deep compartments act as a "slow-release" depot, returning the drug to the plasma slowly and maintaining therapeutic levels.
| Parameter | Value (Approx) | Clinical Implication |
| Bioavailability | ~30-50% | Significant first-pass metabolism, but consistent. |
| T_max | 2 - 4 hours | Slow absorption/distribution phase. |
| T_1/2 (Terminal) | 12 - 15 hours | Supports Once-Daily (QD) dosing. |
| Protein Binding | >90% | High binding contributes to long duration. |
| Excretion | Renal & Fecal | Balanced elimination pathways. |
PK Workflow Visualization
Figure 3: The 4-compartment pharmacokinetic model. The 'Deepest Compartment' is responsible for the prolonged terminal half-life.
Experimental Protocol: Synthesis of Adimolol HCl Hydrate
For researchers validating the compound, the following protocol ensures the correct polymorphic form (Monohydrate).
Reagents
-
1-(2,3-epoxypropoxy)naphthalene (Intermediate A).
-
1-(3-amino-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate B).
-
Ethanol (95%).
-
Hydrochloric Acid (conc.).[1]
Step-by-Step Methodology
-
Coupling Reaction:
-
Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in Ethanol.
-
Heat to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1) until epoxide consumption is complete.
-
-
Salt Formation:
-
Cool the reaction mixture to room temperature.
-
Add ethanolic HCl dropwise until pH reaches ~2.0.
-
Stir for 1 hour; a precipitate may form.
-
-
Hydrate Crystallization (Critical Step):
-
Evaporate solvent to near dryness.
-
Redissolve residue in a mixture of Ethanol:Water (80:20) .
-
Heat to dissolve, then cool slowly to
over 12 hours. -
The presence of water is mandatory to form the stable Monohydrate crystal lattice.
-
-
Filtration:
-
Filter the white crystalline solid. Wash with cold aqueous ethanol.
-
Dry at
under vacuum. Note: Over-drying (>60°C) may dehydrate the crystal, leading to hygroscopic instability.
-
References
-
Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. Arzneimittelforschung. 1985;35(6):964-9.
-
Adimolol Hydrochloride Monohydrate - Substance Record. NCATS Inxight Drugs.
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones. Beilstein Journal of Organic Chemistry. 2011.
-
Structure-Activity Relationship of Beta Adrenergic Receptor Blockers. Drug Design & Medicinal Chemistry.
- Adimolol: A review of its pharmacodynamic and pharmacokinetic properties.Drugs of the Future. 1984;9(11):811.
Sources
An In-depth Technical Guide to the Binding Affinity of Adimolol to Beta-1 and Beta-2 Adrenergic Receptors
Abstract
Introduction to Adimolol and its Clinical Significance
Adimolol is a beta-adrenergic blocking agent with a notable characteristic of sustained antagonist activity, with effects persisting for up to seven days after a single oral dose.[1] As a non-selective beta-blocker, it antagonizes both β1 and β2 adrenergic receptors.[1] These receptors are integral components of the sympathetic nervous system, mediating the "fight-or-flight" response through the actions of catecholamines like epinephrine and norepinephrine.
The clinical significance of Adimolol and other beta-blockers lies in their ability to modulate cardiovascular function. By blocking β1-adrenergic receptors, predominantly found in the heart, these agents reduce heart rate, myocardial contractility, and blood pressure. Blockade of β2-adrenergic receptors, which are more widespread, can influence various physiological processes, including bronchodilation and vasodilation. The prolonged action of Adimolol suggests a potential for less frequent dosing, which can be advantageous in the management of chronic cardiovascular conditions.
An interesting aspect of Adimolol's mechanism is the suggestion of a non-competitive component to its antagonism. Studies have shown that in addition to reducing the affinity of beta-adrenoceptors for their agonists, Adimolol can also lead to a reduction in the total number of these receptors.[1] This dual action could contribute to its long-lasting therapeutic effects.[1]
Adimolol's Binding Profile: A Qualitative Assessment
Despite extensive literature searches, specific equilibrium dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for Adimolol at β1 and β2 adrenergic receptors are not publicly available. However, its classification as a non-selective beta-blocker indicates that it exhibits affinity for both receptor subtypes.
Table 1: Summary of Adimolol's Binding Characteristics
| Parameter | Beta-1 Adrenergic Receptor | Beta-2 Adrenergic Receptor | Reference |
| Binding Affinity (Ki) | Data not available | Data not available | N/A |
| IC50 | Data not available | Data not available | N/A |
| pA2 | Data not available | Data not available | N/A |
| Selectivity | Non-selective | Non-selective | [1] |
| Mode of Antagonism | Competitive and potentially non-competitive | Competitive and potentially non-competitive | [1] |
The lack of precise quantitative data underscores the necessity for empirical determination using standardized pharmacological assays, as detailed in the subsequent sections of this guide.
Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors
Understanding the downstream signaling cascades initiated by β1 and β2 adrenergic receptors is crucial for interpreting the functional consequences of Adimolol's binding. Both receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to the stimulatory G-protein, Gs.
Beta-1 Adrenergic Receptor Signaling
Activation of β1-adrenergic receptors, predominantly located on cardiomyocytes, leads to a canonical signaling pathway that increases cardiac output.
Caption: Beta-1 adrenergic receptor signaling pathway.
Beta-2 Adrenergic Receptor Signaling
The β2-adrenergic receptor signaling pathway shares similarities with the β1 pathway but is also characterized by its role in smooth muscle relaxation.
Caption: Beta-2 adrenergic receptor signaling pathway.
Experimental Protocols for Determining Binding Affinity
To ascertain the binding affinity of a compound like Adimolol, two primary experimental approaches are employed: radioligand binding assays to directly measure binding and functional assays to assess the antagonist activity.
Competitive Radioligand Binding Assay
This assay directly quantifies the affinity of an unlabeled ligand (Adimolol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: The assay measures the displacement of a known radioligand from the β1 or β2 adrenergic receptors by increasing concentrations of the unlabeled test compound (Adimolol). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing a high density of either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) to each well. The concentration should be close to its Kd value for the receptor.
-
Add increasing concentrations of Adimolol (or a vehicle control) to the wells.
-
To determine non-specific binding, add a high concentration of a known non-selective beta-blocker (e.g., propranolol) to a set of control wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each Adimolol concentration.
-
Plot the percentage of specific binding against the logarithm of the Adimolol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation Assay
This assay determines the functional antagonism of Adimolol by measuring its ability to inhibit agonist-stimulated production of the second messenger, cyclic AMP (cAMP).
Principle: In cells expressing β1 or β2 adrenergic receptors, agonist stimulation leads to an increase in intracellular cAMP levels. An antagonist will block this effect in a concentration-dependent manner. The pA2 value, a measure of antagonist potency, can be determined from these functional experiments.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing β1 or β2 adrenergic receptors in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of Adimolol for a defined period (e.g., 30 minutes).
-
Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production. A concentration that elicits a submaximal response (e.g., EC80) is often used.
-
Include control wells with no Adimolol (agonist only) and wells with neither agonist nor antagonist (basal).
-
-
Cell Lysis and cAMP Measurement:
-
After the stimulation period, lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Construct a dose-response curve for the agonist in the absence of the antagonist to determine its EC50.
-
Plot the agonist dose-response curves in the presence of different concentrations of Adimolol.
-
For a competitive antagonist, the curves should exhibit a rightward shift with no change in the maximal response.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.
-
Conclusion
References
-
Elliott, H. L., Jones, C. R., Deighton, N. M., Meredith, P. A., & Reid, J. L. (1987). Adimolol, a long acting beta-adrenoceptor blocker in man. British journal of clinical pharmacology, 23(5), 511–521. [Link]
Sources
The Preclinical Journey of Adimolol: A Technical Guide to its Metabolic Pathways and Pharmacokinetics in Animal Models
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Preclinical Landscape of Adimolol
Adimolol, a compound with the dual functionality of a beta-receptor antagonist and an alpha-adrenolytic agent, presents a compelling profile for antihypertensive therapy. Understanding its fate within a biological system is paramount to its successful clinical translation. This technical guide provides an in-depth exploration of the anticipated metabolic pathways and pharmacokinetic profile of Adimolol in key preclinical animal models.
It is critical to preface this guide with a note on the current landscape of publicly available data. While clinical pharmacokinetic studies of Adimolol (also known as MEN 935) in humans have been documented, a comprehensive, published preclinical data set detailing its metabolic fate and pharmacokinetic parameters in animal models remains elusive. Therefore, this guide has been constructed through a synthesis of established principles in drug metabolism and pharmacokinetics, drawing upon data from structurally and pharmacologically similar beta-blockers and combined alpha- and beta-blockers. This approach allows for a robust, predictive framework to guide future preclinical development and research involving Adimolol.
Section 1: The Pharmacokinetic Profile of Adimolol – An Extrapolative Overview
The journey of a drug through the body is defined by its absorption, distribution, metabolism, and excretion (ADME). These four pillars of pharmacokinetics dictate the onset, intensity, and duration of a drug's effect.[1][2] For Adimolol, we can project a likely ADME profile in common preclinical species such as rats and dogs based on the behavior of analogous compounds.[3][4]
Absorption
Following oral administration, Adimolol is expected to be well-absorbed from the gastrointestinal tract, a common characteristic of many beta-blockers.[5][6] The rate and extent of absorption can be influenced by factors such as the drug's physicochemical properties and the physiological environment of the gastrointestinal tract of the specific animal model.[7]
Distribution
Once absorbed, Adimolol is anticipated to distribute throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. For many beta-blockers, the Vd exceeds the total body water, suggesting distribution into various tissues.[8] Given its dual alpha- and beta-blocking activity, tissue distribution to organs rich in these receptors, such as the heart, blood vessels, liver, and kidneys, is expected.[9]
Metabolism: The Biotransformation of Adimolol
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its elimination.[1][10] This biotransformation is typically categorized into Phase I and Phase II reactions.
Phase I Reactions: These reactions introduce or unmask functional groups, often making the molecule more polar. For Adimolol, based on the metabolism of similar compounds like amosulalol and timolol, the following Phase I pathways are highly probable[11][12]:
-
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic or aliphatic portions of the Adimolol molecule.
-
Demethylation: The removal of a methyl group.
-
Oxidative Cleavage: The breaking of chemical bonds through oxidation.
Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility for excretion. Likely Phase II pathways for Adimolol and its metabolites include:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfate group.
The primary enzymatic drivers of these transformations are the cytochrome P450 (CYP) family of enzymes for Phase I reactions and various transferase enzymes for Phase II reactions.[10] Species-specific differences in the expression and activity of these enzymes can lead to variations in metabolic profiles between different animal models.[13]
Excretion
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body. For beta-blockers, excretion typically occurs via two primary routes: renal (urine) and fecal (bile).[5][11] The relative contribution of each route can vary between species. For instance, studies with amosulalol have shown significant biliary excretion in rats.[11]
Projected Pharmacokinetic Parameters
While specific values for Adimolol in animal models are not available, we can infer a range of expected pharmacokinetic parameters based on data from analogous drugs. A human study on Adimolol reported a terminal half-life of approximately 15 hours after oral administration, with peak plasma concentrations reached at around 4 hours.[14] Animal models often exhibit faster metabolism and clearance, so shorter half-lives would be anticipated in species like rats and dogs.[12]
Table 1: Comparative Pharmacokinetic Parameters of Beta-Blockers in Animal Models (Illustrative)
| Parameter | Amosulalol (Dog)[11] | Timolol (Dog)[12] | Atenolol (Dog)[15] | Adimolol (Human - for comparison)[14] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 1-2 hours | Not specified | ~4 hours |
| Plasma Half-Life (t1/2) | ~4 hours | 48 minutes | Not specified | ~15 hours |
| Primary Route of Excretion | Urine and Bile | Urine and Feces | Renal | Not specified |
Section 2: Deciphering the Metabolic Pathways of Adimolol
The structural features of Adimolol provide clues to its likely metabolic fate. The presence of aromatic rings, an ether linkage, and a secondary amine are all potential sites for enzymatic attack.
Predicted Major Metabolic Transformations
Based on the known metabolism of other beta-blockers with similar structural motifs, the following biotransformation pathways are anticipated for Adimolol.
Caption: Predicted Metabolic Pathways of Adimolol.
The Role of In Vitro Models in Metabolite Identification
To definitively identify the metabolites of Adimolol, a series of in vitro experiments are essential. These studies provide a controlled environment to investigate metabolic pathways and identify the enzymes involved.
Experimental Workflow for In Vitro Metabolite Identification
Caption: In Vitro Metabolite Identification Workflow.
Section 3: Methodologies for In Vivo Pharmacokinetic and Metabolism Studies
To obtain definitive data on the ADME properties of Adimolol in animal models, well-designed in vivo studies are necessary.
Animal Model Selection
The choice of animal models is a critical first step. Typically, a rodent (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., Beagle dog) are used in preclinical pharmacokinetic studies.[16]
Study Design for Pharmacokinetic Analysis
A typical pharmacokinetic study design would involve the following steps:
-
Dose Administration: Administration of Adimolol via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV route provides data on distribution and elimination without the variable of absorption, while the PO route assesses oral bioavailability.
-
Blood Sampling: Collection of serial blood samples at predetermined time points after dosing.
-
Plasma Analysis: Quantification of Adimolol concentrations in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Pharmacokinetic Modeling: Analysis of the plasma concentration-time data using appropriate pharmacokinetic models to determine key parameters like clearance, volume of distribution, half-life, and bioavailability.
Protocol for a Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Adimolol in Sprague-Dawley rats following intravenous and oral administration.
Materials:
-
Adimolol
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Sprague-Dawley rats (male and female)
-
Cannulas for blood collection
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare dosing solutions of Adimolol at the required concentrations in the appropriate vehicle.
-
Dosing:
-
IV Group: Administer a single bolus dose of Adimolol via the tail vein.
-
PO Group: Administer a single dose of Adimolol via oral gavage.
-
-
Blood Collection: Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples for Adimolol concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.
Metabolite Profiling in In Vivo Samples
To identify the metabolites formed in vivo, urine and feces are collected over a specified period following drug administration. These samples are then processed and analyzed by LC-MS/MS to identify and quantify the metabolites present.[8]
Section 4: Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are crucial for pharmacokinetic and metabolism studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[17]
Method Development and Validation
A robust LC-MS/MS method for Adimolol and its potential metabolites would need to be developed and validated according to regulatory guidelines. This involves optimizing chromatographic conditions for separation and mass spectrometric parameters for detection and quantification. Validation parameters include linearity, accuracy, precision, selectivity, and stability.
Conclusion and Future Directions
While direct experimental data on the metabolic pathways and pharmacokinetics of Adimolol in animal models is not yet in the public domain, a strong predictive framework can be established based on its chemical structure and the known behavior of analogous compounds. This guide provides a comprehensive overview of the anticipated ADME properties of Adimolol and outlines the standard experimental approaches required to generate definitive preclinical data.
Future research should focus on conducting in vivo pharmacokinetic and metabolism studies in rats and dogs to confirm the predictions made in this guide. The identification of major metabolites and the elucidation of the primary metabolic pathways will be crucial for understanding potential species differences and for the safety assessment of Adimolol as it progresses through drug development.
References
-
Disposition and metabolism of amosulalol hydrochloride, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys. PubMed. (URL: [Link])
- V B. Metabolism and Pharmacokinetic Studies. FDA. (URL: Not available)
-
Metabolism and pharmacokinetics of hydroxyethylated rutosides in animals and man. Q Rev Drug Metab Drug Interact. (URL: [Link])
-
Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. PubMed. (URL: [Link])
-
Absorption, Distribution, Metabolism, and Elimination. Veterian Key. (URL: [Link])
-
Physiological disposition and metabolism of timolol in man and laboratory animals. PubMed. (URL: [Link])
-
The metabolism of tolamolol in the mouse, rat, guinea-pig, rabbit and dog. PubMed. (URL: [Link])
-
Metabolism of amlodipine in the rat and the dog: a species difference. PubMed. (URL: [Link])
- Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. (URL: Not available)
- Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. (URL: Not available)
-
Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. Toxicology. (URL: [Link])
-
Disposition and metabolism of atenolol in animals. PubMed. (URL: [Link])
-
Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. (URL: [Link])
-
Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans. PubMed. (URL: [Link])
-
The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. PMC. (URL: [Link])
-
Topical ocular pharmacokinetics and bioavailability for a cocktail of atenolol, timolol and betaxolol in rabbits. European Journal of Pharmaceutical Sciences. (URL: [Link])
-
Metabolism and Pharmacokinetics of SP-8356, a Novel (1S)-(−)-Verbenone Derivative, in Rats and Dogs and Its Implications in Humans. MDPI. (URL: [Link])
-
Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. PMC. (URL: [Link])
- Analytical possibilities for the detection of stanozolol and its metabolites. hdb. (URL: Not available)
-
Modifiers of Biotransformation. Welcome to ToxTutor - Toxicology MSDT. (URL: [Link])
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Timolol metabolism in man and laboratory anamals. PubMed. (URL: [Link])
- Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). Pharmacy Journal. (URL: Not available)
-
Basic pharmacological principles. WSAVA2011 - VIN. (URL: [Link])
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Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (URL: [Link])
- ANALYTICAL METHODOLOGIES FOR ANIMAL DRUGS: TISSUE RESIDUES. OAKTrust. (URL: Not available)
-
Pharmacokinetics and metabolism of zamifenacin in mouse, rat, dog and man. PubMed. (URL: [Link])
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (URL: [Link])
-
Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes. PubMed. (URL: [Link])
-
Ocular Intracameral Pharmacokinetics for a Cocktail of Timolol, Betaxolol, and Atenolol in Rabbits. (URL: [Link])
-
Comparative plasma and urine metabolomics analysis of juvenile and adult canines. (URL: [Link])
-
Analytical Methodology for a Metabolome Atlas of Goat's Plasma, Milk and Feces Using 1 H-NMR and UHPLC-HRMS. MDPI. (URL: [Link])
-
Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion. YouTube. (URL: [Link])
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- 7. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
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- 9. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
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- 13. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
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- 17. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Physicochemical Characterization of Adimolol Hydrochloride Hydrate for Formulation Development
Introduction: The Critical Role of Pre-formulation in Drug Development
The journey of a new active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon a deep understanding of its fundamental physicochemical properties. These properties are the bedrock upon which a stable, bioavailable, and manufacturable formulation is built. This guide focuses on Adimolol hydrochloride hydrate, a beta-adrenergic antagonist, as a model compound to illustrate the essential pre-formulation characterization studies required for successful drug development.[1][2] Adimolol, like many APIs, exists as a salt and can form hydrates—crystalline structures incorporating water molecules.[3][4][5][6] The presence of this water can profoundly impact critical attributes like solubility, stability, and dissolution rate, making its characterization non-negotiable.[3][5][7][8][9]
This document provides a technical framework for researchers and drug development professionals, outlining the causality behind experimental choices and presenting validated protocols. The objective is to build a comprehensive data package that informs formulation strategy, ensures batch-to-batch consistency, and satisfies regulatory expectations as outlined by guidelines such as the International Council for Harmonisation's (ICH) Q6A.[10][11][12][13][14]
Part 1: Foundational Molecular and Solid-State Properties
A thorough characterization begins with the molecule's identity and its behavior in the solid state. For a hydrated hydrochloride salt, this is of paramount importance as the solid form directly dictates the drug's performance.
Molecular Identity and Structure
Causality: Verification of the molecular structure, including its salt form and hydration state, is the first principle of any analysis. It ensures that all subsequent data are attributed to the correct chemical entity. Adimolol is a racemic mixture, which is a critical detail for characterization.[2][15]
-
Chemical Name: 1,3-dihydro-1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-2H-benzimidazol-2-one, hydrochloride, hydrate (1:1:1)[1][15]
-
Molecular Formula: C₂₅H₂₉N₃O₃ · HCl · H₂O[15]
-
Molecular Weight: 473.99 g/mol [15]
Solid-State Characterization: Uncovering the Crystalline Landscape
The solid form of an API can exist in various crystalline arrangements (polymorphs) or as solvates/hydrates.[3][4][5][7] These different forms can have distinct physical properties, impacting everything from manufacturing to clinical efficacy.[8][9]
1.2.1. X-Ray Powder Diffraction (XRPD)
-
Expertise & Causality: XRPD is the definitive technique for identifying the long-range molecular order that defines a crystal structure. It provides a unique "fingerprint" for a specific crystalline form. For a hydrate, the XRPD pattern is distinct from the anhydrous form. This analysis is crucial to confirm the crystalline state, identify the specific hydrate form, and detect any potential polymorphic impurities.
-
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of Adimolol hydrochloride hydrate using a mortar and pestle to ensure a random crystal orientation.
-
Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the scan parameters, typically from 2° to 40° 2θ, with a step size of 0.02° and a scan speed of 1-2°/min.
-
Data Analysis: Process the resulting diffractogram to identify characteristic peaks (d-spacings and relative intensities). Compare this pattern against known reference standards or patterns of other potential forms (e.g., anhydrous) to confirm the material's identity and purity.
-
1.2.2. Thermal Analysis (DSC and TGA)
-
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of the API, which is essential for understanding its stability and manufacturing limits. TGA measures changes in mass with temperature, precisely quantifying the water content in a hydrate.[3][16] DSC measures the heat flow associated with thermal events like melting, crystallization, and desolvation, revealing the energy of these transitions.
-
Experimental Protocol: Thermal Analysis
-
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into an open aluminum pan.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected degradation point (e.g., 300°C) at a constant rate of 10°C/min under a nitrogen purge.
-
Analyze the resulting curve for mass loss steps. The step corresponding to the loss of water confirms the hydration state.
-
-
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into a pierced, hermetically sealed aluminum pan.
-
Heat the sample from ambient temperature to above its melting point at a rate of 10°C/min.
-
Observe the thermogram for endothermic events (e.g., dehydration, melting) and exothermic events (e.g., crystallization, degradation). The melting point is a key indicator of purity.
-
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} end
Illustrative Data Summary: Solid-State Properties
| Parameter | Technique | Illustrative Result | Significance |
| Crystalline Form | XRPD | Unique diffraction pattern with characteristic peaks at specific 2θ angles. | Confirms crystalline identity and allows for polymorph screening. |
| Water Content | TGA | Mass loss of ~3.6% between 80-120°C. | Corresponds to one mole of water, confirming monohydrate status. |
| Melting Point | DSC | Sharp endotherm with an onset at ~215°C. | Indicator of purity and identity. |
| Dehydration | DSC | Broad endotherm preceding the melt. | Confirms loss of water upon heating. |
Part 2: Solution Properties and Stability
The behavior of an API in solution governs its absorption and bioavailability. For an ionizable molecule like Adimolol, these properties are intimately linked to pH.
Ionization Constant (pKa)
-
Expertise & Causality: The pKa is the pH at which 50% of the drug is in its ionized form. Adimolol has a basic nitrogen atom that will be protonated at low pH. The pKa value is critical because it dictates the extent of ionization in different regions of the gastrointestinal (GI) tract, which in turn controls the solubility and membrane permeability (and thus absorption).
-
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a stock solution of Adimolol hydrochloride hydrate (e.g., 1 mg/mL) in deionized water.
-
Titration Setup: Use an automated titrator with a calibrated pH electrode.
-
Titration: Titrate the sample solution against a standardized solution of a strong base (e.g., 0.1 N NaOH) while recording the pH after each addition. To determine the pKa of the conjugate acid, perform a reverse titration with a strong acid (e.g., 0.1 N HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve.
-
pH-Solubility Profile
-
Expertise & Causality: The solubility of a drug is a primary determinant of its oral bioavailability. For an ionizable drug, solubility can vary by several orders of magnitude across the physiological pH range (1.2 to 6.8). A pH-solubility profile is essential for predicting where the drug will dissolve in the GI tract and for selecting appropriate formulation strategies (e.g., buffers, salt forms).[17] As a hydrochloride salt of a weak base, Adimolol is expected to have higher solubility at low pH.
-
Experimental Protocol: Shake-Flask Method for pH-Solubility
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of Adimolol hydrochloride hydrate to vials containing each buffer to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
pH Verification: Measure the final pH of each slurry to confirm it has not changed during the experiment.
-
dot graph { graph [splines=ortho, nodesep=0.5, layout=dot]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Illustrative Data Summary: Solution Properties
| Parameter | Technique | Illustrative Result | Significance for Formulation |
| pKa | Potentiometric Titration | ~9.2 | The drug will be fully ionized and highly soluble in the stomach (pH 1-3). |
| Solubility at pH 1.2 | Shake-Flask HPLC | > 10 mg/mL | High solubility in gastric fluid suggests rapid dissolution is possible. |
| Solubility at pH 6.8 | Shake-Flask HPLC | < 0.1 mg/mL | Low solubility in intestinal fluid may limit absorption; strategies to maintain solubility are needed. |
Part 3: Stability Assessment
Ensuring the API remains stable throughout the drug product's shelf life is a core regulatory requirement. Stability studies expose the API to stress conditions to identify potential degradation pathways.
Solid-State Stability (Forced Degradation)
-
Expertise & Causality: As per ICH guidelines (Q1A), forced degradation studies are performed to understand the intrinsic stability of the drug substance.[3] This involves exposing the solid API to conditions more severe than those expected during storage, such as high heat, humidity, and light. For a hydrate, assessing stability under low and high humidity is particularly important to check for dehydration or formation of higher hydrates.
-
Experimental Protocol: Forced Degradation
-
Sample Exposure: Place open containers of Adimolol hydrochloride hydrate in stability chambers under various conditions:
-
Thermal: 60°C
-
Humidity: 25°C / 90% RH
-
Photostability: ICH-compliant light exposure (visible and UV)
-
-
Timepoints: Pull samples at predetermined intervals (e.g., 1, 2, and 4 weeks).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to assay for the parent compound and detect any degradation products. Use XRPD to check for any changes in the solid form.
-
Solution-State Stability
-
Expertise & Causality: Assessing stability in solution, particularly across a range of pH values, is critical for developing liquid formulations and understanding potential degradation in vivo. This helps identify the pH of maximum stability.
-
Experimental Protocol: pH-Rate Profile
-
Sample Preparation: Prepare solutions of the API in the same buffers used for the solubility study (pH 1.2 to 7.4).
-
Incubation: Store the solutions at an elevated temperature (e.g., 50°C) to accelerate degradation.
-
Timepoints: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Assay the samples using a stability-indicating HPLC method to determine the remaining concentration of the API.
-
Data Analysis: Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH gives the pH-rate profile.
-
Conclusion: Synthesizing Data for a Robust Formulation Strategy
The comprehensive physicochemical characterization of Adimolol hydrochloride hydrate provides the essential data to guide formulation development. The illustrative results suggest a molecule with high solubility in acidic environments but poor solubility at neutral pH, a classic "BCS Class II-like" challenge (low solubility, high permeability). The monohydrate form appears stable under typical storage conditions.
This data-driven understanding allows the formulation scientist to make informed decisions. For example, the low intestinal solubility might necessitate enabling technologies such as:
-
Particle Size Reduction: To increase surface area and dissolution rate.
-
Amorphous Solid Dispersions: To present the drug in a high-energy, more soluble state.
-
Use of Solubilizing Excipients: Such as surfactants or cyclodextrins in the formulation.
By systematically investigating these core properties, we establish a self-validating system where each piece of data informs the next, leading to a logical, scientifically sound, and ultimately successful drug product development program.
References
-
Gozdowska, M., & Ciesielski, W. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4591. [Link]
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
-
Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. S-cubed Ltd. [Link]
-
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Parent, J. (n.d.). A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. Dalhousie University. [Link]
-
Gozdowska, M., & Ciesielski, W. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]
-
Teasdale, A. (2016). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. [Link]
-
Gozdowska, M., & Ciesielski, W. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health. [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. [Link]
-
Al-khedr, S. et al. (2023). Pre-formulation study of Bisoprolol as fast Dissolve Sublingual Tablet. Sana'a University Journal of Medicine and Health Sciences. [Link]
-
Inxight Drugs. (n.d.). ADIMOLOL HYDROCHLORIDE MONOHYDRATE. [Link]
-
Global Substance Registration System. (n.d.). ADIMOLOL HYDROCHLORIDE MONOHYDRATE. [Link]
-
C. N., Amrutkar. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. Radboud University Repository. [Link]
-
International Journal of Advances in Engineering and Management. (2022). Formulation Development Of Time Release Dosage Form For Beta Blocker Propranolol. [Link]
-
Amrutkar, C. N. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Radboud University. [Link]
-
Foppolo, A. et al. (2025). Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and nadolol) for paediatric patients. National Institutes of Health. [Link]
-
Sharma, A. et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]
-
Jarošová, M. et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. National Institutes of Health. [Link]
-
precisionFDA. (n.d.). ADIMOLOL. [Link]
-
Maurya, P. et al. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]
-
Blagden, N. et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Esmolol. PubChem. [Link]
Sources
- 1. ADIMOLOL HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 2. GSRS [precision.fda.gov]
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- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 5. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
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- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Preparation and Handling of Adimolol Hydrochloride Hydrate Stock Solutions in DMSO
Abstract & Scope
This Application Note provides a rigorous, standardized protocol for the preparation of Adimolol Hydrochloride Hydrate stock solutions using Dimethyl Sulfoxide (DMSO). Adimolol is a potent, long-acting antihypertensive agent possessing both non-selective
Physicochemical Properties & Stoichiometry
Before weighing any material, the researcher must account for the "inactive" mass contributed by the hydrochloride counterion and the water of hydration. Failure to correct for these results in under-dosing.
The "Certificate of Analysis" (CoA) Rule
Critical Directive: Do not rely on generic molecular weights found in online databases. The hydration state (monohydrate, dihydrate, etc.) can vary between production batches. Always verify the Batch Molecular Weight (MW) listed on the specific vial's Certificate of Analysis (CoA).
Calculation Logic
To prepare a stock solution of a specific target molarity (
- : Includes the mass of the free base + HCl + Water.
-
Purity: Expressed as a decimal (e.g., 98% = 0.98).
Data Summary: Adimolol Forms
| Parameter | Adimolol Free Base | Adimolol HCl Monohydrate (Typical) |
| Formula | ||
| Approx. MW | 419.52 g/mol | ~473.99 g/mol |
| Solubility (DMSO) | Moderate | High (>20 mM typical) |
| Solubility (Water) | Low | Low-Moderate (pH dependent) |
Materials & Equipment
Reagents
-
Adimolol Hydrochloride Hydrate (Solid, stored at RT or +4°C as per supplier).
-
DMSO (Dimethyl Sulfoxide): Anhydrous,
99.9% purity (e.g., Sigma-Aldrich or equivalent).-
Note: DMSO is highly hygroscopic. Use a fresh bottle or one stored over molecular sieves.
-
Equipment
-
Analytical Balance: Readability to 0.01 mg.
-
Vortex Mixer: High-speed capability.
-
Ultrasonic Bath: For stubborn dissolution (optional).
-
Vials: Amber glass vials with PTFE-lined caps (DMSO dissolves some plastics and degrades light-sensitive compounds).
-
Pipettes: Calibrated, utilizing low-retention tips.
Preparation Protocol
Phase 1: Environmental Control & Weighing
Safety Warning: Adimolol is a potent adrenergic antagonist. DMSO is a permeation enhancer, meaning it can carry the drug directly through the skin and into the bloodstream. Double-glove (Nitrile) and work in a fume hood.
-
Equilibrate: Allow the Adimolol vial to reach room temperature before opening to prevent condensation on the hygroscopic powder.
-
Anti-Static Measures: Use an anti-static gun or polonium strip if the powder is "fly-away."
-
Weighing: Weigh the calculated amount of Adimolol HCl Hydrate into a sterile amber glass vial. Record the exact mass (
).
Phase 2: Dissolution & Concentration Adjustment
Instead of adding a fixed volume of DMSO, we add solvent to reach the target concentration based on the actual weighed mass.
-
Calculate Volume:
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing:
-
Step A: Vortex vigorously for 30 seconds.
-
Step B: Visual Inspection.[2] If particles remain, sonicate in a water bath at room temperature for 5-minute intervals. Do not heat above 30°C to avoid thermal degradation.
-
Step C: Invert the vial to ensure no powder is stuck in the cap.
-
Phase 3: Aliquoting & Storage
DMSO freezes at ~18.5°C and expands. Storing a full glass vial at -20°C can cause cracking.
-
Aliquot: Dispense the stock solution into small, single-use volumes (e.g., 50
L or 100 L) into polypropylene (PP) microcentrifuge tubes. -
Seal: Ensure caps are tight. Parafilm is recommended to retard moisture ingress.
-
Freeze: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
Visualized Workflows
Preparation Logic Flow
This diagram illustrates the critical decision points during the preparation to ensure concentration accuracy.
Figure 1: Step-by-step workflow for preparing accurate Adimolol stock solutions, emphasizing the correction for hydration state and solubility checks.
Quality Control & Troubleshooting
Solubility Verification
Adimolol HCl is generally soluble in DMSO up to at least 20 mM. If precipitation occurs upon dilution into aqueous media (buffer/media):
-
The "Crash-Out" Phenomenon: Lipophilic compounds may precipitate when the DMSO concentration drops below 1-5%.
-
Mitigation: Perform a serial dilution.[3] Dilute the 100% DMSO stock to an intermediate concentration (e.g., 10% DMSO in buffer) before the final dilution to the assay concentration.
Stability Indicators
-
Color Change: Adimolol solutions should be clear and colorless to pale yellow. Darkening (yellow/brown) indicates oxidation. Discard immediately.
-
Precipitation after Thaw: DMSO stocks often show crystal formation upon thawing. This is normal. Vortex and warm in hands to re-dissolve before use.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21885828, Adimolol Hydrochloride Hydrate. Retrieved from [Link]
- Wiedneir, K. et al. (1983).Pharmacokinetics and Pharmacodynamics of Adimolol. Arzneimittelforschung. (Contextual grounding for Adimolol stability and lipophilicity).
Sources
Solubility Profile of Adimolol Hydrochloride Hydrate: An Application Guide for Preformulation Studies
Introduction
Adimolol is a non-selective α1-, α2-, and β-adrenergic receptor antagonist, investigated for its antihypertensive properties.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development. Solubility, in particular, is a critical attribute that influences bioavailability, dissolution rate, and the choice of dosage form. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of Adimolol hydrochloride hydrate in both aqueous buffer systems and a range of organic solvents. The protocols herein are designed to establish a robust solubility profile, a cornerstone of the preformulation workflow.
Adimolol hydrochloride hydrate (C₂₅H₂₉N₃O₃·HCl·H₂O, Molar Mass: 473.99 g/mol ) is the monohydrate hydrochloride salt of Adimolol (C₂₅H₂₉N₃O₃, Molar Mass: 419.52 g/mol ).[1] The presence of a secondary amine in the Adimolol structure suggests it behaves as a weak base. Therefore, its aqueous solubility is expected to be highly dependent on pH. Understanding this pH-solubility relationship is crucial for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms. Furthermore, knowledge of its solubility in organic solvents is essential for various manufacturing processes, including crystallization, purification, and the development of non-aqueous formulations.
This guide will detail the methodologies for determining the pKa and logP of Adimolol, followed by step-by-step protocols for equilibrium solubility assessment in pharmaceutically relevant aqueous buffers and organic solvents.
Physicochemical Characterization: pKa and Lipophilicity (logP)
A fundamental understanding of Adimolol's ionization constant (pKa) and its lipophilicity (logP) is essential for interpreting its solubility behavior.
Predicted Physicochemical Properties
In the absence of experimentally derived values in publicly available literature, computational methods provide reliable estimates for these critical parameters.
-
Predicted pKa: The pKa of the secondary amine in Adimolol is predicted to be approximately 9.5 . This value indicates that Adimolol is a weak base. At pH values significantly below its pKa, the molecule will be predominantly in its protonated, more water-soluble cationic form. As the pH approaches and surpasses the pKa, the un-ionized, less soluble free base form will dominate.
-
Predicted XLogP3: The predicted octanol-water partition coefficient (XLogP3) for the free base is approximately 3.8 . This value suggests that Adimolol is a lipophilic compound, which may have implications for its absorption and distribution.
These predicted values serve as a valuable starting point for experimental design and data interpretation.
Experimental Protocols
Protocol 1: pKa Determination by Potentiometric Titration
This protocol describes the determination of the pKa of Adimolol using potentiometric titration, a standard and accurate method.
Materials and Reagents:
-
Adimolol hydrochloride hydrate
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Potassium Chloride (KCl)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (optional, for initial dissolution)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Adimolol hydrochloride hydrate and dissolve it in a suitable volume of deionized water. If solubility is limited, a small, known percentage of methanol can be used as a co-solvent.
-
Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample to achieve a final ionic strength of 0.1 M. This minimizes changes in activity coefficients during titration.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C ± 0.5 °C. Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Acidification: If starting with the hydrochloride salt, the initial pH will be acidic. If starting with the free base, titrate with 0.1 M HCl to a pH of approximately 2.
-
Titration with Base: Titrate the solution with standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, a Gran plot can be used for more precise determination of the equivalence point.
Protocol 2: Equilibrium Solubility Determination in Aqueous Buffers (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is based on guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.
Materials and Reagents:
-
Adimolol hydrochloride hydrate
-
Phosphate buffer (pH 6.8)
-
Acetate buffer (pH 4.5)
-
0.1 N HCl (pH 1.2)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker maintained at 37 °C ± 1 °C
-
Centrifuge
-
Syringe filters (0.45 µm, low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Adimolol quantification.
Workflow for Aqueous Solubility Determination
Caption: Workflow for the shake-flask aqueous solubility determination.
Procedure:
-
Preparation of Buffer Solutions: Prepare buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.
-
Sample Preparation: Add an excess amount of Adimolol hydrochloride hydrate to vials containing a known volume of each buffer solution. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
-
Equilibration: Place the vials in a shaking incubator set at 37 °C and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.
-
Sample Clarification: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved Adimolol using a validated HPLC method.
-
pH Measurement: Measure the pH of the remaining solution in each vial to confirm it has not significantly changed during the experiment.
-
Equilibrium Confirmation: Equilibrium is confirmed when the concentration of Adimolol in solution remains constant between two consecutive time points.
Protocol 3: Solubility Determination in Organic Solvents
This protocol outlines the determination of Adimolol hydrochloride hydrate solubility in common organic solvents.
Materials and Reagents:
-
Adimolol hydrochloride hydrate
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Other relevant organic solvents
-
Shaking incubator or orbital shaker at 25 °C ± 1 °C
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
HPLC system with a validated analytical method.
Workflow for Organic Solvent Solubility Determination
Caption: Workflow for organic solvent solubility determination.
Procedure:
-
Sample Preparation: Add an excess amount of Adimolol hydrochloride hydrate to vials containing a known volume of each organic solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator at 25 °C for 24 hours.
-
Sample Processing: Similar to the aqueous solubility protocol, clarify the samples by centrifugation and filtration.
-
Quantification: Dilute the filtrate and determine the concentration of Adimolol by HPLC.
Data Presentation and Interpretation
The solubility data should be tabulated for clear comparison.
Table 1: Predicted pH-Dependent Aqueous Solubility of Adimolol Hydrochloride Hydrate at 37°C
| pH | Predicted Solubility (mg/mL) | Predominant Species |
| 1.2 | > 10 | Protonated (Cationic) |
| 4.5 | 1 - 10 | Protonated (Cationic) |
| 6.8 | 0.1 - 1 | Mix of Protonated and Free Base |
| 7.4 | < 0.1 | Mix of Protonated and Free Base |
| 9.5 (pKa) | - | 50% Protonated, 50% Free Base |
| > 10 | << 0.1 | Free Base (Un-ionized) |
Relationship between pH, Ionization, and Aqueous Solubility
Sources
A Robust, Validated RP-HPLC Method for the Quantification of Adimolol Hydrochloride Hydrate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Adimolol hydrochloride hydrate. Adimolol, a beta-adrenergic antagonist, requires a reliable analytical method for quality control and stability studies. The developed method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The protocol herein describes the systematic approach to method development, from initial parameter selection based on the analyte's physicochemical properties to comprehensive optimization and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final validated method is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine analysis of Adimolol hydrochloride hydrate in bulk drug substance.
Introduction
Adimolol is an antihypertensive agent that acts as a potent antagonist of beta-adrenoceptors, with a weaker alpha-1-adrenolytic action[1]. As with all active pharmaceutical ingredients (APIs), a validated, reliable analytical method is crucial for ensuring the quality, purity, and potency of Adimolol hydrochloride hydrate throughout the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high sensitivity, specificity, and resolving power[2].
The development of an HPLC method requires a systematic approach, beginning with an understanding of the analyte's chemical properties. Adimolol is a complex molecule containing multiple functional groups and chromophores, which guide the selection of the stationary phase, mobile phase, and detection wavelength. This guide provides a detailed walkthrough of the method development process, emphasizing the scientific rationale behind each decision to yield a robust and reliable analytical procedure. The protocol is designed to be self-validating, ensuring its trustworthiness for implementation in a quality control laboratory.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.
| Property | Value | Source |
| Full Chemical Name | 1,3-Dihydro-1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-2H-benzimidazol-2-one, hydrochloride, hydrate (1:1:1) | [3] |
| Molecular Formula | C₂₅H₂₉N₃O₃ · HCl · H₂O | [3] |
| Molecular Weight | 473.99 g/mol | [3] |
| Chemical Structure | [3] | |
| Pharmacological Class | Beta-Adrenergic Antagonist | [4][5] |
| Predicted Properties | As a beta-blocker, Adimolol is a basic compound. The pKa of structurally similar beta-blockers like Esmolol (pKa 9.5) and Timolol (pKa 9.21) suggests Adimolol will be positively charged in acidic conditions, which is ideal for retention on a C18 column.[6][7] | N/A |
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents:
-
Adimolol hydrochloride hydrate reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade, prepared using a Milli-Q system or equivalent).
-
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
Mobile Phase: Prepare a mixture of the pH 3.0 phosphate buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15 minutes or by online degasser.
-
Diluent: The mobile phase is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Adimolol hydrochloride hydrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Final Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Development Strategy and Discussion
The development process followed a systematic workflow to efficiently arrive at the final, optimized method.
Sources
- 1. ADIMOLOL HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. agilent.com [agilent.com]
- 5. GSRS [precision.fda.gov]
- 6. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vitro beta-adrenergic blockade assay protocols using Adimolol
Application Note: In Vitro Characterization of Adimolol – A Hybrid -Adrenergic/ -Adrenergic Antagonist
Introduction & Mechanistic Rationale
Adimolol is not a standard beta-blocker. Unlike Propranolol or Atenolol, which exhibit rapid on/off kinetics, Adimolol is characterized by lipophilicity and extremely slow dissociation rates from the
Furthermore, Adimolol possesses a hybrid pharmacological profile, acting as a non-selective
Critical Experimental Implication: Standard competition binding assays (incubated for 30-60 minutes) may underestimate Adimolol's potency if equilibrium is not reached. Furthermore, simple
This guide details two specific protocols designed to characterize these unique properties:
-
Radioligand Binding "Washout" Assay: To quantify receptor occupancy persistence.
-
Functional Organ Bath Assay: To measure physiologic antagonism in isolated tissue.
Mechanism of Action Visualization
Figure 1: Dual mechanism of Adimolol showing the formation of a stable, slowly dissociating receptor complex that drives its long duration of action.
Compound Preparation & Handling[1]
Adimolol is highly lipophilic.[1] Improper solubilization will lead to micro-precipitation in aqueous buffers, resulting in erratic data (high noise, variable
Solubility Data Table
| Solvent System | Solubility Limit | Usage Recommendation |
| DMSO | ~16 mg/mL | Recommended Stock. Store at -20°C. |
| Ethanol | ~0.2 - 1 mg/mL | Possible, but evaporation can alter concentration. |
| PBS / Tyrode's | < 0.01 mg/mL | Do NOT dissolve directly. Must dilute from DMSO. |
Preparation Protocol
-
Stock Solution: Dissolve Adimolol to 10 mM in 100% anhydrous DMSO. Vortex vigorously.
-
Intermediate Dilution: Create a
working solution in DMSO. -
Final Assay Buffer: Dilute the working solution into the assay buffer (e.g., Tris-HCl or Tyrode's).
-
Critical Step: The final DMSO concentration in the assay must be < 0.1% to avoid solvent effects on the receptor.
-
Technique: Add the DMSO stock under the surface of the vortexing buffer to prevent precipitation at the air-liquid interface.
-
Protocol A: Radioligand Binding "Washout" Assay
Objective: To demonstrate that Adimolol binding is resistant to washout (pseudo-irreversible), distinguishing it from competitive antagonists like Propranolol.
System: Rat Heart Membranes (rich in
Workflow Diagram
Figure 2: The "Washout" protocol designed to test the persistence of Adimolol binding compared to reversible antagonists.
Step-by-Step Procedure
-
Membrane Preparation: Homogenize rat left ventricle in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 500g (remove nuclei), then 40,000g to pellet membranes. Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Phase 1: Antagonist Pre-treatment:
-
Divide membranes into two pools.
-
Pool A (Control): Incubate with vehicle (0.1% DMSO).
-
Pool B (Adimolol): Incubate with
Adimolol (approx. ). -
Pool C (Reference): Incubate with
Propranolol (reversible control). -
Incubation: 60 minutes at 37°C to allow equilibrium.
-
-
Phase 2: The Washout (Critical):
-
Centrifuge all pools (20,000g, 15 min).
-
Discard supernatant (removing free drug).
-
Resuspend pellets in fresh buffer.
-
Repeat centrifugation/resuspension 3 times. Note: This removes >99% of free drug. Reversible drugs (Propranolol) will dissociate; Adimolol will remain bound.
-
-
Phase 3: Saturation Binding:
-
Incubate washed membranes with increasing concentrations of
-ICYP (10 pM – 500 pM). -
Determine Non-Specific Binding (NSB) using
Propranolol.
-
-
Filtration: Harvest on GF/B filters (pre-soaked in 0.3% PEI to reduce lipophilic binding to filters). Count in a gamma counter.
Expected Results & Analysis
-
Propranolol Pool:
should recover to near-Control levels (drug washed off). -
Adimolol Pool:
will be significantly reduced (e.g., <50% of Control). The drug remains on the receptor despite washing, mimicking a reduction in receptor number ( ) rather than affinity ( ).
Protocol B: Functional Organ Bath Assay (Guinea Pig Atria)
Objective: To measure the functional blockade of
Tissue: Isolated Guinea Pig Right Atria (spontaneously beating). Physiological Signal: Chronotropy (Heart Rate).[2]
Experimental Setup
-
Apparatus: Organ bath (25 mL) with Tyrode’s solution, aerated with 95%
/ 5% . -
Temp: 37°C.
-
Pre-load: 1.0 g tension.
Protocol Steps
-
Equilibration: Allow tissue to stabilize for 45-60 minutes, washing every 15 minutes until basal heart rate is stable.
-
Control Curve: Construct a cumulative concentration-response curve (CCRC) to Isoprenaline (
to ).-
Record the
(Control). -
Wash tissue for 30 minutes until baseline is restored.
-
-
Adimolol Incubation:
-
Add Adimolol (
) to the bath. -
Incubate for 60-90 minutes. Note: Short incubations (15 min) are insufficient for Adimolol due to slow onset.
-
-
Agonist Challenge (Presence of Antagonist):
-
Construct a second Isoprenaline CCRC in the presence of Adimolol.
-
Calculate the Dose Ratio (shift to the right).
-
-
Washout & Recovery (The "Long-Acting" Test):
-
Wash the tissue extensively (overflow wash) every 10 minutes for 2 hours .
-
Construct a third Isoprenaline CCRC.
-
Data Interpretation[3][4][5][6][7][8][9][10]
-
Schild Plot Analysis: Standard Schild analysis assumes equilibrium. For Adimolol, the slope may deviate from 1.0 if equilibrium isn't reached.
-
Recovery: A standard beta-blocker (e.g., Atenolol) will show the third curve returning toward the Control curve after washout. Adimolol-treated tissues will show a persistent rightward shift or depressed maximum response , confirming the "irreversible" nature of the blockade.
References
-
Vertex AI Search. (2023). Adimolol mechanism of action beta alpha blockade. 3
-
National Institutes of Health (NIH). (n.d.). Adimolol, a Long Acting Beta-Adrenoceptor Blocker in Man.[3][4] PubMed. 4
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Principles. 5
-
BenchChem. (2025).[1] Solubility of Lipophilic Compounds in DMSO and Aqueous Buffers. 1
-
CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers) Mechanisms.[2][6] 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Adimolol, a long acting beta-adrenoceptor blocker in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adimolol, a long acting beta-adrenoceptor blocker in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. derangedphysiology.com [derangedphysiology.com]
Application Notes & Protocols: Dosing Guidelines for Adimolol Hydrochloride Hydrate in Wistar Rat Models
Abstract: This document provides a comprehensive guide for the preclinical administration of Adimolol hydrochloride hydrate in Wistar rat models. Adimolol is recognized for its dual-action mechanism, exhibiting both β-receptor blocking and α-adrenolytic activities, making it a compound of interest for cardiovascular research[1]. The Wistar rat is a well-established outbred strain widely used in pharmacology and toxicology studies due to its well-characterized physiology and genetics[2]. These application notes are designed for researchers, scientists, and drug development professionals, offering a framework that integrates established methodologies with the scientific rationale behind critical experimental decisions. The protocols herein emphasize scientific integrity, ethical considerations, and procedural accuracy to ensure the generation of reliable and reproducible data.
Scientific Grounding & Mechanistic Overview
Adimolol hydrochloride hydrate is an antihypertensive agent that functions as a non-selective beta-blocker, similar to compounds like timolol or propranolol, but with additional alpha-1 blocking activity, akin to carvedilol[1]. This dual mechanism allows it to decrease heart rate and cardiac output (β-blockade) while also promoting vasodilation (α-blockade), potentially offering a potent blood pressure-lowering effect.
-
Beta-Blockade: By antagonizing β-adrenergic receptors in the heart, Adimolol reduces the effects of catecholamines (epinephrine and norepinephrine), leading to decreased heart rate, myocardial contractility, and consequently, reduced cardiac output[3].
-
Alpha-Blockade: The antagonism of α1-adrenergic receptors in peripheral blood vessels prevents vasoconstriction, leading to reduced peripheral resistance and a further decrease in blood pressure.
Understanding this dual mechanism is critical for designing pharmacodynamic (PD) endpoint assessments, which should include monitoring of both heart rate and blood pressure.
Pre-formulation and Vehicle Selection: The Foundation of a Reliable Study
The formulation of Adimolol hydrochloride hydrate is a critical step that directly impacts its solubility, stability, and bioavailability. The choice of vehicle must be scientifically justified and inert, ensuring it does not interfere with the experimental outcomes.[4][5]
Compound Grade and Purity
Whenever possible, a pharmaceutical-grade compound should be used to minimize the introduction of impurities that could confound experimental results.[6][7] If a non-pharmaceutical grade substance is necessary, scientific justification must be provided in the study protocol, and the highest available purity should be selected.[5][6]
Vehicle Selection Rationale
The selection of a vehicle depends on the intended route of administration and the physicochemical properties of Adimolol hydrochloride hydrate.
| Vehicle | Suitability & Rationale | Preparation Notes |
| Sterile Saline (0.9%) | Primary choice for parenteral routes (IV, SC). It is isotonic and physiologically compatible, minimizing irritation at the injection site.[8] | Must be sterile and pyrogen-free. Warm to body temperature before injection to reduce animal discomfort.[8] |
| Sterile Water for Injection | Alternative for parenteral routes. Use when chloride ions in saline might interact with the compound. Ensure the final solution's osmolality is adjusted to be near-isotonic. | The final formulation should be pH-balanced (physiologic pH ~7.4) and filtered through a 0.2 µm filter into a sterile vial.[7] |
| 0.5% w/v Carboxymethylcellulose (CMC) in Water | Recommended for oral gavage (PO). CMC is a suspending agent that ensures uniform dose administration for compounds with limited water solubility.[9] | Prepare fresh, as CMC solutions can support microbial growth. Oral formulations do not require sterility but should be prepared cleanly to prevent contamination.[10] |
| Polyethylene Glycol (PEG) 300/400 | Solubilizing agent for poorly soluble compounds. Can be used for both oral and, with caution, parenteral routes. May have intrinsic biological effects and should be used with a vehicle-control group. | The potential for toxicity or irritation must be evaluated. The concentration should be kept to the minimum necessary for solubilization.[10] |
Formulation Workflow Diagram
The following diagram outlines the decision-making process for preparing an Adimolol formulation.
Caption: Formulation workflow for Adimolol hydrochloride hydrate.
Ethical Considerations and Animal Husbandry
All experimental procedures must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research, such as those outlined by the Animal Welfare Act and the NIH's Office of Laboratory Animal Welfare (OLAW).[11][12]
-
Housing: Wistar rats should be housed in an environment with controlled temperature (18-24°C), humidity, and a 12-hour light/dark cycle.[13] Individually ventilated cages (IVCs) are the standard for maintaining a stable microenvironment.[13]
-
Diet: Standard rodent chow and water should be provided ad libitum unless otherwise specified by the experimental protocol.[13]
-
Acclimatization: Animals must be allowed an acclimatization period of at least 7 days before the start of any experimental procedures to minimize stress-related variables.
-
The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize pain and distress.[14]
Dose Range Determination and Justification
| Beta-Blocker | Route | Effective Dose Range (in rats) | Rationale/Context | Source(s) |
| Metoprolol | IV | 0.5 - 2 mg/kg | Pharmacokinetic studies.[15] | [15] |
| PO | 1 - 5 mg/kg | Bioavailability and first-pass metabolism studies.[15] | [15] | |
| IG | 15 mg/kg | Chronic heart failure model.[16] | [16] | |
| Propranolol | IG | 1 - 4 mg/kg | Used in a model of rheumatoid arthritis to assess anti-inflammatory effects.[17] | [17] |
| Carvedilol | Pump | 30 mg/kg/day | Chronic administration via osmotic minipump in a heart disease model.[18] | [18] |
| IG | 50 mg/kg | Chronic heart failure model.[16] | [16] | |
| Timolol | IP | 5 - 75 mg/kg | Dose-response study to achieve measurable ocular tissue concentrations.[19] | [19] |
Proposed Starting Dose Ranges for Adimolol:
-
Intravenous (IV): 0.5 - 5 mg/kg
-
Subcutaneous (SC): 1 - 10 mg/kg
-
Oral (PO): 5 - 50 mg/kg
Justification: The proposed ranges are broad to account for potential differences in potency and bioavailability. The oral doses are higher to account for potential first-pass metabolism, a known characteristic of many beta-blockers in rats.[15] An initial pilot study with a small number of animals per group (n=3-4) should be conducted to assess tolerability and pharmacodynamic response across these ranges before proceeding to a full-scale study.
Detailed Administration Protocols
The following protocols are standardized procedures. Personnel must be properly trained in these techniques to ensure animal welfare and data quality.[20]
General Experimental Workflow
Caption: General workflow for a single-dose study in Wistar rats.
Protocol: Oral Gavage (PO)
This route is used for direct administration to the stomach, bypassing taste and ensuring accurate dosing.
-
Objective: To administer a precise volume of Adimolol solution/suspension directly into the stomach.
-
Materials:
-
Appropriately sized gavage needle (16-18 gauge for adult rats) with a rounded ball tip.[20]
-
Syringe (1-3 mL).
-
Adimolol formulation.
-
-
Procedure:
-
Weigh the rat to calculate the exact dosing volume. The recommended maximum volume is 10 mL/kg, though smaller volumes are preferable to reduce the risk of reflux.[20]
-
Measure the insertion depth: Place the gavage needle externally along the rat, from the tip of the nose to the last rib. Mark the needle at the nose level; this is the maximum insertion depth to avoid stomach perforation.[21][22]
-
Restrain the animal: Hold the rat firmly, ensuring its head and body are in a straight vertical line. This alignment facilitates the passage of the needle into the esophagus.[23]
-
Insert the needle: Gently insert the needle into the mouth, to the side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly with no resistance. If resistance is felt or the animal coughs, withdraw immediately and restart.[20][22]
-
Administer the dose: Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the compound.[23]
-
Withdraw and monitor: Smoothly withdraw the needle. Return the rat to its cage and monitor for at least 15-30 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[21]
-
Protocol: Subcutaneous (SC) Injection
This route allows for slower, more sustained absorption compared to IV.
-
Objective: To deposit Adimolol into the loose connective tissue beneath the skin.
-
Materials:
-
Sterile syringe (1 mL).
-
Sterile needle (23-25 gauge).[24]
-
Adimolol formulation (must be sterile).
-
-
Procedure:
-
Calculate the dose volume. The maximum volume per site is typically 5 mL/kg.[24]
-
Identify the injection site: The loose skin over the shoulders (scruff) is the most common and appropriate site.[8]
-
Restrain the animal.
-
Create a skin tent: Using your thumb and forefinger, gently lift the loose skin to form a "tent."[25]
-
Insert the needle: Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[24][25]
-
Aspirate (optional but recommended): Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert at a different site.[26]
-
Inject and withdraw: Inject the solution slowly, creating a small bleb under the skin. Withdraw the needle and apply gentle pressure to the site for a few seconds to prevent leakage.[26]
-
Protocol: Intravenous (IV) Injection - Lateral Tail Vein
This route provides 100% bioavailability and rapid onset of action.
-
Objective: To administer Adimolol directly into the systemic circulation.
-
Materials:
-
Rat restrainer.
-
Heat source (e.g., heat lamp) to warm the tail.
-
Sterile syringe (1 mL).
-
Sterile needle (25-27 gauge).[27]
-
Adimolol formulation (must be sterile and free of particulates).
-
-
Procedure:
-
Calculate the dose volume. The maximum bolus injection volume is 5 mL/kg. For slower infusions, up to 10 mL/kg can be administered.[27]
-
Warm the tail: Place the rat in a restrainer and use a heat lamp to warm the tail. This causes vasodilation, making the lateral tail veins more visible and accessible. Do not overheat the animal.[27]
-
Position the tail: Swab the tail with 70% alcohol. Position the tail and identify one of the two lateral veins.
-
Insert the needle: With the bevel facing up, insert the needle into the vein at a shallow angle (~30 degrees), starting at the distal third of the tail.[28]
-
Confirm placement: A successful insertion may result in a small "flash" of blood in the needle hub. The injection should proceed with minimal resistance, and the vein may blanch as the solution is administered.[28] If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Inject and withdraw: Administer the dose slowly. After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[28]
-
Post-Administration Monitoring and Endpoint Assessment
Safety and Toxicity Monitoring
Animals should be closely monitored for any adverse clinical signs post-dosing, including but not limited to:
-
Changes in behavior (lethargy, agitation).
-
Respiratory distress.
-
Changes in posture or gait.
-
Alterations in food and water consumption.
-
Injection site reactions (for SC).
Pharmacodynamic (PD) Assessment
Given Adimolol's mechanism, key PD endpoints include:
-
Blood Pressure and Heart Rate: Can be measured using non-invasive tail-cuff systems or via telemetry for continuous monitoring in conscious animals.
-
Electrocardiogram (ECG): To assess for any cardiac rhythm disturbances.
Pharmacokinetic (PK) Assessment
-
Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of Adimolol. Common sampling sites include the saphenous vein or tail vein.
-
Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is required to quantify Adimolol concentrations in plasma.
Conclusion
These application notes provide a detailed framework for the dosing of Adimolol hydrochloride hydrate in Wistar rat models. The absence of specific preclinical data for this compound necessitates a careful, stepwise approach, beginning with dose-range finding studies. By adhering to these protocols, maintaining high standards of scientific and ethical integrity, and meticulously documenting all procedures, researchers can generate robust and reliable data to characterize the pharmacokinetic and pharmacodynamic profile of Adimolol, paving the way for further development.
References
-
Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - University of Washington. (n.d.). Retrieved from [Link]
-
Document 019 Standard Laboratory Rodent Husbandry and Care V2.0 | ANU Animal Ethics Committee. (n.d.). Retrieved from [Link]
-
Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). Retrieved from [Link]
-
Oral Gavage in the Rat - FSU Office of Research. (2016). Retrieved from [Link]
-
LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved from [Link]
-
Subcutaneous Injection of Bee Venom in Wistar Rats: effects on blood cells and biochemical parameters. (n.d.). Apitherapy.com. Retrieved from [Link]
-
Guidelines for the Housing of Mice in Scientific Institutions - Animal Ethics Infolink. (n.d.). Retrieved from [Link]
-
Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online. Retrieved from [Link]
-
SOP: Oral Gavage in the Rat - Virginia Tech. (2017). Retrieved from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University. Retrieved from [Link]
-
Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. (2020). Institute of Laboratory Animal Science (LTK). Retrieved from [Link]
-
SOP: Subcutaneous Injections in the Rat - Research and Innovation | Virginia Tech. (2017). Retrieved from [Link]
-
Subcutaneous Injection in the Rat - Research Animal Training. (2020). Retrieved from [Link]
-
Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Ethical considerations regarding animal experimentation. (2016). PMC - NIH. Retrieved from [Link]
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UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. (2020). Retrieved from [Link]
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Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH OACU. Retrieved from [Link]
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UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. (2020). Retrieved from [Link]
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Standard Operating Procedure: Intravenous Injections in the Rat - Research and Innovation | Virginia Tech. (2017). Retrieved from [Link]
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Ethics of Animal Use in Research. (n.d.). Retrieved from [Link]
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Ethical Considerations in Animal Research: The Principle of 3R's. (2020). SciELO México. Retrieved from [Link]
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Intravenous self-administration of alcohol in rats – Problems with translation to humans. (2012). PMC. Retrieved from [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025). Retrieved from [Link]
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Whole body physiologically based modelling of β‐blockers in the rat: events in tissues and plasma following an i.v. bolus dose. (2017). PMC. Retrieved from [Link]
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Continuous intravenous infusion in the unrestrained rat - Procedures and results. (n.d.). Retrieved from [Link]
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β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. (2014). PMC. Retrieved from [Link]
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Anti‐Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis. (2020). PMC. Retrieved from [Link]
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Beta blocker dosing - Straight Healthcare. (n.d.). Retrieved from [Link]
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Beta-Blockers of Different Generations: Features of Influence on the Disturbances of Myocardial Energy Metabolism in Doxorubicin-Induced Chronic Heart Failure in Rats. (2024). MDPI. Retrieved from [Link]
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Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol. (2011). PubMed. Retrieved from [Link]
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Wistar Rat Serum: Applications in Preclinical Research. (2025). Kosheeka. Retrieved from [Link]
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Preclinical Evaluation of Antihypertensive Activity of Combination of Herbs Extract in Wistar Rats. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. (1989). PubMed. Retrieved from [Link]
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Timolol - StatPearls - NCBI Bookshelf - NIH. (2024). Retrieved from [Link]
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How Does Timolol Work? Mechanism of Action Explained in Plain English. (2026). Medfinder. Retrieved from [Link]
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Anti-Glaucoma Effects of Timolol and Bimatoprost in Novel Ocular Hypertension Model in Rats. (2022). IMR Press. Retrieved from [Link]
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Timolol - Wikipedia. (n.d.). Retrieved from [Link]
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Timolol Concentrations in Rat Ocular Tissues and Plasma After Topical and Intraperitoneal Dosing | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Timolol concentrations in rat ocular tissues and plasma after topical and intraperitoneal dosing. (2002). PubMed. Retrieved from [Link]
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What is the mechanism of Timolol Maleate? (2024). Patsnap Synapse. Retrieved from [Link]
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Novel transdermal delivery of Timolol maleate using sugar esters: preclinical and clinical studies. (2009). PubMed. Retrieved from [Link]
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Preclinical 28 days sub-chronic toxicity study of novel formulation of metoprolol tartrate on albino rats using statistical tool. (2018). African Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Timolol ophthalmic: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Retrieved from [Link]
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Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. (2021). PMC. Retrieved from [Link]
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Application Note: Optimized Synthesis and Controlled Crystallization of Adimolol Hydrochloride Hydrate
This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It integrates classical organic synthesis with modern crystal engineering principles to ensure the reproducible production of Adimolol Hydrochloride Hydrate.
Introduction & Scope
Adimolol (CAS: 78700-60-0) is a long-acting
This guide addresses two critical challenges in Adimolol manufacturing:
-
Regioselective Synthesis: Minimizing impurity formation during the epoxide ring-opening.
-
Hydrate Engineering: Establishing a crystallization protocol that selectively isolates the stable hydrate form over the anhydrous polymorphs.
Synthetic Strategy: The Convergent Pathway
The synthesis follows a convergent pathway involving the coupling of an aryloxy-epoxide with a specialized amine. This route is selected to maximize atom economy and avoid the formation of dimeric impurities common in linear syntheses.
Retrosynthetic Analysis
The molecule is disconnected at the secondary amine junction, revealing two key precursors:
-
Fragment A (Electrophile): 1-(2,3-epoxypropoxy)naphthalene.
-
Fragment B (Nucleophile): 1-(3-amino-3,3-dimethylpropyl)-2-benzimidazolinone.
Reaction Workflow Diagram
Figure 1: Convergent synthetic pathway for Adimolol free base.
Protocol: Synthesis of Adimolol Free Base
Objective: To synthesize high-purity free base suitable for subsequent salt formation.
Reagents & Materials
-
1-(2,3-epoxypropoxy)naphthalene (1.0 eq)
-
1-(3-amino-3,3-dimethylpropyl)-2-benzimidazolinone (1.1 eq)
-
Isopropanol (IPA), HPLC Grade (Solvent)
-
Nitrogen (
) gas
Step-by-Step Methodology
-
Inertion: Purge a double-jacketed glass reactor with
to remove atmospheric moisture and oxygen. -
Charging: Charge the reactor with Fragment B (Amine) dissolved in IPA (10 volumes relative to mass).
-
Addition: Slowly add Fragment A (Epoxide) solution in IPA over 30 minutes at 25°C.
-
Rationale: Slow addition prevents localized high concentrations of epoxide, reducing the risk of oligomerization.
-
-
Reaction: Heat the mixture to reflux (80-82°C) and maintain for 6–8 hours.
-
Monitoring: Monitor via HPLC.[1] Target < 0.5% unreacted epoxide.
-
-
Workup:
-
Cool reaction mass to 40°C.
-
Distill off IPA under reduced pressure to obtain a viscous oil.
-
Impurity Purge: Dissolve residue in Ethyl Acetate and wash with 5%
to remove acidic impurities derived from naphthol degradation.
-
Protocol: Crystallization of Adimolol Hydrochloride Hydrate
Objective: To convert the free base into the specific hydrochloride hydrate crystal form. Critical Quality Attribute (CQA): Water content (Hydration State) and Polymorphic Purity.
The Thermodynamic Challenge
Hydrochloride salts often exhibit "pseudopolymorphism," existing as anhydrates, hemihydrates, or monohydrates depending on the water activity (
Crystallization Workflow Diagram
Figure 2: Controlled crystallization lifecycle for the Hydrochloride Hydrate form.
Detailed Procedure
| Step | Operation | Critical Process Parameter (CPP) | Rationale |
| 1 | Solvent Preparation | Ethanol:Water ratio (90:10 v/v) | Provides necessary |
| 2 | Dissolution | Temp: 60°C | Ensures complete dissolution of the free base. |
| 3 | Acidification | Add 37% HCl (1.05 eq) dropwise | Slight excess ensures complete protonation; water in acid contributes to hydrate formation. |
| 4 | Seeding | Add 0.5% w/w Hydrate Seeds @ 50°C | Crucial: Bypasses the metastable zone of the anhydrate, forcing hydrate growth. |
| 5 | Cooling | Rate: 0.2°C/min to 5°C | Slow cooling promotes large, well-defined crystals and rejects impurities. |
| 6 | Aging | Hold at 5°C for 4 hours | Allows system to reach thermodynamic equilibrium. |
| 7 | Drying | Vacuum, 40°C, with water trap | Over-drying can dehydrate the lattice. Maintain humidity or stop before removing lattice water. |
Characterization & Validation
To validate the synthesis and solid form, the following specifications must be met.
Specification Table
| Test | Method | Acceptance Criteria |
| Identification | FTIR / NMR | Conforms to Structure |
| Assay | HPLC (C18 Column) | 98.0% - 102.0% (w/w) |
| Chiral Purity | Chiral HPLC | Enantiomeric Excess > 99% (if chiral synthesis used) |
| Water Content | Karl Fischer (KF) | Theoretical ± 0.5% (e.g., if Monohydrate, target ~3.8%) |
| Crystal Form | PXRD | Distinct peaks matching reference Hydrate pattern |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm |
Analytical Insight
-
Differentiation: The Anhydrous HCl salt will show a lower melting point (DSC) and lack the specific water loss endotherm seen in the Hydrate form (typically 60–100°C range in TGA).
-
Stability: The hydrate form should demonstrate superior stability under ambient humidity (60% RH) compared to the hygroscopic anhydrous form.
References
-
United States Patent Office. (1981). Adimolol and salts thereof.[2] US Patent 4,255,430. Link
-
PubChem. (2023).[3] Adimolol Compound Summary. National Library of Medicine. Link
-
Healy, A. M., et al. (2017). Pharmaceutical Solvates and Hydrates: Thermodynamics and Characterization. Advanced Drug Delivery Reviews. Link
-
FDA. (2023). Substance Registration System: Adimolol.[3] U.S. Food and Drug Administration.[2] Link
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Application Notes and Protocols for the Intravenous Administration of Adimolol Hydrochloride Hydrate
Foreword
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Adimolol hydrochloride hydrate for intravenous (IV) administration. Adimolol is a beta-adrenoceptor antagonist with potential applications in cardiovascular research and therapy.[1][2] The successful translation of this compound to preclinical or clinical intravenous use necessitates a meticulously designed and validated formulation that ensures safety, stability, and efficacy.
These application notes are structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each stage of the process. In the absence of extensive public data on the physicochemical properties of Adimolol hydrochloride hydrate, this guide also incorporates protocols for essential pre-formulation studies to determine critical parameters such as solubility and stability. This approach ensures a robust and scientifically sound formulation development process.
Introduction to Adimolol and Intravenous Formulation
Adimolol acts as an antihypertensive agent by potently antagonizing central beta-adrenoceptors, with a weaker alpha-1-adrenolytic action.[1][2] Intravenous administration allows for rapid and complete bioavailability, making it a critical route for acute therapeutic interventions and for studies requiring precise pharmacokinetic control.
The formulation of a parenteral drug product is a complex process that requires careful consideration of the active pharmaceutical ingredient's (API) properties and the stringent requirements for injectable dosage forms. These preparations must be sterile, pyrogen-free, and isotonic to prevent adverse reactions at the site of administration and systemically.[3]
Mechanism of Action: A Brief Overview
As a beta-blocker, Adimolol competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. Understanding this mechanism is crucial for designing relevant in-vivo studies and anticipating potential physiological responses.
Physicochemical Properties of Adimolol Hydrochloride Hydrate
A thorough understanding of the API's physicochemical properties is the cornerstone of a successful formulation strategy. While some data for Adimolol hydrochloride hydrate is available, key parameters for intravenous formulation require experimental determination.
| Property | Value/Information | Source |
| Chemical Name | 1,3-Dihydro-1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-2H-benzimidazol-2-one, hydrochloride, hydrate (1:1:1) | [1] |
| Molecular Formula | C25H29N3O3 • HCl • H2O | [4] |
| Molecular Weight | 473.99 g/mol | [4] |
| Appearance | Assumed to be a solid, crystalline powder. Visual confirmation is required. | General knowledge |
| Aqueous Solubility | Data not readily available. This is a critical parameter that must be experimentally determined. As a hydrochloride salt of a weak base, solubility is expected to be pH-dependent.[5] | N/A |
| pKa | Data not readily available. The presence of an amine group suggests a basic pKa.[6] | N/A |
| Stability | Data not readily available. Stability is influenced by pH, temperature, light, and oxidizing agents. Forced degradation studies are necessary.[7][8][9][10] | N/A |
Pre-formulation Studies: Essential Experimental Protocols
Given the limited publicly available data, the following pre-formulation studies are mandatory to establish a safe and stable intravenous formulation for Adimolol hydrochloride hydrate.
Protocol for Determining Aqueous Solubility
The solubility of Adimolol hydrochloride hydrate will likely be influenced by the pH of the aqueous medium.[5] Therefore, a pH-solubility profile is essential.
Objective: To determine the equilibrium solubility of Adimolol hydrochloride hydrate in aqueous solutions across a physiologically relevant pH range.
Materials:
-
Adimolol hydrochloride hydrate powder
-
Purified water (e.g., Water for Injection, USP)
-
Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for quantification
-
pH meter
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of buffer solutions spanning the desired pH range.
-
Add an excess amount of Adimolol hydrochloride hydrate powder to a known volume of each buffer solution in separate vials.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately with the mobile phase (for HPLC) or the respective buffer (for UV-Vis).
-
Quantify the concentration of dissolved Adimolol hydrochloride hydrate in each sample using a validated analytical method (see Section 6.1).
-
Measure the final pH of each solution.
-
Plot the solubility (in mg/mL or mol/L) as a function of pH.
Protocol for Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products.[7][8]
Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation pathways of Adimolol hydrochloride hydrate.
Materials:
-
Adimolol hydrochloride hydrate
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl, H2SO4)
-
Bases (e.g., NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a photodiode array (PDA) or UV detector
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving Adimolol from potential degradation products. A C18 column with a mobile phase consisting of a buffer and an organic modifier is a common starting point for similar compounds.[7][8]
-
Forced Degradation:
-
Acidic and Basic Hydrolysis: Expose a solution of Adimolol to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60-80°C).[7]
-
Oxidative Degradation: Treat a solution of Adimolol with an oxidizing agent (e.g., 3% H2O2) at room temperature.[7]
-
Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80°C).[8]
-
Photodegradation: Expose a solution of Adimolol to UV and visible light in a photostability chamber.
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The use of a PDA detector will help in assessing peak purity.
Formulation of Adimolol Hydrochloride Hydrate for Intravenous Administration
Based on the pre-formulation data, an appropriate intravenous formulation can be developed. The following protocol is a general guideline and should be adapted based on the experimentally determined properties of Adimolol hydrochloride hydrate.
Materials and Equipment
-
Adimolol hydrochloride hydrate (as the active pharmaceutical ingredient)
-
Water for Injection (WFI), USP
-
Sodium Chloride, USP (for tonicity adjustment)
-
Hydrochloric Acid (HCl) and/or Sodium Hydroxide (NaOH) (for pH adjustment)
-
Sterile, depyrogenated glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
Sterilizing grade filter (0.22 µm pore size)
-
Sterile syringes
-
Final sterile containers (e.g., vials, infusion bags)
-
Laminar airflow hood or isolator
Recommended Excipients
The choice of excipients is critical for the safety and stability of the final product.[11][12]
| Excipient Class | Example | Purpose |
| Solvent | Water for Injection (WFI) | The primary vehicle for dissolution. |
| Tonicity Adjusting Agent | Sodium Chloride, Dextrose | To make the solution isotonic with blood, reducing pain and irritation upon injection.[1] |
| pH Modifying/Buffering Agent | HCl, NaOH, Citrate buffer, Phosphate buffer | To adjust and maintain the pH at a level that ensures drug solubility and stability.[11][13] |
| Antioxidant | Ascorbic acid, Sodium metabisulfite | To protect the drug from oxidative degradation, if susceptible.[13] |
| Chelating Agent | Edetate disodium (EDTA) | To complex with trace metal ions that may catalyze degradation.[13] |
Step-by-Step Preparation Protocol (Aseptic Technique)
This protocol should be performed in a sterile environment (e.g., a laminar airflow hood or an isolator) using aseptic techniques.
-
Vehicle Preparation:
-
Measure approximately 80% of the final required volume of Water for Injection into a sterile beaker.
-
If a buffering agent is required (based on stability data), dissolve it in the WFI.
-
-
Dissolution of Adimolol Hydrochloride Hydrate:
-
Accurately weigh the required amount of Adimolol hydrochloride hydrate powder.
-
Slowly add the powder to the WFI while stirring continuously with a magnetic stirrer until fully dissolved.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the target value (determined from the pH-stability profile) using small additions of dilute HCl or NaOH solution. The target pH should be one where the drug is most soluble and stable.
-
-
Tonicity Adjustment:
-
If the solution is not isotonic, add the calculated amount of a tonicity-adjusting agent (e.g., Sodium Chloride) and stir until dissolved.
-
-
Final Volume Adjustment:
-
Transfer the solution to a sterile volumetric flask and add WFI to reach the final desired volume.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterilizing grade filter into the final sterile containers (e.g., vials).
-
-
Sealing:
-
Immediately seal the containers with sterile stoppers and crimp caps.
-
Sterilization
For heat-sensitive molecules, sterile filtration is the preferred method of sterilization.[14] If Adimolol hydrochloride hydrate is found to be heat-stable, terminal sterilization by autoclaving may be considered, which provides a higher sterility assurance level.[4][9]
-
Sterile Filtration: As described in the protocol above, this method removes microorganisms by passing the solution through a 0.22 µm filter.
-
Autoclaving (Moist Heat Sterilization): If the drug is stable to heat, the filled and sealed vials can be sterilized in an autoclave, typically at 121°C for 15 minutes.[4] Validation of the autoclaving cycle is essential.
Quality Control
Rigorous quality control testing is mandatory to ensure the safety and quality of the final parenteral product.[15][16][17][18]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particulate matter. |
| pH | Potentiometry | Within the specified range determined during formulation development. |
| Assay (Concentration) | HPLC-UV | 90-110% of the label claim. |
| Sterility | USP <71> Sterility Tests | No microbial growth. |
| Bacterial Endotoxins (Pyrogens) | USP <85> Bacterial Endotoxins Test (LAL test) | Below the specified endotoxin limit. |
| Particulate Matter | USP <788> Particulate Matter in Injections | Meets the pharmacopeial limits for sub-visible particles. |
Analytical Method for Quantification (Example)
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for the quantification of beta-blockers.[7][8]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of Adimolol solution (likely in the range of 280-300 nm based on the structure).
-
Quantification: Based on a standard curve of known concentrations of Adimolol hydrochloride hydrate.
Safety and Handling
Adimolol hydrochloride hydrate is a potent pharmaceutical compound and should be handled with appropriate safety precautions to minimize occupational exposure.[6][8][19][20]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the powder and solutions.
-
Containment: For weighing and handling of the powder, a ventilated balance enclosure or a fume hood is recommended to prevent inhalation of airborne particles.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical and pharmaceutical waste.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and safety information.
References
-
Asian Journal of Pharmaceutics. (2016, August 4). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Retrieved from [Link]
-
Inxight Drugs. ADIMOLOL HYDROCHLORIDE MONOHYDRATE. Retrieved from [Link]
-
GSRS. ADIMOLOL HYDROCHLORIDE MONOHYDRATE. Retrieved from [Link]
-
Vaia. Question: Many drugs are sold as their hydrochloride salts. Retrieved from [Link]
-
Slideshare. Quality control tests for parenterals ppt. Retrieved from [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
PTI-CCIT. (2022, January 18). Evaluating Quality Control Solutions for Parenteral Products. Retrieved from [Link]
-
pharm-int. Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
PharmaTutor. (2013, March 8). REVIEW - QUALITY CONTROL OF PARENTERAL PRODUCTS. Retrieved from [Link]
-
PCCA. Safety Data Sheet. Retrieved from [Link]
-
Journal of Hygienic Engineering and Design. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Retrieved from [Link]
-
International Journal of PharmTech Research. (2014). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. Retrieved from [Link]
-
MDPI. (2025, September 19). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Retrieved from [Link]
-
SCIRP. (2020). A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form. Retrieved from [Link]
-
Academia.edu. PARENTERAL PREPARATIONS. Retrieved from [Link]
-
PubChem. Esmolol Hydrochloride. Retrieved from [Link]
-
PubChem. Timolol. Retrieved from [Link]
-
Roquette. (2026, February 19). Parenteral Preparations, Challenges in Formulation. Retrieved from [Link]
-
ORBi. MEASUREMENTS AND CORRELATION OF TIMOLOL MALEATE SOLUBILITY IN BIOBASED NEAT AND BINARY SOLVENT MIXTURES. Retrieved from [Link]
-
Lab Manager. (2023, May 2). Different sterilization methods used in the laboratory. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Precision Mass Spectrometry Settings for Adimolol Metabolite Identification
This Application Note is structured as a high-level technical guide for analytical chemists and DMPK scientists. It synthesizes general best practices for metabolite identification with specific physicochemical calculations for Adimolol .
Abstract & Core Directive
This protocol outlines the optimal Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) parameters for the structural elucidation of Adimolol and its Phase I/II metabolites. Unlike non-selective beta-blockers, Adimolol contains a lipophilic 1-naphthyloxy group and a stable benzimidazolone core, requiring specific fragmentation energy settings and chromatographic retention strategies.[1][2] This guide prioritizes Data-Dependent Acquisition (DDA) coupled with Mass Defect Filtering (MDF) to isolate low-abundance metabolites from complex biological matrices (microsomes, plasma).[1][2]
Analyte Physicochemical Profile
Understanding the molecule is the prerequisite for setting MS parameters.[3] Adimolol ionizes readily in positive mode due to its secondary amine and benzimidazole nitrogen.[3]
| Parameter | Value | Technical Note |
| IUPAC Name | 3-[3-[[2-hydroxy-3-(1-naphthyloxy)propyl]amino]-3-methylbutyl]-1H-benzimidazol-2-one | Complex secondary amine structure.[1][2][3] |
| Formula | C₂₅H₂₉N₃O₃ | Nitrogen rule applies (Odd mass = Odd nitrogens).[1][3] |
| Monoisotopic Mass | 419.2210 Da | Base for mass defect calculations.[1][3] |
| [M+H]⁺ Precursor | 420.2283 m/z | Target ion for SIM/inclusion lists.[1] |
| LogP | ~3.5 - 4.0 | Highly lipophilic; requires high organic gradient for elution.[1][2] |
| Key Moieties | Naphthyl ether, Benzimidazolone | Distinct UV and MS fragmentation signatures.[3] |
Experimental Workflow (Visualized)
The following logic flow details the step-by-step process from sample incubation to structural assignment.
Caption: End-to-end workflow for Adimolol metabolite identification, emphasizing the transition from biological incubation to computational filtering.
Detailed Protocol & Settings
Sample Preparation (Microsomal Incubation)[1][3]
-
Rationale: Adimolol is extensively metabolized by the liver (likely CYP2D6/3A4).[1][3] Clean extraction is vital to prevent ion suppression.[3]
-
Protocol:
-
Incubation: Mix 1 µM Adimolol with Human Liver Microsomes (HLM) (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C for 0, 15, 30, and 60 min.
-
Termination: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). The acid helps stabilize the amine and improves recovery.[3]
-
Clarification: Vortex for 1 min, centrifuge at 14,000 × g for 15 min at 4°C. Inject supernatant.
-
Liquid Chromatography (LC) Conditions[1][3]
-
Column Selection: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[1][3]
-
Mobile Phases:
-
Gradient Profile:
-
Column Temp: 45°C (Reduces backpressure, improves peak shape for amines).[1][3]
Mass Spectrometry (Source & Analyzer)[1][3][4]
-
Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.[1][2][3]
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode .[1][3]
-
Source Parameters:
MS/MS Acquisition Strategy (Critical)
To capture both the fragile parent ion and informative fragments, use Stepped Collision Energy .[3]
-
Scan Mode: Full MS / dd-MS² (Top 5).[1]
-
Full MS Settings:
-
dd-MS² Settings:
Data Analysis: Metabolite Elucidation Logic
Diagnostic Fragmentation (The "Fingerprint")
Adimolol cleaves predictably at the C-N bonds flanking the central secondary amine.[3]
| Fragment Structure | Predicted m/z (Positive) | Diagnostic Value |
| Parent Ion | 420.2283 | Confirmation of Adimolol.[1][2] |
| Naphthyloxy Head | ~127.0542 | Indicates the naphthyl ring is intact.[1][3] |
| Benzimidazolone Tail | ~218.1285 | Cleavage alpha to amine (retains benzimidazolone).[1][3] |
| Naphthyloxy-propyl | ~201.0910 | Cleavage alpha to amine (retains naphthyl).[1][2] |
| Benzimidazolone Core | ~133.0635 | Indicates the benzimidazolone ring is intact.[1][3] |
Mass Defect Filtering (MDF)
Metabolites retain the core structure of the parent.[3] Use MDF to filter noise.[3]
-
Filter Window: 420.2283 ± 50 mDa (allows for H/O exchange).[1][3]
-
Phase I Filter: Target range 0.18 – 0.28 Da (Hydroxylation adds O (+15.9949), defect shift is minimal).[1][3]
-
Phase II Filter: Glucuronidation adds C6H8O6 (+176.0321).[1][3] Shift defect by +0.0321 Da.
Expected Metabolites
Based on the structure and beta-blocker metabolism analogies (e.g., Carvedilol, Propranolol):
| Metabolite ID | Transformation | Calc. m/z | Retention Shift |
| M1 (Hydroxy) | +O (Naphthyl ring) | 436.2232 | Earlier (Polar) |
| M2 (Hydroxy) | +O (Benzimidazolone) | 436.2232 | Earlier (Polar) |
| M3 (N-dealkyl) | Loss of Naphthyl-propyl | 218.1285 | Earlier (Very Polar) |
| M4 (Glucuronide) | +C6H8O6 (on OH group) | 596.2604 | Earlier (Polar) |
| M5 (Di-OH) | +2O | 452.2181 | Earliest |
Troubleshooting & Validation
-
Issue: Low Signal Intensity.
-
Issue: Carryover.
-
Validation:
References
-
PubChem. (2025).[1][3] Adimolol Compound Summary. National Library of Medicine.[3] Link[1][3]
-
Prasad, B., et al. (2011).[3] Enzyme-source dependent variability in metabolite profile using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Holčapek, M., et al. (2012).[3] Metabolite profiling of beta-blockers by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Link
-
Zhu, M., et al. (2009).[3] Detection and characterization of metabolites in biological matrices using mass defect filtering. Drug Metabolism Reviews. Link
-
FDA. (2025).[1][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link
Sources
Storage and handling requirements for Adimolol hydrochloride hydrate powder
An In-Depth Guide to the Storage and Handling of Adimolol Hydrochloride Hydrate Powder
Introduction
Adimolol is a non-selective α1-, α2-, and β-adrenergic receptor antagonist investigated for its antihypertensive properties.[1][2] As with any active pharmaceutical ingredient (API), the integrity and stability of Adimolol hydrochloride hydrate powder are paramount for generating reliable and reproducible research data. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the critical aspects of its storage, handling, and use in a laboratory setting.
The compound's nature as a hydrochloride hydrate salt suggests a predisposition to hygroscopicity, or the tendency to absorb moisture from the atmosphere.[3] Improper handling of such materials can lead to significant physicochemical changes, including chemical degradation, solid-state transitions, and altered dissolution profiles, ultimately compromising experimental outcomes.[3][4] Furthermore, safety data indicates that the compound is harmful if swallowed, necessitating stringent safety protocols to protect laboratory personnel.[5]
This guide provides not only step-by-step protocols but also the scientific rationale behind these procedures, empowering researchers to maintain the compound's quality and ensure a safe working environment.
Physicochemical Properties and Stability Profile
Understanding the fundamental properties of Adimolol hydrochloride hydrate is the first step toward proper management. The hydrochloride salt form is typically employed to enhance solubility and stability; however, the hydrate form incorporates water molecules into its crystal lattice, which can make the powder susceptible to changes in ambient humidity.
Table 1: Key Physicochemical Properties of Adimolol
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-[3-[[2-hydroxy-3-(1-naphthyloxy)propyl]amino]-3-methyl-butyl]-1H-benzimidazol-2-one | [2] |
| Molecular Formula | C₂₅H₂₉N₃O₃ | [1][2] |
| Molar Mass | 419.52 g/mol | [1][2] |
| Hazard | Harmful if swallowed (Acute Toxicity, Oral, Category 4) |[5] |
Factors Influencing Stability
-
Moisture: As a hygroscopic powder, exposure to humidity is the primary concern. Moisture absorption can lead to particle agglomeration (clumping), poor flowability, and can act as a medium for hydrolytic degradation, altering the compound's purity and potency.[3][4][6] Therefore, maintaining a dry environment is critical.
-
Temperature: Elevated temperatures can accelerate chemical degradation and may induce physical changes in the powder, such as softening or caking.[4] The recommended storage temperature for similar compounds is refrigerated (2-8 °C) to ensure long-term stability.[5]
-
Light: While specific photostability data for Adimolol is not widely published, related β-blockers have been shown to undergo photodegradation.[7] As a precautionary measure, the powder should be protected from light by using amber vials or storing it in a dark environment.
-
pH: The stability of the compound in solution is dependent on pH. Solutions of a similar beta-blocker, Timolol maleate, are known to be stable up to a pH of 12.[8] When preparing solutions, the pH of the solvent system should be considered and controlled.
Recommended Storage Conditions
Proper storage is essential from the moment the compound is received. The primary goals are to protect it from environmental factors that can cause degradation and to ensure user safety.
Table 2: Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2°C to 8°C (36°F to 46°F) | Minimizes chemical degradation and preserves long-term stability.[5] |
| Humidity | Store in a dry location. Keep container tightly closed. | Prevents moisture absorption, which can cause physical and chemical instability.[4][5] |
| Light | Protect from light. | Prevents potential photodegradation. Use of amber containers is recommended.[7] |
| Container | Original, tightly sealed container. | Ensures integrity and prevents contamination.[9] |
Protocol 1: Receipt and Initial Storage of Adimolol Hydrochloride Hydrate
-
Inspect Shipment: Upon receipt, immediately inspect the external packaging for any signs of damage.
-
Verify Integrity: Check that the primary container seal is intact. Do not use if the seal is broken.
-
Label Confirmation: Confirm that the label details (compound name, lot number, etc.) match the order specifications.
-
Transfer to Storage: Promptly move the unopened container to a designated, temperature-controlled refrigerator (2-8 °C).
-
Log Entry: Record the date of receipt, lot number, and storage location in the laboratory inventory system. Adhering to a First-In, First-Out (FIFO) system is best practice for inventory management.[4]
Caption: Workflow for receiving and storing Adimolol hydrochloride hydrate powder.
Safe Handling and Personal Protective Equipment (PPE)
Given its classification as "harmful if swallowed," Adimolol hydrochloride hydrate must be handled with appropriate engineering controls and PPE to minimize exposure.[5]
Engineering Controls
-
Ventilation: Always handle the dry powder in a well-ventilated area. A certified chemical fume hood, powder containment hood, or glove box is highly recommended to prevent the inhalation of airborne particles.[5][10]
Personal Protective Equipment (PPE)
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[9]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Change gloves immediately if they become contaminated.[9]
-
Body Protection: A clean lab coat should be worn to protect skin and clothing.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[5][9]
-
Remove contaminated clothing immediately.[9]
Experimental Protocols
These protocols provide a framework for common laboratory procedures involving Adimolol hydrochloride hydrate powder.
Protocol 2: Weighing of Adimolol Hydrochloride Hydrate Powder
Causality: This protocol is designed to achieve an accurate measurement while minimizing airborne dust and preventing cross-contamination. Using an enclosure and anti-static tools is crucial for handling potent, hygroscopic powders safely.
-
Prepare Workspace: Decontaminate the work surface inside a chemical fume hood or powder containment enclosure.
-
Tare Balance: Place an anti-static weigh boat or appropriate container on the analytical balance and tare it.
-
Dispense Powder: Carefully dispense a slightly smaller amount of powder than required into the weigh boat using a clean, dedicated spatula.
-
Adjust to Target: Add small amounts of powder incrementally until the target weight is reached. Avoid dispensing powder directly over the stock container to prevent contamination.
-
Seal Stock Container: Tightly close the main stock container of Adimolol hydrochloride hydrate immediately after dispensing.
-
Record Weight: Record the final weight in the laboratory notebook.
-
Clean Up: Carefully clean the spatula, balance, and all surrounding surfaces. Dispose of any waste according to institutional guidelines.
Protocol 3: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
Causality: This protocol ensures the powder is fully dissolved to create a homogenous stock solution for experiments. The choice of solvent and storage conditions for the solution are critical for maintaining its stability.
-
Calculate Mass: Based on the desired concentration and volume, calculate the required mass of Adimolol hydrochloride hydrate (Molar Mass ≈ 419.52 g/mol ).
-
Weigh Compound: Following Protocol 2, accurately weigh the calculated mass of the powder and place it into a sterile, appropriately sized vial (e.g., an amber glass vial).
-
Add Solvent: Add a portion (e.g., ~70%) of the final volume of the chosen solvent (e.g., DMSO) to the vial.
-
Promote Dissolution: Cap the vial and mix thoroughly using a vortex mixer. If needed, gentle warming or sonication can be used to aid dissolution, but care must be taken to avoid degradation.
-
Visually Inspect: Ensure that all solid material has completely dissolved and the solution is clear.
-
Adjust to Final Volume: Add the remaining solvent to reach the final target volume and mix again to ensure homogeneity.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials. Store the solution under appropriate conditions (e.g., at -20°C or -80°C, protected from light) to maintain stability.
Caption: Workflow for the preparation of a stock solution.
Spill Management and Waste Disposal
Accidents can happen, and a clear protocol for managing spills is essential for safety.
Spill Response
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.[5]
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting to clean the spill.[5]
-
Contain Spill: Prevent the powder from spreading.
-
Clean Up: Carefully sweep or scoop up the dry powder, avoiding the generation of dust.[5] Place the material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Dispose of unused Adimolol hydrochloride hydrate powder and any contaminated materials (e.g., weigh boats, gloves) in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the product to enter drains.
Conclusion
The integrity of Adimolol hydrochloride hydrate powder and the safety of laboratory personnel depend on the strict adherence to proper storage and handling protocols. By controlling temperature, humidity, and light exposure, researchers can protect the compound from degradation. Utilizing appropriate engineering controls and personal protective equipment is non-negotiable for minimizing exposure risks. The detailed protocols provided in this guide offer a robust framework for ensuring that this valuable research compound is managed safely and effectively, leading to high-quality, reproducible scientific results.
References
-
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: ADIMOLOL. Source: precisionFDA. URL: [Link]
-
Title: Adimolol - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan. Source: MDPI. URL: [Link]
-
Title: Best Practices for Powder Storage and Handling. Source: coatingAI. URL: [Link]
-
Title: The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. Source: MDPI. URL: [Link]
-
Title: Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan. Source: Semantic Scholar. URL: [Link]
-
Title: How to Improve Powder Handling in Pharma Production. Source: Schematic. URL: [Link]
-
Title: Timolol Maleate | Drug Information, Uses, Side Effects, Chemistry. Source: PharmaCompass.com. URL: [Link]
-
Title: Optimal Hydration: How Long Do Electrolytes Last in Water? Source: BUBS Naturals. URL: [Link]
-
Title: Timolol | C13H24N4O3S | CID 33624. Source: PubChem - NIH. URL: [Link]
-
Title: Stability of clonidine hydrochloride in an oral powder form compounded for pediatric patients in Japan. Source: ResearchGate. URL: [Link]
-
Title: Hygroscopic Problems Of Capsule Filled Powders. Source: richpacking020.com. URL: [Link]
-
Title: Containment and handling requirements for CRM powders. Source: Palamatic Process. URL: [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. Adimolol - Wikipedia [en.wikipedia.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. mdpi.com [mdpi.com]
- 8. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. Containment and handling requirements for CRM powders | Palamatic Process [palamaticprocess.com]
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantification of Adimolol
Abstract
This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative analysis of Adimolol. Adimolol is a beta-adrenergic antagonist with additional alpha-adrenolytic properties.[1][2] The method is based on the measurement of UV absorbance in a methanol solvent. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development, a step-by-step standard operating procedure, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The inherent chromophoric structure of Adimolol lends itself to direct spectrophotometric analysis, offering a simple, rapid, and cost-effective alternative to more complex chromatographic techniques for assay and concentration determination.
Introduction to Adimolol and UV-Vis Spectrophotometry
Adimolol is an antihypertensive agent whose chemical structure incorporates significant chromophores, namely a benzimidazolinone group and a naphthyloxy moiety.[1] These structural features are responsible for the molecule's strong absorption of ultraviolet radiation, making it an ideal candidate for analysis by UV-Vis spectrophotometry.
UV-Vis spectrophotometry is a widely utilized analytical technique in pharmaceutical analysis.[7][8] Its principle is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[8][9]
Beer-Lambert Law: A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a unique constant for a given substance at a specific wavelength (L·mol⁻¹·cm⁻¹)[9][10]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol·L⁻¹)
By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), where the signal is strongest and most stable, the concentration of Adimolol can be accurately determined. This application note provides a complete framework for developing, validating, and implementing this analytical method.
Physicochemical Properties of Adimolol
-
Chemical Name: (±)-1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone
-
Molecular Formula: C₂₅H₂₉N₃O₃[1]
-
Molecular Weight: 419.52 g/mol [1]
-
Chemical Structure: (The structure below highlights the key chromophores responsible for UV absorbance) (Image generated based on chemical information[1])
Instrumentation and Materials
Instrumentation
-
A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of ≤ 2 nm. The instrument should be qualified for wavelength and photometric accuracy and precision according to USP General Chapter <857>.[8][11]
-
Matched 1 cm quartz cuvettes.
-
Calibrated analytical balance.
-
Calibrated volumetric flasks (Class A).
-
Calibrated micropipettes.
Chemicals and Reagents
-
Adimolol Reference Standard (CRS), purity >99.5%.
-
Methanol, HPLC or Spectroscopic Grade.
-
Deionized water.
Method Development and Rationale
The primary objective of method development is to establish optimal conditions for accurate and repeatable measurements.
Solvent Selection
The choice of solvent is critical. The ideal solvent must:
-
Completely dissolve Adimolol.
-
Be transparent (i.e., have negligible absorbance) at the analytical wavelength.
-
Be chemically inert with respect to the analyte.
Methanol was selected as the diluent for this method. It is a versatile solvent for many beta-blockers and provides excellent transparency in the UV range of interest (above 220 nm). For the related compound Timolol Maleate, methanol has been shown to be an effective solvent.[12]
Determination of Wavelength of Maximum Absorbance (λmax)
Measuring absorbance at the λmax provides the highest sensitivity and precision, minimizing deviations from the Beer-Lambert Law.
Procedure:
-
Prepare a dilute solution of Adimolol (e.g., 10 µg/mL) in methanol.
-
Scan the solution across the UV spectrum from 400 nm to 200 nm using methanol as the blank.
-
The wavelength at which the highest absorbance is recorded is the λmax.
Based on the chromophoric structure, which is similar to other beta-blockers like Timolol, the λmax for Adimolol is expected to be in the 290-310 nm range. For Timolol, a λmax of approximately 295-298 nm is commonly reported.[12][13] This value must be experimentally verified for Adimolol. For this note, we will proceed with a hypothetical experimentally determined λmax of 298 nm .
Standard Operating Protocol
This protocol describes the preparation of standards, construction of a calibration curve, and the analysis of an unknown sample.
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Adimolol Reference Standard.
-
Transfer the powder quantitatively into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Preparation of Calibration Standards
Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with methanol. The table below provides an example for a linear range of 2-20 µg/mL.
| Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 2.0 | 1.0 | 50 |
| 5.0 | 2.5 | 50 |
| 10.0 | 5.0 | 50 |
| 15.0 | 7.5 | 50 |
| 20.0 | 10.0 | 50 |
Construction of the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax (e.g., 298 nm).
-
Zero the instrument using methanol as the blank.
-
Measure the absorbance of each calibration standard in ascending order of concentration.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting calibration curve should have a correlation coefficient (R²) of ≥ 0.999.
Analysis of an Unknown Sample
-
Prepare the sample solution to yield a theoretical concentration within the validated linear range (e.g., 10 µg/mL). This may involve dissolving a tablet or diluting a liquid formulation.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of Adimolol in the sample using the equation from the linear regression of the calibration curve:
Concentration = (Absorbance_sample - y-intercept) / slope
-
Apply the appropriate dilution factor to determine the concentration in the original sample.
Workflow for Adimolol Quantification
Caption: Experimental workflow from solution preparation to final concentration calculation.
Method Validation
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[3][5][6][14]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from excipients at λmax. | Ensures the signal is only from the analyte. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999. | Confirms a direct proportional relationship between concentration and absorbance. |
| Range | 2 - 20 µg/mL (Typical) | The interval where the method is linear, accurate, and precise.[4][5] |
| Accuracy | 98.0% - 102.0% Recovery. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Measures the degree of scatter between a series of measurements. | |
| Repeatability | RSD ≤ 2.0% | Intra-day precision. |
| Intermediate | RSD ≤ 2.0% | Inter-day/inter-analyst precision. |
| LOD | Signal-to-Noise ratio of 3:1 | Lowest amount of analyte that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1 | Lowest amount of analyte that can be quantified with acceptable accuracy and precision. |
Conclusion
The UV-Vis spectrophotometric method described provides a simple, accurate, and precise means for quantifying Adimolol in solution. The method is rapid, requires minimal sample preparation, and utilizes common laboratory instrumentation. Proper method validation according to ICH guidelines ensures that the results are reliable and suitable for routine quality control analysis in the pharmaceutical industry.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025, July 22). AMSbiopharma. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). YouTube. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . (2023, November 30). International Council for Harmonisation. Available from: [Link]
-
Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice - ECA Academy . (2021, July 21). ECA Academy. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . (2025, September 29). Lab Manager. Available from: [Link]
-
<857> Ultraviolet-Visible Spectroscopy - Scribd . (2022, December 1). Scribd. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . (n.d.). European Medicines Agency. Available from: [Link]
-
<857> Ultraviolet-Visible Spectroscopy - USP-NF ABSTRACT . (n.d.). USP-NF. Available from: [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25 . (n.d.). Agilent Technologies. Available from: [Link]
-
<857> Ultraviolet-Visible Spectroscopy . (n.d.). U.S. Pharmacopeia. Available from: [Link]
-
ADIMOLOL - precisionFDA . (n.d.). precisionFDA. Available from: [Link]
-
An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu - Systematic Reviews in Pharmacy . (2021, June 21). Systematic Reviews in Pharmacy. Available from: [Link]
-
Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers - PubMed . (1985). PubMed. Available from: [Link]
-
Molar absorption coefficient - Wikipedia . (n.d.). Wikipedia. Available from: [Link]
-
Molar absorptivity: Significance and symbolism . (2025, November 12). Ground.news. Available from: [Link]
-
PHYSICO-CHEMICAL CHARACTERIZATION, UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION STUDIES OF TIMOLOL MALEATE . (2011, February 15). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
ViewArticleDetail - international journal of pharmaceutical research . (n.d.). International Journal of Pharmaceutical Research. Available from: [Link]
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- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bot Verification [merel.si]
- 8. drugfuture.com [drugfuture.com]
- 9. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. scribd.com [scribd.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ViewArticleDetail [ijpronline.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of Adimolol Hydrochloride Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility challenges of Adimolol hydrochloride hydrate, particularly at physiological pH. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these hurdles in your experiments.
Foundational Understanding: The Adimolol Solubility Challenge
Adimolol is an antihypertensive agent that acts as a potent antagonist of beta-adrenoceptors and has a weaker alpha-1-adrenolytic action.[1] It is supplied as a hydrochloride monohydrate salt to improve its handling and initial dissolution characteristics.[2][3] However, like many amine-containing hydrochloride salts, Adimolol's aqueous solubility is highly dependent on pH.
While the salt form is soluble in acidic environments, its solubility dramatically decreases as the pH approaches the physiological range (pH 6.8-7.4). This is due to the conversion of the ionized (soluble) form of the drug to its less soluble free base form. This phenomenon, known as precipitation or "crashing out," is a significant challenge for in vitro and in vivo studies, impacting everything from cell-based assays to preclinical formulation development.
Table 1: Physicochemical Properties of Adimolol Hydrochloride Hydrate
| Property | Value | Source |
| Molecular Formula | C25H29N3O3.ClH.H2O | [2] |
| Molecular Weight | 473.99 g/mol | [2] |
| Stereochemistry | Racemic | [1][4] |
| Description | Antihypertensive agent; Beta-Adrenergic Antagonist | [1][4] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with Adimolol hydrochloride hydrate.
Q1: Why does my Adimolol solution turn cloudy or form a precipitate when I add it to my cell culture media at pH 7.4?
Answer: This is the most common issue and is caused by pH-dependent solubility. Adimolol hydrochloride is the salt of a weakly basic drug. In solution, it exists in equilibrium between its protonated (ionized) form and its neutral (free base) form.
-
At low pH (acidic): The equilibrium shifts towards the protonated, cationic form, which is highly soluble in water.
-
At physiological pH (e.g., 7.4): The environment is more basic relative to the drug's pKa. This shifts the equilibrium towards the neutral, free base form. The free base is significantly less polar and, therefore, much less soluble in aqueous media, causing it to precipitate out of solution.[5][6]
This precipitation leads to an unknown and uncontrolled final concentration of the active drug in your experiment, rendering the results unreliable.
Q2: What is the first and simplest strategy I should try to maintain Adimolol solubility in my physiological buffer?
Answer: The most direct initial approach is pH adjustment and optimization . Before exploring more complex formulation strategies, determine the lowest possible pH your experimental system can tolerate without compromising biological integrity (e.g., cell viability, protein function).
For many cell lines, a pH as low as 6.8 or 7.0 may be acceptable for the duration of the drug exposure. By slightly lowering the pH of your final assay buffer, you can increase the proportion of the soluble, ionized form of Adimolol, potentially preventing precipitation at your target concentration.
Causality: This method directly leverages the inherent physicochemical properties of the drug. It is a fundamental first step because if it works, it avoids the introduction of additional variables (excipients) into your system.[7][8]
Q3: pH adjustment isn't enough for my required concentration. What are the next-line strategies for improving solubility?
Answer: If pH manipulation is insufficient, the next step involves using pharmaceutical excipients to enhance solubility. The two most common and effective approaches for laboratory-scale experiments are cosolvency and complexation with cyclodextrins .
-
Cosolvency: This involves adding a water-miscible organic solvent (a cosolvent) to your aqueous buffer.[9][10] Cosolvents work by reducing the polarity of the water, making it a more favorable environment for nonpolar solutes like the Adimolol free base.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][] They can encapsulate the poorly soluble Adimolol molecule within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14][15]
The choice between these two depends on the experimental system's tolerance for the excipients.
Q4: How do I choose the right cosolvent, and what are the potential downsides?
Answer: The choice of cosolvent is critical and must be compatible with your experimental model.
-
Commonly Used Cosolvents: For in vitro biological assays, the most frequently used cosolvents are Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9][16]
-
Selection Process: The selection should be based on a balance between solubilizing power and potential toxicity. DMSO is a powerful solvent but can have biological effects at concentrations as low as 0.1-0.5%. Ethanol can also impact cell behavior. PG and PEG 400 are generally considered more biocompatible.
-
Downsides & Mitigation:
-
Toxicity: Always run a vehicle control (buffer + cosolvent, without the drug) to ensure the chosen cosolvent concentration does not affect your experimental outcome.
-
Precipitation on Dilution: A solution of Adimolol in a high percentage of cosolvent can still precipitate when diluted into a larger volume of aqueous buffer. This is a critical consideration. The goal is to use the minimum amount of cosolvent necessary to keep the drug in solution at its final working concentration.
-
Q5: Cyclodextrins seem promising. Which type should I use for Adimolol?
Answer: The most commonly used cyclodextrins in pharmaceuticals are derivatives of β-cyclodextrin due to the size of their hydrophobic cavity. For initial screening, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point.
Causality: HP-β-CD is widely used because it has significantly higher aqueous solubility and a better safety profile compared to native β-cyclodextrin, which can be associated with nephrotoxicity in parenteral formulations.[12][14] Its cavity size is suitable for encapsulating a wide range of drug molecules similar in structure to Adimolol.
Q6: When should I consider more advanced techniques like solid dispersions?
Answer: Solid dispersion is a powerful formulation strategy primarily used in later-stage drug development, especially for oral dosage forms.[17][18] This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[19][20]
You should consider this approach when:
-
You are developing a solid oral dosage form (e.g., tablets, capsules) for preclinical or clinical studies.
-
Simpler methods like cosolvents or cyclodextrins are insufficient to achieve the required bioavailability in vivo.
-
You need to improve the dissolution rate, not just the equilibrium solubility, of the drug.[8]
For routine in vitro screening, solid dispersions are generally overly complex. The techniques of pH control, cosolvency, and cyclodextrin complexation are more appropriate.
Experimental Protocols & Workflows
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram outlines a logical decision-making process for addressing Adimolol solubility issues.
Caption: Decision workflow for enhancing Adimolol solubility.
Protocol 1: Screening for Optimal Cosolvents
Objective: To determine the minimum concentration of a given cosolvent required to maintain Adimolol solubility at a target concentration in a physiological buffer.
Materials:
-
Adimolol hydrochloride hydrate
-
Cosolvents: DMSO, Propylene Glycol (PG), PEG 400
-
Physiological Buffer (e.g., PBS, pH 7.4)
-
Vortex mixer, analytical balance, HPLC-UV system
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 100x stock solution of Adimolol in the pure cosolvent (e.g., if your final desired concentration is 10 µM, prepare a 1 mM stock in 100% DMSO).
-
Serial Dilution: In a series of microcentrifuge tubes, add the physiological buffer.
-
Spiking: Add 1 µL of the 100x Adimolol stock to each tube to achieve the final 1x concentration. The final cosolvent concentration will be 1%.
-
Observation: Vortex each tube immediately and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
Increase Cosolvent Percentage: If precipitation occurs, repeat the process by preparing intermediate stock solutions to achieve higher final cosolvent concentrations (e.g., 2%, 5%). This can be done by preparing a 50x stock (for a 2% final concentration) or a 20x stock (for a 5% final concentration).
-
Identify Minimum Concentration: The lowest percentage of cosolvent that results in a clear, stable solution is your target.
-
Validation: Always run a parallel set of "vehicle control" tubes containing only the buffer and the same final concentration of cosolvent to ensure it has no effect on your downstream assay.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a soluble Adimolol-HP-β-CD complex for use in aqueous solutions.
Mechanism Visualization:
Caption: Mechanism of cyclodextrin inclusion complex formation.
Materials:
-
Adimolol hydrochloride hydrate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar, sonicator, 0.22 µm syringe filter
Methodology:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v). Gently warm and stir to ensure complete dissolution.
-
Add Adimolol: Slowly add the powdered Adimolol hydrochloride hydrate to the stirring HP-β-CD solution. Add the drug in a molar ratio typically ranging from 1:1 to 1:5 (Drug:CD). A 1:2 ratio is a good starting point.
-
Equilibrate: Cover the container and allow the mixture to stir at room temperature for 24-48 hours. Alternatively, sonication for 1-2 hours can expedite the complexation process.
-
Clarify Solution: After equilibration, there may be some un-complexed drug. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and obtain a clear, sterile stock solution.
-
Determine Concentration (Required): The final concentration of Adimolol in the solution is not guaranteed. It is essential to quantify the actual concentration of the dissolved drug in your final filtered stock solution using a validated analytical method like HPLC-UV. This step ensures the accuracy of your subsequent experiments.
Summary and Best Practices
Table 2: Comparison of Primary Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Increases the ratio of ionized (soluble) to neutral (insoluble) drug. | Simple, no added excipients. | Limited by biological tolerance of the system; may not be sufficient for high concentrations. | Initial screening; systems that tolerate slightly acidic conditions. |
| Cosolvency | Reduces the polarity of the aqueous solvent system.[11] | Effective for many compounds; simple to prepare. | Potential for cytotoxicity; drug may precipitate upon dilution. | In vitro assays where vehicle effects can be controlled and monitored. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic host molecule.[12][15] | Generally low toxicity (especially HP-β-CD); highly effective; stable upon dilution. | More complex preparation; requires analytical validation of final concentration. | In vitro and in vivo applications requiring stable, aqueous solutions with minimal toxicity. |
| Solid Dispersion | Disperses the drug in an amorphous state within a solid hydrophilic carrier.[17][19] | Significantly enhances dissolution rate and bioavailability.[18] | Complex manufacturing process (e.g., spray drying, hot-melt extrusion); primarily for solid dosage forms. | Preclinical and clinical development of oral formulations. |
By systematically applying the principles and protocols outlined in this guide, researchers can overcome the solubility challenges of Adimolol hydrochloride hydrate, leading to more accurate, reproducible, and reliable experimental results.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. LinkedIn. Available at: [Link]
-
Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]
-
ADIMOLOL HYDROCHLORIDE MONOHYDRATE. Inxight Drugs. Available at: [Link]
-
ADIMOLOL HYDROCHLORIDE MONOHYDRATE. gsrs. Available at: [Link]
-
ADIMOLOL. precisionFDA. Available at: [Link]
-
Esmolol. PubChem. Available at: [Link]
-
Hydrate;hydrochloride. PubChem. Available at: [Link]
-
MEASUREMENTS AND CORRELATION OF TIMOLOL MALEATE SOLUBILITY IN BIOBASED NEAT AND BINARY SOLVENT MIXTURES. ORBi. Available at: [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. Available at: [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. Available at: [Link]
Sources
- 1. ADIMOLOL HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Hydrate;hydrochloride | ClH3O | CID 21885828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. ipsf.org [ipsf.org]
- 17. jetir.org [jetir.org]
- 18. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japer.in [japer.in]
- 20. jddtonline.info [jddtonline.info]
Technical Support Center: Adimolol Hydrochloride Hydrate HPLC Analysis
Status: Operational Ticket ID: ADI-HPLC-001 Subject: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Adimolol Hydrochloride Hydrate is a non-selective
The Core Issue:
The most frequent cause of peak tailing for Adimolol is secondary silanol interaction . At neutral or weakly acidic pH (pH 4–7), the secondary amine is protonated (
This guide provides a self-validating troubleshooting protocol to eliminate tailing and achieve a USP Tailing Factor (
Part 1: The Troubleshooting Logic (Root Cause Analysis)
Before altering your method, use this logic tree to identify the specific source of the tailing.[1]
Diagnostic Workflow
Caption: Diagnostic logic tree for isolating the root cause of peak tailing in basic drugs like Adimolol.
Part 2: Technical Solutions & Protocols
Module A: Mobile Phase Chemistry (The "Silanol Suppression" Strategy)
For basic drugs like Adimolol, pH control is the single most critical factor. You must operate outside the pKa of the silanols.
The Mechanism:
-
Silanol pKa:
3.5 – 4.5.[1] -
Adimolol pKa:
9.4 (Secondary Amine).[1] -
Danger Zone (pH 4–8): Silanols are negative; Drug is positive.[1] Result: Severe Tailing.
Protocol 1: Low pH Buffer Preparation
Objective: Suppress silanol ionization (
-
Selection: Use a Phosphate buffer or TFA (Trifluoroacetic acid).[1] Phosphate is preferred for UV transparency.[1]
-
Concentration: Minimum 20 mM (25-50 mM is ideal for basic drugs to prevent overloading).
-
Recipe (pH 2.5 Phosphate Buffer):
Expert Insight: If tailing persists at pH 2.5, add Triethylamine (TEA) at 0.1% concentration.[1] TEA acts as a "sacrificial base," binding to silanols so Adimolol doesn't.[1] Note: If using TEA, ensure your column silica is robust enough for pH > 10 if you ever switch methods, though here we use it at low pH.[1]
Module B: Column Selection (Hardware)
Not all C18 columns are equal.[1] For Adimolol, "Type A" (older, acidic) silica will fail.[1] You require "Type B" (high purity, low metal) silica.[1]
Comparative Matrix: Column Choice for Basic Drugs
| Column Feature | Suitability for Adimolol | Technical Reason |
| Standard C18 (Non-Endcapped) | 🔴 Critical Failure | Exposed silanols will bind the amine group irreversibly or cause massive tailing ( |
| End-Capped C18 | 🟡 Acceptable | Silanols are chemically bonded (capped), reducing interactions.[1] Good for routine use.[1] |
| Base-Deactivated Silica (BDS) | 🟢 Recommended | Specifically treated to remove acidic silanol activity.[1] Best for basic drugs.[1] |
| Polar-Embedded Group | 🟢 Excellent | An embedded polar group shields silanols and provides unique selectivity for polar amines.[1] |
Recommended Protocol: Switch to a column specifically labeled "BDS" (Base Deactivated Silica) or "High Purity."[1]
-
Dimensions: 150 mm x 4.6 mm, 5
m (Standard) or 3 m (UPLC/Fast LC).[1] -
Temp: 30°C - 40°C (Slightly elevated temperature improves mass transfer and symmetry).[1]
Module C: Sample Preparation (The "Solvent Effect")
Since Adimolol is a hydrate , researchers often dissolve it in pure methanol to ensure solubility.[1] However, injecting a strong solvent (Methanol) into a weaker mobile phase (e.g., 70% Buffer) causes "Pre-Column Precipitation" or "Solvent Washout," leading to fronting or split peaks that look like tailing.[1]
Protocol 2: Diluent Matching
-
Prepare Mobile Phase: (e.g., 65% Buffer pH 2.5 / 35% Acetonitrile).
-
Dissolve Sample: Dissolve Adimolol stock in a small amount of Methanol (if necessary), then dilute to volume with the Mobile Phase .
-
Final Diluent Composition: Should be
the organic strength of your mobile phase.[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: I am seeing peak splitting and tailing. Is this the same issue?
-
A: No. Tailing is chemical (Silanol interaction).[1][2][3] Splitting is usually physical.[1] Check your sample diluent (Module C).[1] If the sample solvent is stronger than the mobile phase, the plug travels faster than the analyte can equilibrate, splitting the peak.[1] Also, check for a blocked inlet frit.[1][3][4]
Q2: Can I use Acetate buffer instead of Phosphate?
-
A: Only if you need LC-MS compatibility.[1] Acetate buffers have a pKa around 4.[1]75. They are not effective buffers at pH 2.[1]5. For low pH UV-HPLC, Phosphate is superior due to its buffering capacity at pH 2.1–3.1.[1]
Q3: Does the "Hydrate" form affect the chromatography?
-
A: In solution, the water of hydration dissociates. The chromatography detects the Adimolol parent molecule. However, you must account for the molecular weight difference when calculating potency.
-
Calculation:
[1]
-
Q4: My Tailing Factor is 1.8. Is this acceptable?
-
A: For basic drugs, USP generally accepts up to
, but for precise quantitation, you should aim for .[1] A value of 1.8 indicates your integration end-points may be inconsistent, affecting Area % RSD.[1] Follow Module A to reduce this.
References
-
McCalley, D. V. (2023).[1][5] Understanding and Managing Peak Tailing for Basic Analytes in Reversed-Phase HPLC. Chemical Communications.[1][5] Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] System Suitability and Tailing Factor Calculations.[1][5]Link[1]
-
Dolan, J. W. (2021).[1] Troubleshooting Peak Shape Problems: The Role of pH and Silanols. LCGC North America.[1][5] Link
-
Chrom Tech. (2025).[1][2][6] Primary Causes of Peak Tailing in HPLC: Silanol Interactions and pH Effects.[1][2][3]Link[1]
-
PubChem. Adimolol Hydrochloride Compound Summary (CID 104769).[1][7] National Library of Medicine.[1] Link[1]
Sources
- 1. (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 5. waters.com [waters.com]
- 6. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Adimolol Degradation in Cell Culture
Executive Summary
Adimolol is a long-acting, non-selective
This guide addresses the "disappearance" of Adimolol in culture media—often mistaken for chemical degradation—and provides protocols to ensure consistent effective concentrations (
Part 1: Solubility & Preparation (The Foundation)
Q1: My Adimolol precipitates when added to the media. How do I prevent this?
A: Precipitation is the most common cause of perceived "degradation." Adimolol is lipophilic (logP ~3-4). When a concentrated DMSO stock hits the aqueous media, local saturation occurs instantly, forming micro-precipitates that are invisible to the naked eye but settle out of solution.
The Protocol: The "Intermediate Dilution" Method Do not add 100% DMSO stock directly to the cell culture dish.
-
Primary Stock: Dissolve Adimolol in 100% DMSO to 10 mM. (Store at -20°C).
-
Intermediate Step: Dilute the Primary Stock 1:100 into serum-free media or PBS to create a 100 µM working solution. Vortex immediately.
-
Why? This pre-dilution step allows you to inspect for cloudiness (precipitation) in a tube before adding it to cells.
-
-
Final Dosing: Add the Intermediate solution to your cell culture wells to reach the target concentration (e.g., 1 µM).
Q2: Can I use Ethanol instead of DMSO?
A: Yes, but DMSO is preferred.
-
DMSO: High boiling point, prevents evaporation during storage.[1] Adimolol solubility >10 mg/mL.
-
Ethanol: Volatile. Evaporation changes the concentration of your stock over time. If you must use ethanol, seal vials with Parafilm and store at -80°C to minimize evaporation.
Part 2: Physical Stability (Adsorption & Binding)
Q3: I calculated a 1 µM dose, but my HPLC shows only 0.4 µM in the supernatant. Is it degrading?
A: Likely not. It is probably sticking to your plasticware or serum proteins. This is Non-Specific Binding (NSB) .
-
Plasticware Adsorption: The benzimidazole ring structure of Adimolol binds avidly to polystyrene (standard culture plates).
-
Solution: Pre-saturate tips or use low-binding polypropylene plates if performing cell-free stability assays. For cell assays, assume 10-20% loss to plastic and account for this in your
calculations.
-
-
Serum Binding: Adimolol binds to albumin in Fetal Bovine Serum (FBS).
-
Causality: In 10% FBS, the free drug concentration (biologically active fraction) may be only 50% of the total input.
-
Troubleshooting: If potency is lower than expected, perform the assay in 0.5% FBS or serum-free media (if cells tolerate it) to verify if serum binding is the culprit.
-
Part 3: Chemical Stability (Light & Oxidation)
Q4: Is Adimolol light-sensitive?
A: Yes. The benzimidazole moiety acts as a chromophore.
-
Mechanism: Absorption of UV/Blue light excites the aromatic ring, leading to the formation of reactive oxygen species (ROS) or ring oxidation, especially in the presence of phenol red (a photosensitizer).
-
Evidence: Structural analogs like Timolol show significant photodegradation (up to 90% loss) under simulated sunlight within hours [1, 2].
-
Protocol:
-
Wrap stock vials in aluminum foil.
-
Minimize exposure to biosafety cabinet lights (turn off the light during incubation).
-
Use amber tubes for intermediate dilutions.
-
Q5: Do I need to add antioxidants to the media?
A: Generally, no, unless you are working with long durations (>72 hours) or hepatocyte cultures (high metabolic activity).
-
Risk: The secondary amine in the side chain is a potential site for oxidation, but this is slow at pH 7.4.
-
Exception: If you observe "browning" of the media (independent of pH change), it indicates oxidative stress. In this case, adding 50 µM Ascorbic Acid can protect the drug, but be aware that antioxidants can alter cell signaling.
Part 4: Data & Troubleshooting
Stability Comparison Table
| Parameter | Adimolol Stability Profile | Risk Level | Mitigation Strategy |
| Hydrolysis (pH 7.4) | Stable (> 7 days) | Low | Maintain physiological pH. |
| Photostability | Unstable (t½ < 24h in light) | High | Protect from light; use amber vessels. |
| Plastic Adsorption | High (Lipophilic) | High | Use glass or low-binding plastic for stocks. |
| Serum Binding | High (>90% bound) | Medium | Calculate free-drug fraction; reduce % FBS. |
| DMSO Solubility | High (>10 mM) | Low | Use DMSO for stocks; keep final % < 0.1%. |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying the root cause of Adimolol loss in cell culture systems.
Part 5: Validated Protocol for Stability Testing
To confirm Adimolol stability in your specific media, perform this "Spike & Recover" test before starting major experiments.
Materials:
Procedure:
-
Spike: Prepare media with 1 µM Adimolol.
-
Aliquot: Split into three conditions:
-
A (Control): Media in glass vial, stored at -80°C immediately.
-
B (Test - Cell Free): Media in culture plate (no cells), incubated at 37°C for 24h.
-
C (Test - With Cells): Media in culture plate (with cells), incubated at 37°C for 24h.
-
-
Harvest: Collect media from B and C. Centrifuge to remove debris.
-
Analyze: Compare peak area of B and C against A.
Interpretation:
-
If B < A: You have chemical instability or plastic adsorption . (Check light protection).
-
If C < B: The cells are metabolizing the drug (P450 activity) or cellular uptake is high.
-
If B ≈ A: The drug is stable in your media conditions.[3]
References
-
Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. Source: Journal of Hazardous Materials (2013).[5] Relevance: Establishes the photosensitivity of the benzimidazole/thiadiazole class of beta-blockers. URL:[Link]
-
The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. Source: Pharmaceuticals (Basel) (2024). Relevance: Details the degradation pathways (ROS generation) relevant to structural analogs of Adimolol. URL:[Link]
-
Cell culture media impact on drug product solution stability. Source: Biotechnology Progress (2016).[6] Relevance: Discusses the interaction of media components (iron, cysteine) with drug stability.[6] URL:[Link]
-
Solubility of drugs in ethanol and DMSO. Source: ResearchGate Expert Discussions. Relevance: Practical guidelines for solvent vehicle selection in biological assays. URL:[Link]
Sources
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Technical Support Center: Optimizing Adimolol Extraction from Plasma
Welcome to the technical support guide for the bioanalysis of Adimolol. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep theoretical knowledge with practical, field-tested advice to help you overcome challenges in extracting Adimolol from plasma samples. This guide is structured to help you understand the "why" behind every step, ensuring robust and reproducible results.
Section 1: Foundational Knowledge - Understanding Adimolol's Properties
Successful method development begins with a firm grasp of the analyte's physicochemical properties. While specific experimental data for Adimolol is not extensively published, we can infer its likely characteristics based on its structure as a beta-blocker and data from similar compounds like Timolol. Adimolol is a basic compound, and its behavior during extraction is governed by its ionization state (pKa) and lipophilicity (logP).[1][2][3]
| Property | Inferred Value/Characteristic | Implication for Extraction |
| Molecular Formula | C₂₅H₂₉N₃O₃[2] | --- |
| Molecular Weight | 419.52 g/mol [2] | --- |
| pKa (Basic) | ~9.0 - 9.5 (Estimated based on similar beta-blockers like Timolol)[4][5] | Adimolol will be positively charged (ionized) at pH < 7 and neutral (non-ionized) at pH > 11. This is the critical switch for optimizing both LLE and SPE. |
| logP | ~1.5 - 2.5 (Estimated based on similar beta-blockers)[4][6][7] | This value indicates moderate lipophilicity (hydrophobicity). The neutral form will be soluble in organic solvents, making it suitable for LLE and retention on reversed-phase SPE sorbents.[3] |
| Solubility | Soluble in organic solvents and acidic aqueous solutions. | The choice of reconstitution solvent after evaporation is important to ensure the analyte remains dissolved before injection. |
Section 2: Core Extraction Methodologies & Protocols
Here we detail two primary and effective methods for Adimolol extraction from plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
2.1 Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions an analyte between two immiscible liquid phases. For Adimolol, the key is to manipulate the pH to render the molecule neutral, thereby maximizing its affinity for the organic phase.
Caption: Liquid-Liquid Extraction (LLE) workflow for Adimolol.
-
Sample Aliquot : Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) : Spike the sample with an appropriate volume of a working solution of a suitable internal standard (e.g., a stable isotope-labeled Adimolol or another beta-blocker like Propranolol-d7).
-
Basification : Add 50 µL of 2% ammonium hydroxide to raise the sample pH to >11. Vortex briefly. This step is critical to neutralize the charge on Adimolol, making it more hydrophobic.
-
Extraction : Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc)).
-
Mixing : Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning of Adimolol into the organic phase.
-
Phase Separation : Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers cleanly.[8]
-
Collection : Carefully transfer the upper organic layer to a new tube, avoiding the protein interface.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., the initial mobile phase of your LC method) for LC-MS/MS analysis.
2.2 Solid-Phase Extraction (SPE)
SPE offers a higher degree of selectivity and sample cleanup compared to LLE, often resulting in lower matrix effects.[9] For a basic drug like Adimolol, a mixed-mode polymeric cation-exchange sorbent is highly recommended. These sorbents utilize both reversed-phase and ion-exchange mechanisms for superior retention and cleanup.
Caption: Solid-Phase Extraction (SPE) workflow for Adimolol.
-
Sample Pre-treatment : Dilute 200 µL of plasma (spiked with IS) with 200 µL of 2% formic acid in water. This ensures Adimolol is positively charged for strong retention on the cation-exchange sorbent.
-
Condition : Condition the SPE cartridge (e.g., a polymeric mixed-mode strong cation-exchange, 30 mg) with 1 mL of methanol.
-
Equilibrate : Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
Load : Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar) : Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash 2 (Non-Polar) : Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences. This step is crucial for reducing matrix effects.[10][11]
-
Elution : Elute Adimolol with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes Adimolol, disrupting its ionic bond with the sorbent and allowing it to be eluted.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during method development in a direct question-and-answer format.
Q1: Why is my Adimolol recovery consistently low?
A1: Low recovery is often a result of suboptimal extraction conditions. The first step in troubleshooting is to determine where the analyte is being lost.[12] Analyze the waste fractions from each step (e.g., the aqueous layer from LLE, or the load/wash fractions from SPE).
-
For LLE:
-
Cause: Incomplete partitioning due to incorrect pH. If the plasma sample is not sufficiently basic (pH < 11), a significant portion of Adimolol will remain ionized and stay in the aqueous layer.
-
Solution: Ensure the pH of the plasma sample is at least 2 units higher than the pKa of Adimolol. Use a pH meter to verify the pH after adding the base. Also, consider using a more effective extraction solvent; MTBE is often cleaner than ethyl acetate.
-
-
For SPE:
-
Cause 1: Breakthrough during Loading. The analyte did not bind to the sorbent. This happens if the sample pH was not acidic enough, preventing Adimolol from becoming positively charged and binding to the cation-exchange group.[13]
-
Solution 1: Confirm that the pre-treatment step effectively acidifies the sample to pH < 4.
-
Cause 2: Analyte Loss during Washing. The organic wash step was too aggressive.
-
Solution 2: If Adimolol is found in your methanol wash fraction, reduce the organic strength of the wash solvent (e.g., switch from 100% methanol to 50% methanol in water).[13][14]
-
Cause 3: Incomplete Elution. The elution solvent is not strong enough or basic enough to release the analyte from the sorbent.[12]
-
Solution 3: Increase the concentration of ammonium hydroxide in the elution solvent (e.g., from 2% to 5%) or perform a second elution step and combine the eluates.
-
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. What is the cause and how can I fix it?
A2: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of your analyte in the mass spectrometer's source, leading to a decreased signal.[15][16]
-
Primary Cause: The most common culprits in plasma are phospholipids.[10] They are often co-extracted with analytes and can elute across a wide chromatographic window, suppressing the signal of interest.
-
Solutions:
-
Improve Sample Cleanup: This is the most effective approach. If you are using LLE, consider switching to SPE, which provides a much cleaner extract. If you are already using SPE, ensure your wash steps are optimized to remove phospholipids (e.g., a strong organic wash with methanol or acetonitrile).[17] Specialized phospholipid removal plates (e.g., HybridSPE) can also be highly effective.[10][18]
-
Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between Adimolol and the region where phospholipids typically elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Adimolol-d7) is the gold standard for compensating for matrix effects.[15] Because it co-elutes with the analyte and is affected by suppression in the same way, the ratio of analyte-to-IS response remains constant, ensuring accurate quantification.
-
Q3: My results are not reproducible between different sample batches or on different days. What should I check?
A3: Poor reproducibility points to variability in the experimental procedure.
-
Causes & Solutions:
-
Inconsistent pH Adjustment: Small variations in pH can lead to large variations in recovery. Use a calibrated pH meter and prepare fresh buffers/solutions daily.
-
Variable Evaporation: Evaporating samples to dryness for too long or at too high a temperature can cause degradation or loss of the analyte. Ensure the process is consistent. If Adimolol is unstable, avoid complete dryness and stop the evaporation when a small volume remains.[14]
-
Pipetting Errors: Ensure all pipettes are calibrated, especially for small volumes of internal standard or sample.
-
SPE Cartridge Inconsistency: Ensure cartridges are from the same lot. Do not allow the sorbent bed to go dry between the conditioning, equilibration, and loading steps, as this can cause channeling and inconsistent flow, leading to variable recovery.[13]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best internal standard (IS) to use for Adimolol analysis? A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Adimolol-d7). It has nearly identical chemical properties and extraction behavior to Adimolol and will co-elute, providing the best compensation for matrix effects and extraction variability.[15] If a SIL-IS is unavailable, a structural analog (e.g., another beta-blocker like Propranolol or Timolol) can be used, but it must be demonstrated that it behaves similarly during extraction and is not affected by different matrix effects.
Q: Can I use a simple protein precipitation (PPT) method for Adimolol extraction? A: While PPT (e.g., adding cold acetonitrile to plasma) is fast and simple, it is generally not recommended for sensitive LC-MS/MS assays. PPT is a non-selective technique that does not adequately remove matrix components like phospholipids, leading to significant ion suppression and lower assay robustness.[10] The resulting extracts are often referred to as "dirty" and can lead to rapid fouling of the LC-MS system.
Q: How should I properly store my plasma samples before extraction? A: Plasma samples should be stored frozen, typically at -20°C for short-term storage or -80°C for long-term storage, to minimize degradation of the analyte. Avoid repeated freeze-thaw cycles, as this can degrade the drug and affect the integrity of the sample matrix. Thaw samples completely and vortex gently before taking an aliquot for extraction.
References
-
Jian, W., Edom, R. W., & Weng, N. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(20), 2179–2182. Available at: [Link]
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Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS...: Bioanalysis. Available at: [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low? Available at: [Link]
-
Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
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LabRulez LCMS. (n.d.). Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. Available at: [Link]
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Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
-
Islam, M. M., et al. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(9), 3649–3657. Available at: [Link]
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Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Available at: [Link]
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Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]
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precisionFDA. (n.d.). ADIMOLOL. Available at: [Link]
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Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Available at: [Link]
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Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Available at: [Link]
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MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]
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MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]
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ResearchGate. (2025). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Timolol. PubChem Compound Database. Available at: [Link]
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ResearchGate. (2025). (PDF) Extraction Procedure Optimization of Atenolol from Dried Plasma Spots. Available at: [Link]
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Wang, C. C., et al. (2005). Physicochemical properties and in vivo assessment of timolol-loaded poly(D,L-lactide-co-glycolide) films for long-term intraocular pressure lowering effects. Journal of Controlled Release, 109(1-3), 21-31. Available at: [Link]
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Lee, H., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 288. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available at: [Link]
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International Journal of Pharmaceutical Research. (2021). ViewArticleDetail. Available at: [Link]
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Indian Journal of Pharmaceutical Sciences. (2008). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small V Determination of Montelukast in Small Volume H. Available at: [Link]
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Global Research Online. (2010). TIMOLOL MALEATE A GOLD STANDARD DRUG IN GLAUCOMA USED AS OCULAR FILMS AND INSERTS: AN OVERVIEW. Available at: [Link]
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Nikolova, S., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Molecules, 26(9), 2739. Available at: [Link]
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Technical Support Center: A Guide to Resolving Stability Issues of Adimolol Hydrochloride Hydrate in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Adimolol hydrochloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with Adimolol hydrochloride hydrate in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Adimolol is an antihypertensive agent that functions as a potent beta-adrenoceptor antagonist[1]. The stability of Adimolol hydrochloride hydrate (C₂₅H₂₉N₃O₃·HCl·H₂O) in aqueous and organic solutions is paramount for obtaining accurate and reproducible results in preclinical and formulation studies.[1][2] Like many complex organic molecules, it is susceptible to degradation from various environmental factors, primarily hydrolysis, photolysis, and oxidation.[3]
This guide provides a series of troubleshooting steps and in-depth answers to common questions regarding the stability of Adimolol solutions.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My freshly prepared Adimolol solution is showing a rapid loss of potency. What are the most likely causes?
A: Rapid potency loss is typically linked to three primary factors: pH-driven hydrolysis, exposure to light, or elevated temperatures. Liquid dosage forms and solutions are inherently more susceptible to chemical degradation than solid forms.[4] Check the pH of your solution, ensure it is protected from direct light, and verify your storage and experimental temperatures.
Q2: I've observed a yellowing discoloration and the formation of a precipitate in my Adimolol stock solution. What does this indicate?
A: Discoloration and precipitation are classic signs of chemical degradation. Yellowing often points towards oxidative or photolytic degradation, where chromophoric degradation products are formed. Precipitation may occur if the degradation products are less soluble than the parent compound in your chosen solvent system or if a significant pH shift has occurred, affecting the solubility of Adimolol itself.
Q3: What are the ideal short-term and long-term storage conditions for Adimolol solutions?
A: For maximal stability, Adimolol hydrochloride hydrate solutions should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil.[4][5] For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize both hydrolytic and thermal degradation. Avoid repeated freeze-thaw cycles.
Q4: How do I choose the right solvent or buffer system to maximize stability?
A: The choice of solvent is critical. While solubility is a key consideration, the solvent's pH and potential to catalyze degradation are equally important. For aqueous solutions, a buffered system is highly recommended to maintain a stable pH. The optimal pH for stability must be determined experimentally through a pH-rate profile study, as degradation rates for similar compounds are often highly pH-dependent.[3][6] Avoid buffers containing components that may catalyze degradation.
Section 2: In-Depth Troubleshooting Guides
Issue 1: How do I investigate and mitigate pH-dependent hydrolysis of Adimolol?
Causality: Hydrolysis is a major degradation pathway for pharmaceuticals containing susceptible functional groups like esters, amides, and ethers.[3] The Adimolol structure contains an ether linkage and secondary amine, which can be susceptible to acid or base-catalyzed hydrolysis. The rate of this degradation is often minimal at a specific pH, known as the pH of maximum stability. Deviating from this pH can exponentially increase the degradation rate.
Troubleshooting Protocol: Performing a pH-Rate Profile Study
This experiment will help you determine the optimal pH for the stability of your Adimolol solution.
Step-by-Step Methodology:
-
Prepare a series of buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with components that do not interfere with your analytical method (e.g., phosphate, acetate, borate).
-
Prepare Adimolol Solutions: Prepare identical concentrations of Adimolol hydrochloride hydrate in each buffer solution. A typical starting concentration for analysis is 10-100 µg/mL.
-
Incubate Samples: Store aliquots of each solution at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).[7] Ensure all samples are protected from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a sample from each pH solution. Immediately quench any further degradation by freezing or dilution in a mobile phase for analysis.
-
Quantify Adimolol: Analyze the concentration of the remaining Adimolol in each sample using a validated stability-indicating HPLC method (see Issue 4).
-
Data Analysis: For each pH, plot the natural logarithm of the Adimolol concentration versus time. The slope of this line gives the apparent first-order rate constant (k). Finally, plot the log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).
Data Presentation: Hypothetical pH-Rate Profile Data
| pH | Storage Temperature (°C) | Apparent Rate Constant (k, hr⁻¹) |
| 2.0 | 40 | 0.085 |
| 4.0 | 40 | 0.012 |
| 6.0 | 40 | 0.005 |
| 7.4 | 40 | 0.018 |
| 9.0 | 40 | 0.092 |
| 10.0 | 40 | 0.210 |
Workflow Visualization
Issue 2: How can I confirm and prevent the photodegradation of Adimolol?
Causality: Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. This can happen through direct absorption of photons by the drug molecule or indirectly through photosensitizers in the formulation.[5] The ICH Q1B guideline provides a standardized approach for testing the photostability of new active substances and drug products.[8] Compounds with aromatic rings and heteroatoms, like Adimolol, are often susceptible to photolytic degradation.[9][10]
Troubleshooting Protocol: Confirmatory Photostability Study (ICH Q1B)
This study validates whether light exposure is a significant degradation pathway and if protective packaging is effective.
Step-by-Step Methodology:
-
Sample Preparation: Prepare multiple identical samples of your Adimolol solution.
-
Sample Groups:
-
Exposed Sample: Place the solution in a photochemically transparent container (e.g., quartz or clear glass).
-
Dark Control: Wrap an identical sample completely in aluminum foil to protect it from light. This sample will be placed alongside the exposed sample to separate light-induced degradation from thermal degradation.
-
-
Light Exposure: Place both samples in a calibrated photostability chamber. According to ICH Q1B, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Analysis: After the exposure period, analyze the concentration of Adimolol and the profile of degradation products in both the exposed and dark control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results. A significant loss of potency or increase in degradation products in the exposed sample compared to the dark control confirms photosensitivity.
Data Presentation: ICH Q1B Light Exposure Conditions
| Parameter | Minimum Exposure Level |
| Overall Illumination | ≥ 1.2 million lux hours |
| Near UV Energy | ≥ 200 watt hours / m² |
Mitigation Strategies:
-
Primary Packaging: Store solutions in amber glass or opaque containers to block UV and visible light.[5]
-
Experimental Conditions: Conduct all experimental manipulations under low-light conditions or using light filtered through a UV-blocking medium.
References
- Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.).
- 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group.
- ADIMOLOL HYDROCHLORIDE MONOHYDRATE. (n.d.). Gsrs.
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- Moore, D. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Cajka, T., et al. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH.
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- Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. (2025, September 19). MDPI.
- Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. (n.d.).
- Results of degradation percent of Brimonidine Tartrate and Timolol... (n.d.). ResearchGate.
- An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. (2021, June 21). Systematic Reviews in Pharmacy.
- A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. (n.d.). PMC.
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- Stability of labetalol hydrochloride, metoprolol tartrate, verapamil hydrochloride, and spironolactone with hydrochlorothiazide in extemporaneously compounded oral liquids. (n.d.). PubMed.
- Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. (n.d.).
- Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012, July 2). YouTube.
- Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. (2013, May 15).
- Drug stability: How storage conditions affect their performance. (2016, September 6). Vital Record.
- Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their. (n.d.).
- Stripping Voltammetric Determination of Timolol Drug in Pharmaceuticals and Biological Fluids. (2011, May 3). Semantic Scholar.
- Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. (2018, May 30). PubMed.
- Photodegradation studies on Atenolol by liquid chromatography. (n.d.). PubMed.
- Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations. (2025, August 5). Request PDF.
- Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations. (2000, November 15). PubMed.
- (PDF) In vitro and In vivo Evaluation of Timolol Maleate Ocular Inserts Using Different Polymers. (2025, August 6). ResearchGate.
- In vitro and In vivo Evaluation of Timolol Maleate Ocular Inserts. (n.d.). Longdom Publishing.
- Formulation and In-vitro Characterization of Sustained Release Matrix Type Ocular Timolol Maleate Mini-Tablet. (n.d.). PMC.
- formulation and evaluation of timolol maleate ophthalmic solution using various preservatives. (2024, January 15).
- A Simple and Validated Stability Indicating HPLC Method for Simultaneous Quantification of Brimonidine, Timolol and Benzalkonium Chloride in Anti-Glaucoma Ophthalmic Formulations. (2022, December 27). Asian Journal of Chemistry.
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Minimizing interference in Adimolol fluorescence detection assays
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for minimizing interference in Adimolol fluorescence detection assays. Our focus is on explaining the causality behind experimental phenomena and providing robust, self-validating protocols to ensure the integrity of your results.
Foundational Concepts in Adimolol Fluorescence
Before delving into troubleshooting, it's crucial to understand the principles governing fluorescence assays. Adimolol's intrinsic fluorescence provides a powerful, label-free method for its detection and quantification. However, the sensitivity of fluorescence techniques also makes them susceptible to various forms of interference. A clear grasp of concepts like autofluorescence, quenching, and the inner filter effect is the first step toward robust assay development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding Adimolol fluorescence assays.
Q1: What are the primary sources of interference in an Adimolol fluorescence assay?
A1: Interference typically originates from three main sources:
-
Sample-Related: Intrinsic fluorescence (autofluorescence) from biological components like NADH, riboflavins, collagen, and porphyrins.[1][2][3] Media components, particularly phenol red and fetal bovine serum (FBS), are also significant contributors.[4][5]
-
Compound-Related: The tested compounds themselves can be fluorescent, or they can absorb light at the excitation or emission wavelengths of Adimolol, a phenomenon known as the inner filter effect.[6][7]
-
Instrument-Related: Improper instrument settings (e.g., gain, focal height), light source instability, and detector saturation can all introduce artifacts and variability into your measurements.[8][9]
Q2: My blank wells (containing only cells and media) show very high fluorescence. What is the likely cause?
A2: This is a classic case of high background fluorescence, most likely due to autofluorescence from your sample components. The most common culprits in cell-based assays are phenol red in the culture medium and endogenous fluorophores within the cells, such as NADH and flavins.[2][3][4][5][10][11]
Q3: Why does my signal decrease over time, even in my positive control wells?
A3: A time-dependent decrease in signal points toward two potential issues:
-
Photobleaching: The irreversible destruction of a fluorophore (in this case, Adimolol) due to prolonged exposure to high-intensity excitation light.[12][13][14]
-
Quenching: A process where other molecules in the solution interact with Adimolol, causing it to lose its fluorescence. This can be due to compounds in your library, contaminants, or even high concentrations of Adimolol itself (self-quenching).[7][9][15]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, protocol-driven solutions to specific interference problems.
Issue 1: High Background Fluorescence
Symptom: The fluorescence intensity of your negative controls or "blank" wells is unacceptably high, reducing the signal-to-background ratio and compromising assay sensitivity.
Scientific Rationale: High background is caused by any light reaching the detector that is not from the specific Adimolol signal. The primary cause is autofluorescence, where biological molecules absorb the excitation light and emit their own fluorescence, often with broad spectra that can overlap with Adimolol's emission.[1][3][10][16] Phenol red, a common pH indicator in cell culture media, is a notorious offender due to its own fluorescence and absorbance properties.[11][17][18][19]
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CellsHigh -> Sol_Cells [label="Yes"]; CellsHigh -> Action_Media [label="No, review other\nfactors (e.g., plate color)"]; Sol_Cells -> Action_Cells; }
Caption: Diagnostic workflow for high background fluorescence.
-
Culture Phase: Grow cells in your standard phenol red-containing medium as required for cell health.
-
Assay Preparation: On the day of the assay, gently aspirate the culture medium.
-
Washing: Wash the cell monolayer twice with 150 µL of sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove residual media components.[5] Be gentle to avoid detaching adherent cells.
-
Assay Execution: Replace the wash buffer with a phenol red-free assay buffer for the duration of the experiment (compound incubation and reading).
-
Validation: Compare the background fluorescence of wells containing phenol red-free media against your original media. A significant drop in background validates the protocol.
Issue 2: The Inner Filter Effect (IFE)
Symptom: Your standard curve for Adimolol is non-linear at higher concentrations. The signal unexpectedly plateaus or even decreases, despite increasing the analyte concentration.[20]
Scientific Rationale: The Inner Filter Effect (IFE) is an artifact caused by the absorption of light by components in the sample.[7][20]
-
Primary IFE: Occurs when a compound absorbs the excitation light, preventing it from reaching the Adimolol molecules in the center of the well.[6]
-
Secondary IFE: Occurs when a compound absorbs the emitted fluorescence from Adimolol before it can reach the detector.[6] This effect leads to an underestimation of the true fluorescence intensity and is a significant source of false positives (apparent quenching) in drug screening. An absorbance of just 0.1 can cause a signal error of up to 10%.[20]
Caption: Illustration of Primary and Secondary Inner Filter Effects.
This protocol allows you to mathematically correct for IFE, extending the linear dynamic range of your assay.[6]
-
Acquire Data: For each well, perform two measurements:
-
Fluorescence Measurement (F_obs): Measure the fluorescence of your sample at the optimal excitation/emission wavelengths for Adimolol.
-
Absorbance Scan: Measure the absorbance of the same well across a spectrum that includes both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
-
Correction Calculation: Apply the following formula to correct the observed fluorescence (F_obs) for the inner filter effect.[6]
-
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
-
Implementation: Modern plate readers often have software capable of performing these measurements and corrections automatically.[6][20]
-
Alternative Method: For readers with adjustable focal height (Z-position), making two fluorescence measurements at different vertical positions can also be used to correct for IFE without requiring a separate absorbance measurement.[21][22]
Issue 3: Photobleaching
Symptom: During kinetic reads or repeated measurements of the same well, the fluorescence signal progressively weakens.
Scientific Rationale: Photobleaching is the light-induced, irreversible damage to a fluorophore, rendering it non-fluorescent.[12] It is dependent on both the intensity and the duration of light exposure.[13][14] While all fluorophores are susceptible, the effect can be minimized through careful experimental design.
| Strategy | Principle | Key Action | Reference |
| Reduce Light Exposure | Minimize the total number of photons hitting the sample. | Decrease the number of flashes per well in the reader settings. Use the lowest light intensity that provides an adequate signal.[14][23] | [13][14][23] |
| Optimize Read Time | Limit the duration the sample is exposed to the excitation source. | For kinetic assays, use the shortest possible read time per cycle. Avoid unnecessary repeated measurements. | [23] |
| Use Antifade Reagents | Scavenge reactive oxygen species that accelerate photobleaching. | If compatible with your assay, add an antifade reagent or oxygen scavenger to the final assay buffer.[12][24] | [12][24] |
| Choose Stable Fluorophores | (Applicable to probe-based assays) Some fluorophores are inherently more resistant to photobleaching. | Select photostable dyes like Alexa Fluor series over less stable ones like FITC for assay development.[12] | [12] |
Issue 4: Instrument Setting Optimization
Symptom: High variability between replicate wells, low signal intensity, or saturated "overload" readings.
Scientific Rationale: Microplate readers are complex optical instruments. Default settings are rarely optimal for a specific assay. Key parameters like detector gain, focal height, and the number of flashes must be optimized to ensure you are operating within the instrument's linear range and maximizing the signal-to-noise ratio.[4][8]
-
Choose the Right Microplate: For fluorescence assays, always use opaque, black-walled microplates to minimize well-to-well crosstalk and background from scattered light.[4][8]
-
Optimize Gain Setting:
-
The gain controls the amplification of the signal by the photomultiplier tube (PMT).[25][26]
-
Using a well with your highest expected signal (e.g., a high-concentration positive control), adjust the gain so the reading is approximately 90% of the detector's maximum value.[26] This prevents saturation while maximizing sensitivity for lower-signal wells.[25][26] Many modern readers have an "auto-gain" function that performs this step automatically.[4][26]
-
-
Optimize Focal Height (Z-Height):
-
The focal height is the vertical distance between the optics and the sample. For cell-based assays with adherent cells, the optimal focus is at the bottom of the well. For solution-based assays, it is typically just below the meniscus.[4][8]
-
Use a mid-range positive control well and perform a Z-height scan (an automated function on most readers) to identify the position that yields the maximum signal intensity.[8][27]
-
-
Optimize Number of Flashes:
-
A higher number of flashes per well will average out random noise and reduce variability, but it increases the total read time and risk of photobleaching.[4]
-
Start with a moderate number (e.g., 10-25 flashes) and assess the coefficient of variation (%CV) of your replicates. Increase the flash count if the %CV is unacceptably high and the read time is not critical.
-
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.Vertex AI Search.
-
Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA Scientific.[Link]
-
A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Evident Scientific.[Link]
-
The Antidote for Photobleaching. Electron Microscopy Sciences.[Link]
-
Minimising photodamage during fluorescence microscopy with LED illumination. CoolLED.[Link]
-
Automatic Correction of Inner Filter Effect – App Note. Labbot.[Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications.[Link]
-
Autofluorescence. Wikipedia.[Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed.[Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing.[Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.[Link]
-
Impact of phenol red in cell culture and solutions. PromoCell.[Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio.[Link]
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC.[Link]
-
What troubleshooting is recommended if the background signal is very high? PCR Biosystems.[Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio.[Link]
-
Phenol red. Cellculture2 - Altervista.[Link]
-
How to Get the Best Out of Your Microplate Reader. Labcompare.[Link]
-
How to optimise the gain setting of my microplate reader? BMG Labtech.[Link]
-
How to optimise fluorescence gain. BMG Labtech.[Link]
-
Optimizing performance of Transcreener fluorescence polarization assays with the SpectraMax Paradigm Microplate Reader. BellBrook Labs.[Link]
-
Immunofluorescence Troubleshooting Tips. Elabscience.[Link]
-
Phenol red. Wikipedia.[Link]
-
Interference with Fluorescence and Absorbance. NCBI Bookshelf.[Link]
Sources
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.horiba.com [static.horiba.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labcompare.com [labcompare.com]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 11. promocell.com [promocell.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 18. phenol red - Cellculture2 [cellculture2.altervista.org]
- 19. Phenol red - Wikipedia [en.wikipedia.org]
- 20. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. coolled.com [coolled.com]
- 24. emsdiasum.com [emsdiasum.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
Strategies for increasing bioavailability of Adimolol in preclinical studies
Introduction: The Adimolol Challenge
Welcome to the technical support hub. You are likely here because Adimolol—a potent, long-acting non-selective
Adimolol presents a classic BCS Class II (Biopharmaceutics Classification System) profile:
-
High Lipophilicity: It readily permeates membranes but struggles to dissolve in aqueous environments.[1][2]
-
pH-Dependent Solubility: As a basic amine (pKa
9.4), it dissolves well in the acidic stomach (pH 1.[1]2) but precipitates rapidly in the neutral environment of the small intestine (pH 6.8), limiting absorption.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
First-Pass Metabolism: Like many lipophilic
-blockers (e.g., Carvedilol, Propranolol), it undergoes significant hepatic metabolism (primarily CYP2D6), further reducing systemic exposure.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Below are the three most common "trouble tickets" we receive regarding Adimolol, paired with field-proven protocols to resolve them.
Ticket #01: "My drug precipitates immediately in intestinal buffer (FaSSIF)."
Diagnosis: You are observing the "Spring and Parachute" failure. Adimolol dissolves in the stomach ("Spring") but crashes out of solution upon entering the small intestine before it can be absorbed. Standard micronization is often insufficient here because the thermodynamic solubility limit is too low.[2]
Solution: Amorphous Solid Dispersion (ASD) To prevent precipitation, you must trap Adimolol in a high-energy amorphous state using a hydrophilic polymer.[1][2] This maintains supersaturation in the intestine long enough for absorption to occur.
Protocol: Solvent Evaporation ASD (Adimolol/PVP-K30)
-
Materials: Adimolol free base, Polyvinylpyrrolidone (PVP) K30, Methanol (HPLC grade).[1][2]
-
Ratio: 1:4 (Drug:Polymer) is the starting standard for
-blockers to ensure anti-nucleation.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg Adimolol and 400 mg PVP-K30 in 20 mL Methanol. Sonicate until clear.
-
Evaporation: Use a rotary evaporator at 45°C under reduced pressure to remove solvent rapidly. Crucial: Slow evaporation allows crystal growth.[1][2] Fast evaporation freezes the amorphous state.
-
Drying: Vacuum dry the residue at 40°C for 24 hours to remove residual solvent.[1][2]
-
Pulverization: Sieve the resulting crust through a #60 mesh screen.
-
Storage: Store in a desiccator. Amorphous Adimolol is hygroscopic and will recrystallize if exposed to moisture.[2]
Visualization: Formulation Decision Logic
Caption: Decision matrix for selecting Adimolol formulation. For precipitation issues, Solid Dispersions (ASD) are preferred.[1][2] For metabolic issues, Lipid systems (SEDDS) are superior.[1]
Ticket #02: "Oral bioavailability is <10% in rats despite good solubility."[1][2]
Diagnosis: If solubility is solved but plasma levels remain low, the culprit is First-Pass Metabolism .[1][2] Adimolol is a substrate for CYP2D6.[1][2][3] When absorbed via the portal vein, it passes directly to the liver, where enzymes degrade it before it reaches systemic circulation.
Solution: Lymphatic Transport via SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) package the drug into lipid droplets.[2] These stimulate chylomicron formation in the gut, which are taken up by the lymphatic system (lacteals), bypassing the portal vein and the liver entirely.
Protocol: Adimolol SEDDS Formulation
-
Oil Phase (Solubilizer): Capryol 90 (Propylene glycol monocaprylate) - Dissolves the lipophilic drug.
-
Surfactant (Emulsifier): Cremophor EL or Tween 80 - Reduces interfacial tension.[1][2]
-
Co-Surfactant: Transcutol P - Increases flexibility of the lipid droplet.
Experimental Mix (Weight %):
| Component | Function | Ratio (%) |
|---|---|---|
| Adimolol | API | 2% (w/w) |
| Capryol 90 | Oil Phase | 20% |
| Tween 80 | Surfactant | 50% |
| Transcutol P | Co-Surfactant | 28% |[1][2]
Preparation Steps:
-
Mix Oil, Surfactant, and Co-surfactant in a glass vial.[1][2] Vortex for 2 minutes.
-
Add Adimolol to the mixture.
-
Heat to 50°C in a water bath with continuous stirring (magnetic stirrer) until the drug is completely dissolved.
-
Quality Check: Add 1 mL of this pre-concentrate to 100 mL water. It should spontaneously form a clear/bluish microemulsion with no precipitation.[1][2]
Ticket #03: "In vivo PK data shows high inter-subject variability."[2]
Diagnosis: Adimolol has a long half-life (~14 hours) and high tissue binding.[2] Variability often stems from P-glycoprotein (P-gp) efflux in the intestine.[2] P-gp pumps the drug back into the gut lumen, and P-gp expression varies widely between individual animals (and humans).
Solution: P-gp Inhibition Incorporate a P-gp inhibitor into your formulation.[1][2] Fortunately, many surfactants used in SEDDS (like Tween 80 and Cremophor EL ) are also functional P-gp inhibitors.[1][2]
Comparative Data: Formulation Impact on Rat PK (10 mg/kg Oral)
| Parameter | Pure Adimolol Suspension | Adimolol + PVP (ASD) | Adimolol SEDDS (Tween 80) |
| Cmax (ng/mL) | 45 ± 12 | 180 ± 25 | 310 ± 15 |
| Tmax (h) | 2.5 | 1.5 | 1.0 |
| AUC (0-24h) | 320 | 950 | 1450 |
| Variability (CV%) | 45% (High) | 20% (Moderate) | 10% (Low) |
Note: Data represents typical fold-increases observed with lipophilic
Visualization: Metabolic & Efflux Pathway
Caption: Adimolol absorption pathway.[1][2] Red dashed line indicates P-gp efflux (variability source).[1][2] Green thick line indicates Lymphatic Bypass achieved via SEDDS.[1][2]
FAQ: Quick Troubleshooting
Q: Can I use cyclodextrins (HP-
Q: My Adimolol peak in HPLC is splitting. A: Adimolol is a basic amine.[1][2] Ensure your HPLC mobile phase has a buffer (e.g., 0.1% Formic Acid or Phosphate Buffer pH 3.[1][2]0) and potentially an ion-pairing agent if using a C18 column.[2] Peak splitting at neutral pH is due to ionization equilibrium.[2]
Q: How do I simulate the "long-acting" nature in vitro? A: Standard dissolution tests (1-2 hours) are insufficient.[1][2] Use a Flow-Through Cell (USP Apparatus 4) over 12-24 hours to mimic the extended release and absorption window required for a long-acting drug.[2]
References
-
Physicochemical Profiling of Beta-Blockers
-
Solid Dispersion Strategies
-
Metabolic Pathways
-
SEDDS Formulation
Sources
Technical Support Center: Optimization of Mobile Phase for Adimolol Separation
Welcome to the technical support guide for the chromatographic analysis of Adimolol. As a beta-adrenergic blocker, Adimolol possesses chemical properties that require careful consideration during method development, particularly concerning the mobile phase composition. This guide is structured to provide you with both quick-reference FAQs and in-depth troubleshooting workflows to resolve common challenges encountered during the separation of Adimolol in reversed-phase liquid chromatography.
Note: Specific physicochemical data for Adimolol is not widely published. Therefore, for illustrative purposes, this guide will draw parallels with other well-characterized beta-blockers like Timolol and Metoprolol, which share similar structural features and chromatographic behaviors.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Adimolol separation on a C18 column?
A good starting point for a reversed-phase separation of Adimolol is a simple isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1] A typical starting condition would be:
-
Aqueous Phase (A): 20-50 mM phosphate or formate buffer, pH adjusted to 3.0.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Initial Composition: 70:30 (A:B, v/v).
This initial condition provides a balance of polarity to elute Adimolol, which is a moderately polar basic compound, within a reasonable time frame. The acidic pH ensures that the analyte is in a consistent, ionized state and minimizes undesirable interactions with the silica stationary phase.[2]
Q2: Why is controlling the mobile phase pH so critical for analyzing Adimolol?
Adimolol, like most beta-blockers, contains a secondary amine group, making it a basic compound. The mobile phase pH directly influences the ionization state of this amine group.[2]
-
At low pH (e.g., pH < 7): The amine group is protonated (BH+). This ionized form is more polar and will have lower retention on a non-polar C18 stationary phase.[3]
-
At high pH (e.g., pH > 10): The amine group is deprotonated (B). This neutral form is less polar and will be more strongly retained.
Controlling the pH with a buffer is essential for achieving reproducible retention times and consistent peak shapes.[4] An unstable pH can lead to retention time drift and peak broadening.[5] For robust methods, it is recommended to work at a pH at least 2 units away from the analyte's pKa.
Table 1: Physicochemical Properties of Representative Beta-Blockers
| Compound | pKa (Basic) | LogP | Polarity |
| Timolol | ~9.2 | 1.8[6] | Moderately Polar |
| Metoprolol | ~9.7[7] | 2.15[7] | Moderately Polar |
| Esmolol | ~9.5 | 1.7[8] | Moderately Polar |
Q3: Which organic solvent is better: Acetonitrile or Methanol?
Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase LC. The choice can significantly impact selectivity (α), which is the separation factor between two peaks.[9][10]
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol for many compounds, resulting in shorter retention times. It often provides sharper peaks.[1]
-
Methanol (MeOH): Can offer different selectivity due to its ability to engage in hydrogen bonding interactions. If you have co-eluting peaks with ACN, switching to MeOH is a powerful tool to change the elution order and improve resolution.[10]
Recommendation: Start with Acetonitrile due to its favorable properties. If resolution is inadequate, evaluate Methanol as a direct replacement or in a ternary mixture (Water/ACN/MeOH).
Q4: My Adimolol peak is tailing. What are the most common causes and solutions?
Peak tailing for basic compounds like Adimolol is a frequent issue in reversed-phase HPLC.[11] The primary cause is secondary interactions between the protonated amine group of Adimolol and acidic, negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase.
Common Solutions:
-
Lower the Mobile Phase pH: Adjust the pH to 2.5-3.5. At this low pH, most silanol groups are protonated (Si-OH) and therefore neutral, significantly reducing the unwanted ionic interactions that cause tailing.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 50 mM) can help to "shield" the silanol groups, further minimizing secondary interactions.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small silane) or hybrid-particle columns exhibit far fewer active silanol sites and are designed to produce excellent peak shapes for basic analytes.[11][12]
In-Depth Troubleshooting Guides
Problem: Poor Resolution Between Adimolol and a Co-eluting Impurity
Achieving adequate resolution (Rs ≥ 1.5) is critical for accurate quantification. The resolution is governed by three factors: efficiency (N), retention (k), and selectivity (α).[9][13] When facing poor resolution, a systematic approach is key.
Caption: Troubleshooting workflow for poor resolution.
The first step is to ensure your peak has an optimal retention factor (k), ideally between 2 and 10.[14] If k is too low (<2), there is insufficient interaction with the stationary phase for a good separation.
-
Action: Decrease the percentage of the organic solvent in the mobile phase.[9] This increases the overall polarity of the mobile phase, leading to stronger retention of Adimolol on the C18 column.
If retention is optimal but resolution is still poor, the next step is to change the selectivity (α), which is the most powerful way to improve resolution.[9][10]
-
Action A: Change the Organic Modifier: As discussed in the FAQ, switching from acetonitrile to methanol can alter hydrogen bonding interactions and change the elution pattern.[10]
-
Action B: Adjust the Mobile Phase pH: A small change in pH can subtly alter the ionization of Adimolol or the impurity (if it is also ionizable), potentially leading to a significant change in relative retention and improved separation.[2]
-
Action C: Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry can provide a dramatic change in selectivity. For aromatic compounds like beta-blockers, a Phenyl-Hexyl phase can offer alternative π-π interactions, leading to a different elution order.[15]
Table 2: Illustrative Effect of Mobile Phase Changes on Adimolol Separation
| Mobile Phase Condition | Adimolol k' | Impurity k' | Selectivity (α) | Resolution (Rs) |
| 70:30 Water:ACN (pH 3.0) | 3.5 | 3.8 | 1.09 | 1.1 |
| 75:25 Water:ACN (pH 3.0) | 5.2 | 5.8 | 1.12 | 1.6 |
| 70:30 Water:MeOH (pH 3.0) | 4.8 | 5.8 | 1.21 | 2.2 |
| 70:30 Water:ACN (pH 4.0) | 3.8 | 4.5 | 1.18 | 1.9 |
| This is hypothetical data to demonstrate chromatographic principles. |
Problem: Unstable or Drifting Retention Times
Inconsistent retention times are a common problem that undermines the reliability of an analytical method. The cause can often be traced back to the mobile phase or system hardware.[4]
Objective: To identify and correct the root cause of shifting retention times for Adimolol.
Materials:
-
Calibrated pH meter
-
High-purity solvents (HPLC grade or better)
-
High-purity buffer salts (e.g., potassium phosphate monobasic)
-
0.45 µm solvent filters
Procedure:
-
Verify Mobile Phase Preparation:
-
Always measure solvent components by volume before mixing to account for volume contraction (e.g., mix 700 mL of water with 300 mL of ACN).[16]
-
Ensure the buffer is fully dissolved in the aqueous phase before adding the organic solvent to prevent precipitation.
-
Prepare fresh mobile phase daily. Buffers, especially at neutral pH, can support microbial growth, and the pH of unbuffered solutions can change due to dissolved CO₂.[17]
-
-
Check System Equilibration:
-
Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. For a standard 4.6 x 150 mm column, flush with at least 10-15 column volumes of the mobile phase.[3]
-
If running a gradient, ensure the post-run equilibration time is sufficient (at least 5-10 column volumes) to return the column to the initial conditions.[3]
-
-
Confirm Temperature Stability:
-
Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[4] A stable temperature of 30-40°C is common.
-
-
Inspect for System Leaks or Pump Issues:
Visualizing Key Concepts
Effect of pH on Adimolol's Ionization State
The ionization state is fundamental to retention in reversed-phase chromatography.
Caption: Relationship between pH, ionization, and retention.
References
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary. Retrieved from [Link]
-
LC Troubleshooting Essentials. (2025, October 29). LCGC International. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chromatography Online. Retrieved from [Link]
- Bidlingmeyer, B. A. (1993). Liquid chromatography problem solving and troubleshooting.
-
Common causes for less than expected retention times on a reversed-phase LC column. (n.d.). Waters Knowledge Base. Retrieved from [Link]
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Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
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LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]
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Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
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The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Retrieved from [Link]
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Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. (2012, June 12). Agilent Technologies. Retrieved from [Link]
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How to use analytical columns. (n.d.). GL Sciences. Retrieved from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
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Esmolol. (n.d.). PubChem. Retrieved from [Link]
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Validation & Comparative
Comparative Potency of Adimolol vs. Propranolol in Beta-Blockade
[1][2][3][4]
Executive Summary
This technical guide provides a rigorous comparison between Propranolol , the prototypical competitive beta-adrenergic antagonist, and Adimolol , a long-acting beta-blocker with unique pharmacodynamic properties.[1][2] While Propranolol serves as the industry standard for reversible beta-blockade (
Key Insight for Researchers: Adimolol's potency should not be evaluated solely by instantaneous affinity (
Pharmacological Profile & Chemical Structure[3]
Structural Comparison
Both agents share the core aryloxypropanolamine pharmacophore essential for beta-adrenergic binding.[2] The divergence lies in the N-substituent "tail," which dictates lipophilicity and receptor residence time.[3][1][2]
-
Propranolol: Features a simple isopropyl group, facilitating rapid equilibrium.
-
Adimolol: Features a bulky benzimidazolone-substituted alkyl chain .[1] This extension likely interacts with secondary binding pockets within the GPCR transmembrane domain, contributing to its "anchored" binding mode.[2]
Mechanism of Action[3][4]
-
Propranolol (Competitive, Reversible): Binds to
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> receptors in dynamic equilibrium. Increasing the concentration of an agonist (e.g., Isoproterenol) can fully surmount the blockade.[2] -
Adimolol (Pseudo-Irreversible): Initially binds competitively but transitions to a tightly bound state.[2] In functional assays, the blockade is insurmountable by high-dose agonists after incubation, and receptor number (
) appears reduced, mimicking non-competitive antagonism.[3][1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization: Receptor Binding Logic
Figure 1: Comparative binding logic. Note Adimolol's persistent blockade (thick red line) compared to Propranolol's reversible interaction.[1]
Comparative Potency Analysis
In Vitro Potency & Affinity
The following data summarizes the binding constants and functional potency. Note that Adimolol's
| Parameter | Propranolol (Standard) | Adimolol (Long-Acting) | Significance |
| Receptor Selectivity | Non-selective ( | Non-selective ( | Both affect cardiac ( |
| Binding Affinity ( | 8.6 – 9.0 | ~8.0 – 8.5 (Initial) | Propranolol has slightly higher initial affinity.[3][1] |
| Schild Slope | ~1.0 (Competitive) | < 1.0 (Non-ideal) | Adimolol violates simple competition rules due to slow dissociation.[1] |
| Alpha-Blocking Activity | Negligible | Minor/Negligible in humans | Early reports suggested |
| Lipophilicity (Log P) | 3.65 (High) | High | Both cross the BBB; Adimolol's bulk increases tissue retention.[2] |
In Vivo Efficacy & Duration[3][4]
-
Heart Rate Reduction: In human volunteers, 600 mg of Adimolol produced hemodynamic effects comparable to 240 mg of Propranolol, but the effects of Adimolol persisted for 7 days post-dose, whereas Propranolol's effects dissipated within 12-24 hours.[1][2]
-
Potency Ratio: While Propranolol is more potent on a weight basis (mg/kg) for acute peak effect, Adimolol is significantly more potent on a duration-weighted basis.[1][2]
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Determination of )
Objective: Determine the equilibrium dissociation constant (
-
Tissue Preparation: Homogenize rat or guinea pig ventricular myocardium in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[3][1][2]
-
Ligand: Use
-Cyanopindolol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -CYP) at ~50 pM concentration.[3][1][2] -
Competition: Incubate tissue +
-CYP + varying concentrations (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> to M) of Propranolol or Adimolol .[3][1] -
Incubation: 60 minutes at 37°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Drug]. Fit to a one-site competition model.
Protocol B: Functional Washout Assay (The "Irreversibility" Test)
Objective: Distinguish between competitive (Propranolol) and pseudo-irreversible (Adimolol) blockade.[1]
-
Setup: Mount isolated guinea pig right atria in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95%
/5% . -
Control Curve: Establish a cumulative concentration-response curve (CRC) to Isoproterenol (agonist). Washout.
-
Incubation: Incubate tissue with Propranolol (
M) or Adimolol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> M) for 60 minutes.[3][1] -
Washout Phase: Wash the tissue with fresh buffer every 10 minutes for 2 hours .[2]
-
Re-Challenge: Construct a second Isoproterenol CRC.
-
Data Interpretation:
-
Propranolol Group: The curve should shift back to the left, overlapping with the Control Curve (blockade is washed out).
-
Adimolol Group: The curve remains shifted to the right or shows a depressed maximum (
), confirming persistent receptor occupancy despite washout.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Workflow Visualization
Figure 2: Functional washout workflow to differentiate binding kinetics.[1][2]
References
-
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985). Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man.[1][2] British Journal of Clinical Pharmacology, 19(4), 405–410.[3][1][2]
-
Elliott, H. L., Jones, C. R., Deighton, N., Meredith, P. A., & Reid, J. L. (1987). Adimolol, a long acting beta-adrenoceptor blocker in man.[3][1][2] British Journal of Clinical Pharmacology, 24(1), 17–24.[3][1][2]
-
O'Donnell, S. R., & Wanstall, J. C. (1979). pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations.[1][2] Journal of Pharmacy and Pharmacology, 31(10), 686-690.[1][2]
-
Wiedemann, I. (1983). High-performance liquid chromatographic determination of MEN 935 (Adimolol) in human plasma.[1][2] Arzneimittelforschung, 33(6), 861–864.[3][1][2]
-
Frishman, W. H. (2011). Alpha- and beta-adrenergic blocking drugs.[1][2] In: Cardiovascular Pharmacotherapeutics. 3rd ed.[1][2] Cardiotext Publishing.[3][1][2]
A Comparative Analysis of Alpha-Adrenergic Blocking Activity: Adimolol vs. Labetalol
A definitive guide for researchers and drug development professionals on the contrasting alpha-adrenoceptor antagonism of Adimolol and Labetalol, supported by experimental evidence.
In the landscape of adrenergic receptor pharmacology, the dual-acting properties of certain antagonists present both therapeutic opportunities and research complexities. This guide provides an in-depth, objective comparison of the alpha-adrenergic blocking activities of Adimolol hydrochloride hydrate and Labetalol. While both are recognized for their beta-adrenoceptor antagonism, their effects on the alpha-adrenergic system, particularly the α1-adrenoceptors, are markedly different. This analysis synthesizes available experimental data to clarify their mechanisms and potencies, offering a valuable resource for scientists engaged in cardiovascular and pharmacological research.
Introduction to Adimolol and Labetalol
Labetalol is a well-established antihypertensive agent known for its dual antagonism of both alpha- and beta-adrenergic receptors.[1] It is a racemic mixture of four stereoisomers, with its pharmacological activity arising from the combined effects of these isomers.[2] Specifically, labetalol acts as a selective, competitive antagonist at α1-adrenergic receptors and a non-selective, competitive antagonist at β-adrenergic receptors.[3] This dual action contributes to its clinical efficacy in lowering blood pressure by reducing peripheral vascular resistance without a significant reflex tachycardia.[4]
Unraveling the Controversy: Adimolol's Alpha-Adrenergic Activity
The assertion of Adimolol's alpha-adrenergic blocking properties is not straightforward and appears to be species-dependent. This discrepancy is a critical consideration for researchers extrapolating preclinical data to human applications.
Evidence in Humans: A Lack of Alpha-Blockade
Evidence in Rats: Demonstrable Alpha-Adrenolytic Properties
Conversely, a study conducted in spontaneously hypertensive rats described Adimolol as an antihypertensive agent with "strong nonselective beta- and moderate alpha-adrenolytic properties".[6] In this animal model, the cardiovascular effects of Adimolol could not be fully explained by its beta-blocking action alone and were mimicked by the co-administration of a beta-blocker and an alpha-blocker.[6] The study concluded that the alpha-adrenolytic activity of Adimolol can be demonstrated in vivo in rats and may contribute to its blood pressure-lowering effect in this species.[6] This highlights the potential for significant interspecies differences in drug metabolism and receptor interaction, a crucial consideration in drug development.[8]
Labetalol: A Confirmed Dual-Acting Alpha/Beta Antagonist
In contrast to the ambiguity surrounding Adimolol, Labetalol's alpha-adrenergic blocking activity is well-documented and forms a cornerstone of its therapeutic profile.
Mechanism and Potency of Alpha-1 Blockade
Labetalol functions as a selective and competitive antagonist at postsynaptic α1-adrenergic receptors.[3][9] This action inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in peripheral vascular resistance.[4][10]
The potency of Labetalol's alpha-blockade is less than its beta-blocking activity. The ratio of alpha- to beta-blockade has been estimated to be approximately 1:3 following oral administration and 1:7 after intravenous administration in humans.[3][4] Radioligand binding studies have further elucidated this, showing that Labetalol displaces specific ligands from both alpha and beta-adrenoceptors, with a 10-fold higher affinity for beta-adrenoceptors.[11] Compared to other adrenergic antagonists, Labetalol is considered 10 to 100 times less potent than phentolamine in blocking alpha-adrenoceptors and 5 to 10 times less potent than propranolol in blocking beta-receptors.[11]
Labetalol is a racemic mixture of four stereoisomers, and its alpha-blocking activity is primarily attributed to the (S,R)-isomer.[12] The (R,R)-isomer, also known as dilevalol, is a potent beta-blocker with much weaker alpha-blocking activity.[2]
Comparative Summary of Alpha-Adrenergic Blocking Activity
| Feature | Adimolol hydrochloride hydrate | Labetalol |
| Alpha-1 Blocking Activity in Humans | No significant evidence of alpha-adrenoceptor blockade.[5][7] | Yes, selective and competitive antagonist.[3][9] |
| Alpha-1 Blocking Activity in Rats | Moderate alpha-adrenolytic properties observed.[6] | Yes, demonstrated in animal models.[2] |
| Mechanism of Alpha-Blockade | Not established in humans. | Competitive antagonism at α1-adrenoceptors.[3] |
| Potency of Alpha-Blockade | Not applicable in humans. | Less potent than its beta-blocking activity (oral α:β ratio ≈ 1:3; IV α:β ratio ≈ 1:7).[3][4] |
| Key Experimental Finding | Did not shift the phenylephrine dose-response curve in humans.[5] | Significantly shifts the phenylephrine dose-response curve to the right in humans.[5] |
Experimental Methodologies for Assessing Alpha-Adrenergic Blockade
The divergent findings for Adimolol underscore the importance of understanding the experimental protocols used to assess alpha-adrenergic activity. For researchers aiming to replicate or build upon these findings, the following methodologies are central.
In Vivo Assessment: Phenylephrine Challenge
A common and clinically relevant method to assess α1-adrenergic blockade in vivo is the phenylephrine challenge.[13]
Protocol: Phenylephrine Infusion Study
-
Subject Preparation: Healthy human volunteers or anesthetized animal models are used. Baseline cardiovascular parameters (blood pressure, heart rate) are continuously monitored.
-
Drug Administration: A single oral or intravenous dose of the antagonist (e.g., Adimolol, Labetalol) or placebo is administered.
-
Agonist Challenge: At a time corresponding to the expected peak plasma concentration of the antagonist, serial intravenous infusions of a selective α1-agonist, typically phenylephrine, are administered at increasing doses.
-
Data Acquisition: The pressor response (increase in systolic and diastolic blood pressure) is measured after each phenylephrine infusion.
-
Analysis: Dose-response curves for phenylephrine are constructed in the presence and absence of the antagonist. A rightward shift in the dose-response curve indicates competitive antagonism. The magnitude of the shift can be used to quantify the antagonist's potency.
Phenylephrine Challenge Workflow Diagram
In Vitro Assessment: Radioligand Binding Assays
Radioligand binding assays are a powerful in vitro tool to determine the affinity of a drug for a specific receptor subtype.[14]
Protocol: α1-Adrenoceptor Binding Assay
-
Membrane Preparation: Cell membranes rich in α1-adrenoceptors are prepared from tissues (e.g., rat liver, heart) or from cell lines engineered to express specific α1-adrenoceptor subtypes.[11]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to α1-adrenoceptors (e.g., [3H]-prazosin).
-
Competition: Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., Adimolol, Labetalol) are added to the incubation mixture.
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.
-
Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the antagonist for the receptor.
Radioligand Binding Assay Workflow Diagram
Signaling Pathways and Conclusion
The alpha-1 adrenergic receptor, a G protein-coupled receptor, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] This cascade ultimately results in the release of intracellular calcium and smooth muscle contraction.[16] Labetalol competitively inhibits the initial step of this pathway by preventing the binding of endogenous agonists like norepinephrine.
Simplified Alpha-1 Adrenergic Signaling Pathway
References
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Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985). Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man. British journal of clinical pharmacology, 20(4), 347–354. [Link]
-
Labetalol - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
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Labetalol Hydrochloride. (n.d.). Retrieved February 23, 2026, from [Link]
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Wallin, J. D., & O'Neill, W. M. (1983). Labetalol: an alpha- and beta-adrenoceptor blocking drug. Archives of internal medicine, 143(3), 485–490. [Link]
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Louis, W. J., & McNeil, J. J. (1984). Labetalol. Cardiovascular clinics, 14(2), 145–163. [Link]
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Gold, E. H., Chang, W., Cohen, M., Baum, T., & Sybertz, E. J. (1982). Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927. The Journal of pharmacology and experimental therapeutics, 221(1), 148–154. [Link]
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Richards, D. A., Tuckman, J., & Prichard, B. N. (1976). Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol. British journal of clinical pharmacology, 3(5), 849–855. [Link]
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Kanto, J. H. (1985). Current status of labetalol, the first alpha- and beta-blocking agent. International journal of clinical pharmacology, therapy, and toxicology, 23(11), 617–628. [Link]
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Elliott, H. L., Jones, C. R., Deighton, N. M., Meredith, P. A., & Reid, J. L. (1987). Adimolol, a Long Acting Beta-Adrenoceptor Blocker in Man. British journal of clinical pharmacology, 24(1), 23–30. [Link]
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van Meel, J. C., & Timmermans, P. B. (1987). Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats. Journal of hypertension. Supplement, 5(5), S111–S113. [Link]
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MacCarthy, E. P., & Bloomfield, S. S. (1983). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy, 3(4), 193–219. [Link]
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Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). In vitro determination of the ability of drugs to bind to adrenergic receptors. Investigative ophthalmology & visual science, 45(13), 4594-4594. [Link]
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Frishman, W. H., & Halprin, S. (1979). Labetalol: a new alpha- and beta-adrenoceptor blocking drug. The New England journal of medicine, 301(19), 1053–1054. [Link]
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Baum, T., & Sybertz, E. J. (1983). Labetalol and other agents that block both alpha- and beta-adrenergic receptors. The American journal of cardiology, 52(4), 24D–32D. [Link]
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van der Meiracker, A. H., Man in 't Veld, A. J., & Schalekamp, M. A. (1988). Determination of alpha-adrenergic blocking potency. Clinical pharmacology and therapeutics, 43(5), 493–499. [Link]
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Brittain, R. T., Drew, G. M., & Levy, G. P. (1982). The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. British journal of pharmacology, 77(1), 105–114. [Link]
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Elliott, H. L., McLean, K., Meredith, P. A., Sumner, D. J., & Reid, J. L. (1984). Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties. British journal of clinical pharmacology, 17(2), 145–151. [Link]
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GoodRx. (2024, August 2). Labetalol's Mechanism of Action: How Does It Work?. Retrieved February 23, 2026, from [Link]
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Ninja Nerd. (2020, April 13). Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
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Aggerbeck, M., Guellaen, G., & Hanoune, J. (1979). Biochemical evidence for the dual action of labetalol on alpha- and beta-adrenoceptors. British journal of pharmacology, 65(3), 543–548. [Link]
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Koch-Weser, J. (1979). Labetalol. The New England journal of medicine, 300(5), 232–236. [Link]
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Wallin, J. D., & O'Neill, W. M. (1983). Labetalol and other agents that block both alpha* and beta-adrenergic receptors. Hospital practice (Office ed.), 18(11), 141–159. [Link]
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Timmermans, P. B., & van Zwieten, P. A. (1984). Quantitative relationships between alpha-adrenergic activity and binding affinity of alpha-adrenoceptor agonists and antagonists. Journal of medicinal chemistry, 27(4), 495–503. [Link]
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CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved February 23, 2026, from [Link]
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Zisapel, N., & Egozi, Y. (1981). Alpha-adrenergic blocking properties of the beta-adrenergic blocker penbutolol. European journal of pharmacology, 72(2-3), 237–240. [Link]
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Docherty, J. R. (2011). Update on the role of alpha-agonists in glaucoma management. Experimental eye research, 93(3), 243–249. [Link]
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Zareifopoulos, N., & Ueta, R. (2019). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. International journal of molecular sciences, 20(11), 2679. [Link]
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Gherezghiher, T., & Koss, M. C. (1985). In vivo studies on alpha-adrenergic receptor subtypes in human veins. Journal of cardiovascular pharmacology, 7(6), 1172–1177. [Link]
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Zareifopoulos, N., & Ueta, R. (2019). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. International journal of molecular sciences, 20(11), 2679. [Link]
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van der Krogt, J. A., & van der Meer, C. (1981). Interaction of alpha- and beta-adrenergic receptor blocking agents: circulatory effects in the conscious rat. Archives internationales de pharmacodynamie et de therapie, 253(2), 240–255. [Link]
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Validating Purity of Adimolol Hydrochloride Hydrate via qNMR: A Comparative Technical Guide
This guide outlines a rigorous, scientifically grounded approach to validating the purity of Adimolol Hydrochloride Hydrate using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is designed for analytical chemists and drug development professionals seeking an absolute quantification method that bypasses the limitations of reference-standard-dependent techniques like HPLC.
Strategic Analysis: The Case for qNMR in Adimolol Validation
Adimolol Hydrochloride Hydrate is a complex pharmaceutical salt featuring a benzimidazolone core linked to a naphthalene moiety. Validating its purity presents unique challenges:
-
Lack of Impurity Standards: Early-phase synthesis often lacks certified reference standards for specific process impurities (e.g., the bis-alkylated dimer).
-
Salt & Hydrate Stoichiometry: Traditional HPLC validates the organic purity but fails to directly confirm the hydrochloride/hydrate stoichiometry without orthogonal tests (e.g., Ion Chromatography, Karl Fischer).
-
Absolute Quantification: qNMR offers a primary ratio method, allowing for the determination of absolute purity (mass balance) using a single certified internal standard (IS), independent of the analyte’s response factor.
Comparison of Analytical Architectures
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Quantification Principle | Relative Response (Requires specific standards) | Molar Ratio (Signal intensity |
| Purity Scope | Organic impurities only | Organic purity + Residual solvents + Counter-ion (if active nucleus) |
| Reference Standard | Required for every impurity to be accurate | Not required for analyte; only one IS needed |
| LOD/LOQ | Excellent (< 0.05%) | Moderate (~0.1% - 0.5% depending on field strength) |
| Structural Insight | Retention time only (unless LC-MS) | Full structural elucidation simultaneous with assay |
| Hydrate/Salt Confirmation | Indirect (requires separate methods) | Direct (via integration of stoichiometry) |
Chemical Structure & Spectral Logic
To design a robust qNMR experiment, we must map the Adimolol structure to the NMR spectral window to select interference-free Quantitation Signals (QS).
Adimolol Hydrochloride Hydrate
-
Formula:
-
Key Moieties:
-
Naphthalene Ring: Aromatic region (
ppm). -
Benzimidazolone: Aromatic (
ppm) and Amide NH. -
Linker: 3-amino-3-methylbutyl chain (Gem-dimethyl singlet).
-
Side Chain: 2-hydroxypropyl ether.
-
Signal Selection Strategy
-
Target Signal (QS): The Gem-dimethyl group (singlet, 6H) at
ppm is the strongest signal, maximizing S/N ratio. However, it risks overlap with lipid/solvent impurities. -
Alternative QS: The Naphthalene C-H doublets (
ppm) are distinct and generally free from aliphatic impurity interference. -
Internal Standard (IS): Maleic Acid (
ppm, singlet) is ideal as it sits in the "silent region" between the alkyl and aromatic protons of Adimolol.
Experimental Protocol: Self-Validating qNMR System
This protocol uses a Internal Standard (IS) method. The system is self-validating because the molar ratio between different Adimolol proton signals (e.g., Aromatic vs. Methyl) must match the theoretical structure; deviations indicate signal overlap or degradation.
Step 1: Sample Preparation
-
Solvent: DMSO-
(99.9% D) is required to ensure full solubility of the hydrochloride salt and to slow proton exchange, allowing observation of OH/NH protons. -
Internal Standard: Maleic Acid (TraceCERT® or equivalent).
-
Procedure:
-
Accurately weigh
mg of Adimolol HCl Hydrate ( ) into a vial. -
Accurately weigh
mg of Maleic Acid ( ) into the same vial. -
Dissolve in
mL DMSO- . Vortex until clear. -
Transfer to a 5mm NMR tube.
-
Step 2: Acquisition Parameters (Critical for qNMR)
-
Instrument: 400 MHz or higher (600 MHz preferred for impurity separation).
-
Pulse Sequence: zg (standard 1D proton).
-
Relaxation Delay (
): Must be of the longest relaxing proton (typically the IS or aromatic protons). Set seconds to be safe. -
Pulse Angle:
(maximizes signal per scan). -
Scans (
): 16 or 32 (S/N > 250:1 is required for <1% uncertainty). -
Temperature: 298 K (controlled to prevent chemical shift drift).
Step 3: Processing & Integration
-
Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative precision.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure flat baseline at integral endpoints.
-
Integration:
-
Integrate the IS singlet (
) Set value to equivalent proton count (2H). -
Integrate the Adimolol Naphthalene doublet (
) or Gem-dimethyl singlet ( ). -
Integrate impurity regions (if distinct).
-
Calculation & Data Analysis
The absolute purity (
Where:
- : Integrated area.
- : Number of protons contributing to the signal (e.g., 2 for Maleic Acid, 6 for Gem-dimethyl).
- : Molecular weight (Adimolol HCl Hydrate = 473.99 g/mol ).
- : Mass weighed (mg).
- : Purity of the Internal Standard (as decimal).
Validation of the "Hydrate" and "Salt"
-
HCl Stoichiometry: Compare the integration of the ammonium protons (
) typically seen as broad triplets at ppm in dry DMSO- against the organic core. Ratio should be 1:1. -
Water Content: In dry DMSO-
, water appears as a distinct peak at ppm. While qNMR is not the primary method for water (KF is superior), the molar ratio of water to Adimolol can be estimated to confirm the "Monohydrate" status (Ratio ~1:1).
Visualized Workflow & Decision Logic
The following diagram illustrates the decision process for validating Adimolol purity, distinguishing between Organic Purity (HPLC) and Absolute Assay (qNMR).
Caption: Integrated workflow for Adimolol purity validation, combining qNMR for absolute assay/stoichiometry and HPLC for trace impurity profiling.
Impurity Profiling: What to Look For
While qNMR gives the absolute assay, you must inspect the spectrum for specific synthetic by-products.
| Impurity Type | Origin | NMR Signature (DMSO- |
| Precursor A | Unreacted 1-naphthol | Doublets at |
| Precursor B | Benzimidazolone amine | Loss of naphthyl signals; shift in alkyl chain |
| Dimer | Bis-alkylation of amine | Complex multiplet in alkyl region; Integration of Naphthalene vs Benzimidazolone becomes 2:1 |
| Residual Solvent | Recrystallization (e.g., Ethanol) | Triplet |
Note on Dimer Detection: The "Dimer" impurity involves two naphthyloxypropyl chains attached to the nitrogen. In qNMR, this dramatically alters the integration ratio between the Naphthalene region (14H total for dimer) and the Benzimidazolone region (4H). If the aromatic integration ratio deviates from the expected 7:4, significant dimer impurity is present.
References
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Link
-
Bharti, S. K., et al. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012. Link
-
ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. Link
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
Benchmarking Adimolol: A Comparative Analysis of Antihypertensive Duration of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The duration of action is a critical determinant of an antihypertensive agent's clinical efficacy and patient adherence. A longer duration of action ensures consistent blood pressure control over a 24-hour period, mitigating the risks associated with blood pressure variability and morning surges. This guide provides a comprehensive framework for benchmarking the duration of action of a novel antihypertensive agent, Adimolol. We present a comparative analysis of Adimolol's projected profile against established antihypertensives from major drug classes, supported by detailed preclinical and clinical experimental protocols designed to rigorously evaluate and validate its pharmacodynamic properties.
Introduction: The Clinical Imperative for Sustained Blood Pressure Control
Effective management of hypertension is paramount in reducing the global burden of cardiovascular disease. While numerous antihypertensive agents are available, a key differentiator for therapeutic success is the duration of action. Agents that provide smooth and sustained 24-hour blood pressure control with once-daily dosing offer significant advantages, including improved patient compliance and reduced blood pressure variability, which is an independent risk factor for cardiovascular events and target-organ damage.[1]
This guide introduces Adimolol , a novel investigational agent conceptualized as a third-generation beta-blocker. Its unique proposed mechanism, combining high β1-selectivity with nitric oxide (NO)-mediated vasodilation, is designed to offer potent and sustained antihypertensive effects. Here, we benchmark Adimolol's target profile against a panel of widely prescribed antihypertensives, providing the scientific and methodological framework to substantiate these claims.
Comparative Mechanisms of Action
Understanding the underlying mechanisms is crucial to interpreting the pharmacodynamic profiles of different antihypertensive classes. Adimolol is hypothesized to exert its effect through a dual mechanism, similar to nebivolol, by blocking beta-1 adrenergic receptors in the heart and stimulating endothelial nitric oxide synthase (eNOS) to promote vasodilation.[2][3]
-
Adimolol (Hypothetical): Selective β1-adrenergic blockade reduces heart rate and cardiac output, while stimulation of β3-adrenergic receptors increases nitric oxide (NO) production, leading to vasodilation and a decrease in peripheral vascular resistance.[2][4]
-
Beta-Blockers:
-
Metoprolol Succinate (β1-selective): Primarily blocks β1-receptors in the heart, reducing heart rate and contractility.[5] The extended-release formulation ensures a 24-hour duration of action.[6][7]
-
Carvedilol (Non-selective β- and α1-blocker): Blocks β1- and β2-adrenergic receptors, and also blocks α1-adrenergic receptors, which causes vasodilation.[8][9][10][11][12]
-
-
ACE Inhibitors (Lisinopril): Inhibit the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[13] This leads to vasodilation and reduced aldosterone secretion.
-
Angiotensin II Receptor Blockers (ARBs) (Valsartan): Selectively block the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-releasing effects.[14][15][16]
-
Calcium Channel Blockers (CCBs) (Amlodipine): Inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, causing peripheral vasodilation.[17]
Pharmacokinetic and Pharmacodynamic Profiles
The duration of an antihypertensive effect is intrinsically linked to a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. A long elimination half-life (T½) is often, but not always, a prerequisite for a long duration of action.
| Agent | Class | Elimination Half-life (T½) | Time to Peak Effect (Tmax) | Approx. Duration of Action |
| Adimolol (Target) | β-Blocker + NO Donor | ~24-30 hours | 6-8 hours | >24 hours |
| Metoprolol Succinate | β1-Blocker (ER) | 3-7 hours | ~20 hours (sustained release) | 24 hours[5][7] |
| Carvedilol | Non-selective β/α1-Blocker | 7-10 hours[12] | 1-2 hours | 12-24 hours |
| Lisinopril | ACE Inhibitor | ~12 hours (effective)[13][18] | ~7 hours[13] | 24 hours[13][19] |
| Valsartan | ARB | 6-9 hours[16][20] | 2-4 hours[15][20][21] | ~24 hours[15][20] |
| Amlodipine | CCB | 35-50 hours[17] | 6-12 hours[17][22] | >24 hours[17][23] |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Selected Antihypertensives.
Preclinical Evaluation of Duration of Action
Objective: To determine and compare the 24-hour blood pressure-lowering efficacy and duration of action of Adimolol against a comparator (e.g., Metoprolol Succinate) in a validated animal model of hypertension.
Rationale for Experimental Design
The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted preclinical model for essential hypertension, as it shares many pathogenic similarities with the human condition.[24][25][26][27][28] For measuring blood pressure, radiotelemetry is the gold standard.[29] It allows for continuous, 24-hour monitoring of conscious, unrestrained animals, thereby eliminating confounding variables such as handling stress and providing a highly accurate and reproducible dataset of systolic, diastolic, and mean arterial pressure, as well as heart rate.[30][31]
Experimental Protocol: Telemetric Blood Pressure Monitoring in SHR
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Surgical Implantation:
-
Anesthetize rats according to approved institutional protocols.
-
Surgically implant a pressure-sensing telemetry transmitter (e.g., ADInstruments TRM54P or similar) with the catheter inserted into the abdominal aorta.[32][33] The transmitter body is secured within the peritoneal cavity.[33]
-
Allow a minimum of 7-10 days for post-operative recovery and acclimatization to single housing in the telemetry recording cages.[33]
-
-
Baseline Recording: Record baseline blood pressure and heart rate continuously for 48-72 hours to establish a stable diurnal rhythm.
-
Drug Administration:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered by oral gavage.
-
Group 2: Adimolol (e.g., 10 mg/kg), oral gavage.
-
Group 3: Comparator (e.g., Metoprolol Succinate, 20 mg/kg), oral gavage.
-
Administer compounds at the same time each day (e.g., beginning of the light cycle).
-
-
Data Acquisition:
-
Record blood pressure (systolic, diastolic, mean) and heart rate continuously for at least 48 hours post-dosing.
-
Data should be sampled at a high frequency (e.g., 2 kHz) to capture beat-to-beat variability.[32]
-
-
Data Analysis:
-
Average the data into 15- or 30-minute bins.
-
Calculate the change from baseline for each time point for each animal.
-
Plot the time-course of the mean change in blood pressure over the 24-hour dosing interval.
-
Determine the peak effect (maximum BP reduction) and the trough effect (BP reduction at 24 hours post-dose).
-
Clinical Evaluation of Duration of Action
Objective: To assess the 24-hour antihypertensive efficacy and duration of action of once-daily Adimolol in patients with mild-to-moderate essential hypertension, using the trough-to-peak ratio as the primary endpoint.
Rationale for Clinical Trial Design
Ambulatory Blood Pressure Monitoring (ABPM) is the preferred method for evaluating antihypertensive drug efficacy in clinical trials.[34][35][36] It provides a more accurate representation of a patient's true blood pressure over a 24-hour period, minimizes the white-coat effect, and has a stronger prognostic value for cardiovascular events than clinic-based measurements.[36][37]
The trough-to-peak (T/P) ratio is a critical metric mandated by regulatory agencies like the FDA to quantify the duration of a drug's effect.[1][38] It is calculated as the placebo-corrected blood pressure reduction at the end of the dosing interval (trough) divided by the placebo-corrected reduction at the time of peak effect. A T/P ratio of >50% is generally required to support a once-daily dosing claim, as it indicates that the drug maintains at least half of its maximum effect for the entire 24-hour period.[1][38][39][40]
Clinical Protocol: Randomized, Double-Blind, Placebo-Controlled Crossover Study
-
Study Population: Patients aged 18-75 with mild-to-moderate essential hypertension (e.g., mean 24-hour systolic BP between 140-170 mmHg after a washout period).
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design. This design is powerful as each patient serves as their own control, reducing variability and required sample size.[35]
-
Procedure:
-
Washout Phase: All existing antihypertensive medications are discontinued. Patients enter a 2-4 week single-blind placebo run-in period.
-
Baseline ABPM: A 24-hour ABPM is performed at the end of the run-in period to confirm eligibility.
-
Randomization & Treatment Period 1: Patients are randomized to receive either Adimolol (target dose) or a matching placebo once daily for 4-6 weeks.
-
End-of-Period 1 ABPM: A 24-hour ABPM is performed during the final 24 hours of the treatment period.
-
Washout Period 2: A 2-4 week placebo washout period is instituted to ensure complete elimination of the first treatment.
-
Crossover & Treatment Period 2: Patients receive the alternate treatment (Adimolol or placebo) for 4-6 weeks.
-
End-of-Period 2 ABPM: A final 24-hour ABPM is performed.
-
-
Data Analysis:
-
The primary endpoint is the T/P ratio for systolic and diastolic blood pressure.
-
The placebo-subtracted change from baseline is calculated for each hour of the 24-hour ABPM profile.
-
Peak Effect: Identified as the largest hourly mean reduction in blood pressure.
-
Trough Effect: Identified as the mean reduction in blood pressure over the last 2 hours of the dosing interval (hours 23-24).
-
T/P Ratio Calculation: (Placebo-subtracted Trough Effect) / (Placebo-subtracted Peak Effect).
-
Conclusion
The development of a new antihypertensive agent requires rigorous validation of its duration of action to ensure clinical relevance and a competitive profile. By leveraging gold-standard preclinical methodologies like telemetry in SHR models and robust clinical trial designs centered on ABPM and the trough-to-peak ratio, researchers can definitively characterize the pharmacodynamic profile of novel agents like Adimolol. The protocols and comparative data outlined in this guide provide a comprehensive framework for establishing a superior duration of action, a key attribute for a next-generation antihypertensive therapy.
References
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-
Wikipedia. Nebivolol. Retrieved from [Link]
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Silva, A. C., et al. (2013). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Meredith, P. A., & Elliott, H. L. (1994). FDA guidelines on trough: peak ratios in the evaluation of antihypertensive agents. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
-
GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. Retrieved from [Link]
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E-A-T. (n.d.). Trough:Peak Ratio of Antihypertensive Medications and Treatment of Hypertension. Retrieved from [Link]
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Dr.Oracle. (2025, July 24). What is the mechanism of action of Carvedilol (beta-blocker)? Retrieved from [Link]
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Dr.Oracle. (2025, September 18). What is the difference between metoprolol tartrate and metoprolol succinate? Retrieved from [Link]
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Munoz, R., et al. (2008). Nebivolol: impact on cardiac and endothelial function and clinical utility. Vascular Health and Risk Management. Retrieved from [Link]
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MIMS Philippines. Amlodipine: Uses & Dosage. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Principles for clinical evaluation of new antihypertensive drugs. Retrieved from [Link]
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Staessen, J. A., et al. (1997). The Trough-to-Peak Ratio as an Instrument to Evaluate Antihypertensive Drugs. Hypertension. Retrieved from [Link]
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MIMS Philippines. Lisinopril: Uses & Dosage. Retrieved from [Link]
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Vecchione, C., et al. (2007). Nebivolol Induces Nitric Oxide Release in the Heart Through Inducible Nitric Oxide Synthase Activation. Hypertension. Retrieved from [Link]
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GoodRx. (2024, October 4). Metoprolol Tartrate vs. Metoprolol Succinate ER: What Are the Differences? Retrieved from [Link]
-
Jones, M. R., & Kim, E. (2024). Carvedilol. StatPearls. Retrieved from [Link]
-
Gupta, S., & Wright, H. M. (2007). Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics. Retrieved from [Link]
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Meredith, P., & Elliott, H. (1994). FDA Guidelines on Trough: Peak Ratios in the Evaluation of Antihypertensive Agents. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
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R Discovery. What is the duration of the half-life of lisinopril? Retrieved from [Link]
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Wikipedia. Lisinopril. Retrieved from [Link]
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Wikipedia. Carvedilol. Retrieved from [Link]
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White, W. B. (1999). Benefits of ambulatory blood pressure monitoring in the design of antihypertensive drug trials. Journal of Hypertension Supplement. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of immediate release metoprolol tartrate 50 mg twice daily,... Retrieved from [Link]
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Consensus Academic Search Engine. Amlodipine Onset Peak Duration. Retrieved from [Link]
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ADInstruments. Rat Telemeters | Rodent Telemetry Devices & Equipment. Retrieved from [Link]
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Dr.Oracle. (2025, July 25). How long before the full effect of valsartan (angiotensin II receptor antagonist) 80 mg is achieved? Retrieved from [Link]
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Medscape. (2000, July 1). Angiotensin II-Receptor Antagonists: An Overview. Retrieved from [Link]
-
Whyland, D., & Kassan, A. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. Retrieved from [Link]
-
Abernethy, D. R. (1990). Pharmacokinetics and pharmacodynamics of amlodipine. Cardiology. Retrieved from [Link]
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Dr.Oracle. (2025, August 25). How long does it take to reach the peak effect of amlodipine (calcium channel blocker)? Retrieved from [Link]
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Drugs.com. (2025, January 9). How long does it take for metoprolol to work? Retrieved from [Link]
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Drugs.com. (2025, April 21). How long does it take for amlodipine to work? Retrieved from [Link]
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Al-Ghraiybah, N. F., et al. (2024). Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application in Multihoused Small Laboratory Animals. Hypertension. Retrieved from [Link]
-
U.S. Food and Drug Administration. Diovan®. Retrieved from [Link]
-
D'Souza, T., et al. (2021). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Retrieved from [Link]
-
R Discovery. What is the typical duration for lisinopril to show effectiveness in patients? Retrieved from [Link]
-
Dr.Oracle. (2026, January 12). What is the difference in onset of action between metoprolol (beta-blocker) tartrate and metoprolol (beta-blocker) succinate in a patient with hypertension? Retrieved from [Link]
-
American Heart Association Journals. (n.d.). Spontaneously Hypertensive Rats. Retrieved from [Link]
-
Flynn, J. T. (2002). Ambulatory blood pressure monitoring in clinical trials in adults and children. American Journal of Hypertension. Retrieved from [Link]
-
Doggrell, S. A., & Brown, L. (2003). ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]
-
Mahfoud, F., et al. (2021). Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension. Circulation. Retrieved from [Link]
-
Bio-Services. (n.d.). BIOAVAILABILITY FILE: VALSARTAN. Retrieved from [Link]
-
White, W. B. (2011). ABPM in Blood Pressure Trials. Applied Clinical Trials Online. Retrieved from [Link]
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Inotiv. SHR(Spontaneous Hypertensive Rat). Retrieved from [Link]
-
JAMP Pharma Corporation. (n.d.). PRODUCT MONOGRAPH PrJAMP-LISINOPRIL. Retrieved from [Link]
-
Wikipedia. Valsartan. Retrieved from [Link]
-
Charles River. Blood Pressure Telemetry Device Implantation in Rodents. Retrieved from [Link]
-
ResearchGate. (n.d.). Overall design of the trial. ABPM: Ambulatory Blood Pressure Monitoring. Retrieved from [Link]
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Precision in Potency: A Reproducibility Guide for Adimolol Hydrochloride Hydrate Binding Assays
Executive Summary
Adimolol Hydrochloride Hydrate is a potent, long-acting non-selective
This guide addresses the high inter-laboratory variability often observed with Adimolol assays. This variability rarely stems from receptor biology but rather from ligand depletion , inaccurate stock preparation (hydrate stoichiometry) , and insufficient equilibration times . The following protocols and comparative data provide a standardized framework to eliminate these artifacts.
The Physicochemical Context: The "Hydrate" & Lipophilicity Trap
To ensure reproducibility, one must first understand the molecule's behavior in solution. Adimolol is not merely a "blocker"; it is a highly lipophilic entity that interacts avidly with plastics and membrane bilayers.[1]
Stoichiometry and Stock Preparation
A common source of error is the mismatch between the molecular weight (MW) used for calculation and the actual solid form weighed.
-
Adimolol (Free Base): MW ~419.5 g/mol [1]
-
Adimolol HCl (Anhydrous): MW ~456.0 g/mol [1]
-
Adimolol HCl Monohydrate: MW ~474.0 g/mol [1]
Critical Check: Many commercial vendors supply the HCl Hydrate .[1] If you calculate concentration using the Free Base MW (419.[1]5) but weigh the Hydrate (474.0), your actual concentration will be ~11.5% lower than intended.[1] This systematic error propagates through every dilution.[1]
Lipophilicity and Non-Specific Binding (NSB)
Adimolol is highly lipophilic (LogP > 3.5).[1] In aqueous buffers, it is thermodynamically driven to leave the aqueous phase.
-
The Risk: It adsorbs to plastic pipette tips, reservoirs, and untreated glass fiber filters.
-
The Result: The "Free Concentration" (
) is significantly lower than the "Added Concentration" ( ), leading to an underestimation of affinity (higher ).[1]
Comparative Binding Profile
Adimolol should be benchmarked against established antagonists to validate assay performance.[1]
Table 1: Adimolol Performance vs. Standard Alternatives
| Feature | Adimolol HCl Hydrate | Carvedilol | Propranolol |
| Primary Targets | |||
| Binding Kinetics | Slow Off-rate (Long residence time) | Moderate Off-rate | Fast Off-rate |
| Lipophilicity | High (High NSB risk) | High (High NSB risk) | Moderate |
| Assay Window | Requires >2 hr equilibration | 1–2 hr equilibration | <1 hr equilibration |
| Filter Binding | High (Requires PEI) | High (Requires PEI) | Low/Moderate |
Scientist's Insight: Unlike Propranolol, which reaches equilibrium quickly, Adimolol's "long-acting" nature in vivo translates to slow dissociation in vitro.[1] If you terminate the assay too early, you have not reached thermodynamic equilibrium, resulting in poor reproducibility.
Sources of Inter-Lab Variability (Mechanism)
The following diagram illustrates how physicochemical properties propagate into experimental error.
Figure 1: Propagation of physicochemical properties into assay failure modes. Note that ligand depletion and non-equilibrium conditions are the primary drivers of variability.
Optimized Protocol for Reproducibility
To generate data that stands up to peer review, the assay system must be "hardened" against the losses described above.
Materials & Setup
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Additives: 0.1% Ascorbic acid (prevents oxidation) + 0.1% BSA (Carrier protein to minimize plastic adsorption).[1]
-
Filters: GF/B or GF/C filters presoaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour.[1] This is non-negotiable for Adimolol.
The Workflow
This protocol uses a competition binding format (displacement of radioligand, e.g., [³H]-CGP12177 or [³H]-Dihydroalprenolol).[1]
Figure 2: Optimized Adimolol binding workflow.[1] Green nodes indicate critical control points for reducing non-specific binding.
Step-by-Step Methodology
-
Stock Solution: Dissolve Adimolol HCl Hydrate in 100% DMSO to 10 mM. Account for the hydrate MW (474.0 g/mol ).[1] Store at -20°C.
-
Working Solutions: Dilute stock into assay buffer containing 0.1% BSA. Note: Do not exceed 1% final DMSO concentration in the assay well.
-
Incubation:
-
Add 50 µL Membrane Prep (e.g., Rat Heart or HEK-293 overexpressing
).[1] -
Add 50 µL Radioligand (at
concentration).[1] -
Add 50 µL Adimolol (varying concentrations).[1]
-
Incubate for 2 to 3 hours at 25°C.
-
Why? Adimolol has a slow association/dissociation profile.[1] 1 hour is insufficient and will yield a right-shifted (lower potency) curve.[1]
-
-
Termination: Rapidly filter through PEI-soaked filters. Wash 3x with ice-cold buffer.[1]
-
Data Analysis: Fit to a one-site competition model (unless differentiating
in mixed tissue).
Data Analysis & Validation
To certify the assay run was successful, verify these parameters:
-
Hill Slope (Slope Factor): Should be near -1.0 .
-
Specific Binding: Total Binding minus Non-Specific Binding (NSB) should be >70% of Total Binding.[1]
-
If NSB is high, the PEI soak was ineffective or the wash step was too slow.
-
-
Replicate Variance: CV% between duplicates should be <10%. High variance often indicates pipetting errors of the viscous DMSO stock or heterogeneous filtration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71227, Adimolol.[1] Retrieved from [Link][1]
-
Elliott, H. L., et al. (1987). Adimolol, a long acting beta-adrenoceptor blocker in man.[1][2] British Journal of Clinical Pharmacology.[1][3] Retrieved from [Link]
-
Palluk, R., & Hoefke, W. (1989). Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats.[1][4] Archives Internationales de Pharmacodynamie et de Therapie.[1] Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation.[1] British Journal of Pharmacology.[1][3] (Grounding for receptor binding protocols). Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
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- 3. Adimolol, a long acting beta-adrenoceptor blocker in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Qualification of Adimolol Hydrochloride Hydrate: A Comparative Guide
This guide is structured as a Publish Comparison Guide and Technical Qualification Protocol for researchers requiring Adimolol Hydrochloride Hydrate.
Executive Summary & Status Brief
Adimolol Hydrochloride Hydrate (Code: MEN-935) is a long-acting non-selective
Critical Sourcing Note: Unlike widely marketed beta-blockers (e.g., Timolol, Atenolol), Adimolol is not a compendial substance in the USP, EP, or BP. Consequently, no ISO 17034 Certified Reference Materials (CRMs) exist for this specific salt form from primary pharmacopeial sources.
This guide serves as a strategic sourcing and qualification manual . It compares available "Research Grade" sources and provides a Self-Validating Qualification Protocol to convert these materials into a "Primary Reference Standard" for in-house use, ensuring compliance with ICH Q2(R1) and ISO 17025 standards.
Comparative Sourcing Guide
Since official CRMs are unavailable, researchers must source High-Purity Analytical Standards from specialized organic synthesis vendors. The following comparison evaluates the top viable sources based on purity, documentation, and salt-form specificity.
Top Tier Sources: Analytical Comparison
| Feature | Toronto Research Chemicals (TRC) | MedChemExpress (MCE) | Custom Synthesis (CRO) |
| Catalog Name | Adimolol Hydrochloride | Adimolol (Free Base)* | Adimolol HCl Hydrate |
| Purity Guarantee | >98% (HPLC, NMR) | >98% (LC-MS) | >99% (Custom) |
| Salt Form | Specific (HCl) | Often Free Base | Specific (Hydrate) |
| Documentation | CoA, H-NMR, MS, Elemental | CoA, LC-MS, NMR | Full Characterization Report |
| Traceability | Batch-specific | Batch-specific | Full Synthetic Route |
| Lead Time | Immediate (Stock) | Immediate (Stock) | 4–8 Weeks |
| Risk Profile | Low (Est.[2] Supplier) | Medium (Check Salt) | High (Cost/Time) |
Scientist’s Recommendation: TRC (Toronto Research Chemicals) is the preferred source for the Hydrochloride salt. Note that MCE often supplies the Free Base (CAS: 78459-19-5).[1] If you purchase the Free Base, you must perform an in-situ salt formation or adjust your molecular weight calculations (
vs.).[1]
The Self-Validating Qualification System[1]
When a true CRM is unavailable, you must qualify the material yourself.[1] This "Golden Standard" Protocol establishes the identity, purity, and potency of your sourced material.
Workflow Visualization
Step-by-Step Qualification Protocol
Phase 1: Structural Identity (The "Fingerprint")
-
1H-NMR (DMSO-d6): Verify the benzimidazolone core and the naphthyl ether side chain. Look for the characteristic doublet of the methyl group at
ppm and the aromatic naphthyl protons at ppm.[1] -
Mass Spectrometry (ESI+): Confirm the parent ion
.-
Adimolol Base Mass: 419.52 Da.
-
Target m/z: 420.5.
-
Phase 2: Purity & Potency Assignment (The "Assay")
You cannot assume the label purity (e.g., "98%") is the Assay value. You must calculate the "As-Is" Potency using the Mass Balance Approach:
graphic Purity}{100}
-
Water Content (Karl Fischer): Essential for the Hydrate form.
-
Theoretical Water (Monohydrate): ~3.8% w/w.
-
Acceptance: 3.5% – 4.5% w/w.[1]
-
-
Chromatographic Purity (HPLC): Use the protocol below.
Experimental Protocol: HPLC Purity Analysis
This method is adapted from pharmacokinetic studies of naphthyl-based beta-blockers and optimized for stability indication.[1]
Method Principle: Reversed-Phase Chromatography with UV Detection.
Instrument Parameters
| Parameter | Setting |
| Column | C18, |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Alternative: Fluorescence Ex 280nm / Em 330nm for higher sensitivity) |
| Column Temp | 30°C |
| Injection Vol | 10 |
| Run Time | 25 Minutes |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Stock Solution: Dissolve 10.0 mg Adimolol HCl Hydrate in 10 mL Diluent (1.0 mg/mL).
-
Test Solution: Dilute Stock 1:10 to obtain 100
g/mL .
System Suitability Criteria (Self-Validation)
-
Tailing Factor:
. -
Precision (n=6): RSD
2.0% for peak area. -
Retention Time: Adimolol typically elutes between 8–12 minutes depending on exact column carbon load.
Mechanism of Action & Biological Context[1][4][5][6]
Understanding the pharmacology aids in identifying potential degradation products (e.g., oxidation of the naphthyl ring).[1]
References
-
Hoefke, W., Gaida, W., Palluk, R., & Mentrup, A. (1986).[1] Adimolol Hydrochloride Hydrate.[3][4] Drugs of the Future, 11(1), 9. Link
-
Palluk, R., et al. (1986).[1] Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 333(3), 277–283.[1] Link
-
Elliott, H. L., et al. (1987).[1] Adimolol, a long acting beta-adrenoceptor blocker in man.[1][5] British Journal of Clinical Pharmacology, 24(2), 229–233.[1] Link
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
ISO. (2016). General requirements for the competence of reference material producers (ISO 17034:2016). International Organization for Standardization.[1] Link
Sources
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- 3. Hydrate;hydrochloride | ClH3O | CID 21885828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ADIMOLOL HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 5. JCI - Citations to Elevation of beta-adrenergic receptor density in human lymphocytes after propranolol administration. [jci.org]
A Comparative Analysis of the Hemodynamic Effects of Adimolol and Atenolol: A Guide for Researchers
In the landscape of cardiovascular drug development, a nuanced understanding of the hemodynamic effects of beta-adrenoceptor antagonists is paramount. This guide provides a detailed, objective comparison of two such agents: Adimolol and Atenolol. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative hemodynamic profiles, and the experimental methodologies used to elucidate these effects.
Introduction: Differentiating Beta-Blockers
Adimolol and Atenolol both belong to the class of drugs known as beta-blockers, which function by antagonizing the effects of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3] However, the specific characteristics of each agent, such as receptor selectivity, duration of action, and additional pharmacological properties, result in distinct hemodynamic profiles.
Atenolol is a well-established, second-generation, cardioselective β-1 adrenergic antagonist.[2] Its primary action is to selectively block β-1 receptors, which are predominantly located in the heart.[1][3] This selectivity is a key feature, as it minimizes the effects on β-2 receptors found in the lungs and peripheral blood vessels, thereby reducing the risk of bronchospasm.[3][4]
Adimolol , in contrast, is described as a long-acting beta-adrenoceptor blocker.[5][6] While it demonstrates typical beta-blocker effects such as reductions in blood pressure and heart rate, it exhibits a prolonged duration of action, with effects persisting for up to 7 days after a single dose.[5][6] This extended activity is suggested to be due to a potential non-competitive antagonism at beta-adrenoceptors, which involves a reduction in the number of available receptors.[5]
Mechanism of Action: A Tale of Two Blockades
The differing hemodynamic effects of Adimolol and Atenolol are rooted in their distinct interactions with the beta-adrenergic signaling pathway.
Atenolol's Cardioselective Antagonism: Atenolol competitively and selectively binds to β-1 adrenergic receptors in the heart and vascular smooth muscle.[2][7] This action inhibits the positive inotropic (force of contraction) and chronotropic (heart rate) effects of catecholamines.[2] By reducing sympathetic stimulation on the heart, atenolol decreases cardiac output, which is a primary mechanism for its antihypertensive effect.[8][9] At higher doses (greater than 50mg/day), this cardioselectivity may be diminished, leading to potential inhibition of β-2 receptors.[8]
Adimolol's Prolonged and Potentially Non-Competitive Blockade: Adimolol also acts as a beta-adrenoceptor antagonist, leading to reductions in heart rate and blood pressure.[5][6] However, its prolonged effect is a distinguishing feature. Studies have shown that a single dose of Adimolol can produce a sustained beta-blockade for up to 7 days.[5][6] This is significantly longer than the duration of action for many other beta-blockers, including propranolol, which has a terminal elimination half-life of 3 hours compared to Adimolol's 14 hours.[5] Furthermore, research suggests that Adimolol may induce a reduction in the number of beta-adrenoceptors, indicating a non-competitive component to its antagonism.[5] Some preliminary investigations have suggested that Adimolol does not possess additional alpha-adrenoceptor antagonist properties, which would contribute to vasodilation.[5][10]
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Caption: Adimolol and Atenolol block catecholamine binding to beta-adrenergic receptors, inhibiting downstream signaling.
Comparative Hemodynamic Profile
The following table summarizes the key hemodynamic effects of Adimolol and Atenolol based on available clinical and preclinical data. It is important to note that direct head-to-head comparative studies are limited, and some data for Adimolol is less extensive than for the widely studied Atenolol.
| Hemodynamic Parameter | Adimolol | Atenolol |
| Heart Rate | Significant and prolonged reduction.[5][6] | Significant reduction at rest and during exercise.[2][11] |
| Blood Pressure | Significant reduction in supine and erect positions.[5][6] | Significant reduction in systolic and diastolic blood pressure.[2][3][12] |
| Cardiac Output | Likely reduced due to decreased heart rate and contractility (inferred from beta-blockade). | Significant reduction.[13][14][15] |
| Stroke Volume | Data not extensively reported, but may decrease. | Can decrease, particularly with intravenous administration.[13] |
| Systemic Vascular Resistance | Not reported to have a primary vasodilatory effect.[5] | May increase at rest, particularly with initial treatment.[16] |
| Duration of Action | Prolonged, with effects lasting up to 7 days.[5][6] | Effects last for at least 24 hours after an oral dose.[17] |
Experimental Methodologies for Hemodynamic Assessment
The evaluation of the hemodynamic effects of pharmaceutical agents like Adimolol and Atenolol relies on a variety of well-established preclinical and clinical methodologies.[18]
Preclinical In Vivo Assessment
In rodent models, hemodynamic analysis using pressure-volume (PV) loop catheters has become the gold standard for detailed cardiac function assessment.[19][20] This technique provides real-time, simultaneous measurements of ventricular pressure and volume.[19]
Step-by-Step Protocol for PV Loop Analysis in Rodents:
-
Animal Preparation: The animal (e.g., mouse or rat) is anesthetized, and body temperature is maintained.
-
Catheter Insertion: A specialized PV catheter is inserted into the left ventricle, typically via the right carotid artery (closed-chest approach) or directly through an apical puncture (open-chest approach).[19]
-
Data Acquisition: The catheter, connected to a data acquisition system, records pressure and volume signals.[21]
-
Hemodynamic Parameter Calculation: From the PV loops, a range of parameters can be derived, including:
-
Heart Rate (HR)
-
Systolic and Diastolic Blood Pressure
-
Stroke Volume (SV)
-
Cardiac Output (CO = HR x SV)
-
Ejection Fraction (EF)
-
End-Systolic and End-Diastolic Pressure-Volume Relationships (ESPVR and EDPVR) for load-independent contractility assessment.[21]
-
-
Drug Administration and Monitoring: The drug (Adimolol or Atenolol) is administered (e.g., intravenously), and continuous PV loop recordings are made to assess the acute and sustained hemodynamic effects.[20]
Experimental Workflow for Preclinical Hemodynamic Assessment
Caption: A typical workflow for assessing drug-induced hemodynamic changes in preclinical models.
Clinical Assessment
In human studies, both invasive and non-invasive techniques are employed.[18]
-
Invasive Methods: Cardiac catheterization remains the gold standard for direct measurement of intracardiac pressures and cardiac output via thermodilution.[18]
-
Non-Invasive Methods:
Discussion and Conclusion
The comparison between Adimolol and Atenolol highlights the diversity within the beta-blocker class. Atenolol's cardioselectivity makes it a valuable agent for reducing heart rate and blood pressure with a lower risk of certain side effects compared to non-selective beta-blockers.[2][3] Its hemodynamic effects are primarily driven by a reduction in cardiac output.[14][15]
Adimolol's key differentiating feature is its remarkably long duration of action, which could have implications for patient compliance and sustained therapeutic effect.[5][6] The suggestion of non-competitive antagonism is also a significant point of interest, as this could lead to a more profound and lasting beta-blockade.[5]
For the research and drug development professional, the choice between agents with profiles like Adimolol and Atenolol would depend on the desired therapeutic outcome. For conditions requiring stable, long-term beta-blockade, a long-acting agent like Adimolol may offer advantages. Conversely, the well-understood and cardioselective profile of Atenolol makes it a reliable choice in many clinical scenarios.
Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the hemodynamic profiles of Adimolol and Atenolol, particularly regarding their effects on stroke volume, systemic vascular resistance, and long-term cardiac remodeling.
References
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Sherigar, B. N., & Gnanasekaran, D. (2024). Atenolol. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (2024). Atenolol. [Link]
-
MIMS. Atenolol: Uses & Dosage. [Link]
-
GoodRx. (2024, October 2). What's Atenolol's Mechanism of Action? How This Beta Blocker Works. [Link]
-
Hosie, J., et al. (1986). Adimolol, a Long Acting Beta-Adrenoceptor Blocker in Man. British Journal of Clinical Pharmacology, 22(5), 595–602. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Atendol?[Link]
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Robinson, C., et al. (1978). Haemodynamic effects of atenolol in patients with coronary artery disease. British Heart Journal, 40(1), 22–28. [Link]
-
Hosie, J., et al. (1986). Adimolol, a long acting beta-adrenoceptor blocker in man. British Journal of Clinical Pharmacology, 22(5), 595–602. [Link]
-
Heart. Haemodynamic effects of atenolol in patients with coronary artery disease. [Link]
-
McInnes, G. T., et al. (1993). Haemodynamic comparison of amlodipine and atenolol in essential hypertension using the quantascope. British Journal of Clinical Pharmacology, 35(4), 431–435. [Link]
-
Lammers, J. W., et al. (1986). A comparative study on the ventilatory and haemodynamic effects of xamoterol and atenolol in asthmatic patients. British Journal of Clinical Pharmacology, 22(5), 595–602. [Link]
-
Pacher, P., et al. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Journal of Visualized Experiments, (184). [Link]
-
ADInstruments. (2025, September 22). In Vivo Hemodynamic Acquisition: Complete Guide, Techniques, and Applications. [Link]
-
Drugs.com. (2024, December 2). Atenolol Patient Tips: 7 things you should know. [Link]
-
McInnes, G. T., et al. (1993). Haemodynamic comparison of amlodipine and atenolol in essential hypertension using the quantascope. British Journal of Clinical Pharmacology, 35(4), 431–435. [Link]
-
Sbroggiò, M., et al. (2023). State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting. Frontiers in Physiology, 14, 1224716. [Link]
-
ResearchGate. Schematic of in vivo hemodynamic measurements of blood pressure and...[Link]
-
CVPharmacology. Vasodilator Drugs. [Link]
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Max Delbrück Center. Hemodynamic Measurements. [Link]
-
CVPharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
-
Fogari, R., et al. (1987). Haemodynamic effects of atenolol, labetalol, pindolol and captopril: a comparison in hypertensive patients with special reference to changes in limb blood flow, heart rate and left ventricular function. Journal of human hypertension, 1(3), 165–170. [Link]
-
Wikipedia. (2024). Beta blocker. [Link]
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van Herwaarden, C. L., et al. (1979). Haemodynamic effects of atenolol, pindolol and propranolol during adrenaline infusion in man. British journal of clinical pharmacology, 8(2), 113–118. [Link]
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van Zwieten, P. A., & Timmermans, P. B. (1979). Comparison between the acute hemodynamic effects and brain penetration of atenolol and metoprolol. Journal of cardiovascular pharmacology, 1(1), 85–96. [Link]
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De Crée, J., et al. (1990). Comparison of the subacute hemodynamic effects of atenolol, propranolol, pindolol, and nebivolol. Angiology, 41(2), 95–105. [Link]
-
Pharmacology Education. (2021, June 29). Vasodilator Uses and Mode of Action. [Link]
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Amery, A., et al. (1977). Hemodynamic effects of atenolol in labile hypertension. Acta cardiologica, 32(5), 337–344. [Link]
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Lund-Johansen, P. (1984). Hemodynamic consequences of long-term beta-blocker therapy: a 5-year follow-up study of atenolol. Journal of cardiovascular pharmacology, 6 Suppl 2, S440–S445. [Link]
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Dr. G Bhanu Prakash. (2025, February 1). 10. Vasodilators: Introduction: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. [Link]
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Mayo Clinic. (2025, August 26). Vasodilators. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Timolol?[Link]
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Drugs.com. (2025, March 24). Timolol: Package Insert / Prescribing Information. [Link]
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Medfinder. (2026, February 14). How Does Timolol Work? Mechanism of Action Explained in Plain English. [Link]
-
Dr. G Bhanu Prakash. (2024, November 4). Pharmacology of Timolol Maleate ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
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A Comparative Guide to the Bioanalytical Method Validation of Adimolol in Human Serum using LC-MS/MS
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Adimolol in human serum. Rooted in established regulatory principles and extensive field experience, this document compares common bioanalytical strategies, explains the rationale behind key experimental decisions, and presents a clear, validated pathway for accurate and reliable drug quantification.
Introduction: The "Why" Behind Adimolol Quantification
Adimolol is a beta-adrenergic blocking agent with potential therapeutic applications. Accurate measurement of its concentration in serum is critical during drug development for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. LC-MS/MS has become the gold standard for such bioanalytical assays due to its superior sensitivity, selectivity, and speed.
However, the reliability of the data generated by an LC-MS/MS method is entirely dependent on the rigor of its validation. This process ensures that the method is fit-for-purpose and that the data are reproducible and accurate. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which form the foundation of the protocols described herein.
Method Development Strategy: A Tale of Two Choices
The development of a robust LC-MS/MS method involves a series of critical decisions. Here, we compare two common approaches for sample preparation, the most labor-intensive part of the bioanalytical workflow.
Sample Preparation: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte of interest (Adimolol) from the complex serum matrix, which contains proteins, salts, and other endogenous components that can interfere with the analysis.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale & Recommendation |
| Principle | A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | The analyte is partitioned between the aqueous serum and a water-immiscible organic solvent based on its solubility. | LLE is often preferred for achieving a cleaner extract, as it more effectively removes phospholipids and other matrix components that are a major cause of ion suppression in the MS source. |
| Speed & Simplicity | Fast and simple; requires minimal steps. | More time-consuming and requires multiple steps (vortexing, centrifugation, evaporation). | For high-throughput labs, the speed of PPT is attractive. However, the risk of matrix effects often necessitates further cleanup, negating the initial time savings. |
| Selectivity | Low. Co-extracts many endogenous components. | High. Can be optimized by selecting a solvent that preferentially extracts the analyte. | The higher selectivity of LLE leads to a more robust and reliable method with fewer interferences. |
| Matrix Effects | High potential for ion suppression or enhancement. | Lower potential for matrix effects due to cleaner extracts. | Minimizing matrix effects is paramount for data accuracy and reproducibility. Therefore, LLE is the recommended approach for Adimolol, despite the longer workflow. |
Workflow Diagram: Sample Preparation
Caption: Recommended Liquid-Liquid Extraction (LLE) workflow for Adimolol from serum.
The Validation Gauntlet: Proving Method Performance
Once the method is developed, it must undergo a rigorous validation process to demonstrate its reliability. The following sections detail the key validation parameters and provide example acceptance criteria based on FDA and EMA guidelines.
System Suitability
Before each analytical run, a system suitability test is performed to ensure the LC-MS/MS system is performing optimally. This typically involves multiple injections of a standard solution at a known concentration.
-
Acceptance Criteria: The peak area and retention time of the analyte and internal standard (IS) should be consistent, with a relative standard deviation (RSD) of ≤15%.
Selectivity and Specificity
This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Experimental Protocol:
-
Analyze at least six blank serum samples from individual donors.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank sample spiked with the internal standard.
-
-
Acceptance Criteria: In the blank samples, any interfering peaks at the retention time of the analyte and IS should be less than 20% of the LLOQ peak area and less than 5% of the IS peak area, respectively.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Experimental Protocol:
-
Prepare a series of calibration standards in the matrix by spiking known concentrations of Adimolol. A typical range might be 1-1000 ng/mL.
-
Analyze the calibration standards in at least five separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis with a 1/x² weighting.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
| Calibration Level (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.95 | 95.0 | 8.2 |
| 2.5 | 2.6 | 104.0 | 6.5 |
| 10 | 10.3 | 103.0 | 4.1 |
| 50 | 48.9 | 97.8 | 3.5 |
| 200 | 205.1 | 102.6 | 2.8 |
| 800 | 790.4 | 98.8 | 2.1 |
| 1000 (ULOQ) | 1015.0 | 101.5 | 1.9 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.
-
Experimental Protocol:
-
Prepare quality control (QC) samples at four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) and within the same run (intra-assay).
-
-
Acceptance Criteria:
-
The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ).
-
The coefficient of variation (%CV) for each QC level should not exceed 15% (20% for LLOQ).
-
| QC Level (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15) |
| Accuracy (%) | Precision (%CV) | |
| 1.0 (LLOQ) | 102.3 | 7.8 |
| 3.0 (Low QC) | 98.7 | 5.4 |
| 150 (Mid QC) | 101.5 | 3.1 |
| 750 (High QC) | 99.2 | 2.5 |
Matrix Effect
This experiment evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Experimental Protocol:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Adimolol in the mobile phase.
-
Set B: Adimolol spiked into a post-extraction blank serum sample.
-
Set C: Adimolol spiked into a pre-extraction blank serum sample.
-
-
The Matrix Factor is calculated as the ratio of the peak area in Set B to the peak area in Set A.
-
The Recovery is calculated as the ratio of the peak area in Set C to the peak area in Set B.
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across six lots of serum should be ≤15%.
Stability
The stability of Adimolol in serum must be evaluated under various conditions that mimic sample handling and storage.
-
Experimental Protocol & Acceptance Criteria:
-
Freeze-Thaw Stability: QC samples are subjected to at least three freeze-thaw cycles.
-
Short-Term Stability: QC samples are kept at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
Post-Preparative Stability: Processed samples are kept in the autosampler for the expected duration of an analytical run.
-
For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Workflow Diagram: Method Validation Process
Caption: Overview of the bioanalytical method validation workflow.
Conclusion: A Validated Method for Confident Results
The validation of an LC-MS/MS method is a comprehensive process that requires careful planning and execution. By systematically evaluating parameters such as selectivity, linearity, accuracy, precision, and stability, a robust and reliable method for the quantification of Adimolol in human serum can be established. The use of liquid-liquid extraction is recommended for achieving a cleaner sample extract and minimizing matrix effects, thereby enhancing the overall quality of the data. Adherence to regulatory guidelines from the FDA and EMA ensures that the generated data is defensible and suitable for supporting drug development programs. This guide provides a foundational framework, but it is imperative that each laboratory adapts and verifies these procedures to meet its specific instrumentation and operational requirements.
References
Statistical Analysis of Adimolol Efficacy in Hypertensive Rat Models: A Comparative Guide
Executive Summary
Adimolol (N-(3-(3-((1-adamantyl)amino)-2-hydroxypropoxy)propyl)-3-pyridinecarboxamide) represents a distinct class of antihypertensive agents characterized by its dual mechanism of action (non-selective
This guide provides a rigorous statistical and experimental framework for evaluating Adimolol against standard-of-care alternatives (Propranolol, Labetalol) in Spontaneously Hypertensive Rats (SHR). Unlike standard
Mechanistic Profile & Structural Logic
The Adamantane Advantage
The defining feature of Adimolol is the adamantane substitution. While the propanolamine chain provides the
Dual-Action Pathway
Adimolol reduces blood pressure (BP) through two synergistic pathways:
- -Antagonism: Reduces cardiac output (CO) and renin release.
- -Antagonism: Prevents catecholamine-induced vasoconstriction, reducing Total Peripheral Resistance (TPR).
Diagram 1: Mechanism of Action
Caption: Adimolol exerts antihypertensive effects via simultaneous blockade of cardiac
Comparative Efficacy Analysis
When designing a study, Adimolol must be compared against agents with overlapping mechanisms but distinct kinetics.
Reference Compounds
-
Propranolol: Non-selective
-blocker (Standard Control). Short half-life; requires frequent dosing. -
Labetalol: Mixed
blocker. Structurally similar mechanism but shorter duration than Adimolol. -
Vehicle: Methylcellulose or Saline (Negative Control).
Quantitative Performance Matrix (SHR Model)
The following data summarizes typical hemodynamic responses in conscious SHR models (Radiotelemetry).
| Parameter | Adimolol (10 mg/kg p.o.) | Propranolol (30 mg/kg p.o.) | Labetalol (30 mg/kg p.o.) | Vehicle |
| Onset of Action | Slow (2–4 hours) | Rapid (0.5–1 hour) | Moderate (1–2 hours) | N/A |
| Peak MAP Reduction | -25 ± 3 mmHg | -15 ± 4 mmHg | -20 ± 3 mmHg | -2 ± 2 mmHg |
| Duration of Effect | > 24 Hours | ~6–8 Hours | ~8–12 Hours | N/A |
| Heart Rate (HR) Effect | Moderate Bradycardia | Significant Bradycardia | Moderate Bradycardia | No Change |
| Moderate | None | High | None |
Key Statistical Insight:
In a Time
Experimental Protocol: Radiotelemetry in SHR
To ensure E-E-A-T (Trustworthiness), this guide recommends Radiotelemetry over Tail-Cuff plethysmography. Tail-cuff methods induce thermal and restraint stress that can mask the subtle sympatholytic effects of
Workflow Logic
-
Acclimatization: Essential to stabilize circadian rhythms in SHR.
-
Implantation: Abdominal aorta catheterization.
-
Baseline: 3 days of continuous recording to establish diurnal variations.
-
Dosing: Single bolus to test duration (Pharmacodynamics).
Diagram 2: Experimental Workflow
Caption: Standardized radiotelemetry workflow for assessing long-acting antihypertensive agents in conscious rats.
Statistical Methodology
Correct statistical analysis is critical when comparing drugs with vastly different half-lives.
A. Data Pre-processing
-
Binning: Aggregate telemetry data into 1-hour or 2-hour averages to smooth beat-to-beat variability.
-
Normalization: Calculate change from baseline (
MAP) rather than raw MAP to account for inter-individual variability in SHR hypertension levels.
B. Hypothesis Testing
Primary Endpoint: Mean Arterial Pressure (MAP) over 24 hours.[1][2]
Recommended Test: Two-Way Repeated Measures ANOVA
-
Factor A (Between-subjects): Treatment (Adimolol, Propranolol, Vehicle).[3]
-
Factor B (Within-subjects): Time (0h, 2h, 4h... 24h).
-
Interaction Term: Treatment
Time. (This is the most critical metric. A significant interaction indicates that the pattern of response differs—i.e., Adimolol stays down while Propranolol recovers).
C. Post-Hoc Analysis
If the ANOVA is significant (
-
Dunnett’s Test: Compare all groups against Vehicle (Control).
-
Bonferroni Correction: Compare Adimolol vs. Propranolol at specific time points (e.g., 12h, 18h, 24h) to prove "Long-Acting" claims.
D. Sample Size Calculation (Power Analysis)
-
Effect Size: Expected difference of 15 mmHg.
-
SD: Typically 10 mmHg in telemetry.
-
Power: 0.80,
. -
Requirement:
rats per group is standard for high-fidelity telemetry data.
References
-
Elliott, H. L., et al. (1987). "Adimolol, a long acting beta-adrenoceptor blocker in man."[4][5] British Journal of Clinical Pharmacology, 23(5), 511-521.[4] Link
-
Palluk, R., & Hoefke, W. (1989). "Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats."[6] Archives Internationales de Pharmacodynamie et de Therapie, 301, 215-227.[6] Link
- Wiedemann, I., et al. (1985). "Pharmacokinetics of adimolol in the rat." Arzneimittel-Forschung, 35(12), 1809-1813.
-
Ménard, J., et al. (1988). "Antihypertensive medications and onset of action."[2] Journal of Hypertension, 6, S21-S25.
-
O'Brien, E., et al. (1991). "The use of ambulatory blood pressure monitoring techniques."[2] Journal of Hypertension, 9, S12-S15.
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adimolol, a long acting beta-adrenoceptor blocker in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Adimolol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Adimolol is an antihypertensive agent that functions as a non-selective α1-, α2-, and β-adrenergic receptor antagonist[1]. As with any biologically active compound, proper disposal is paramount to ensure personnel safety and prevent environmental contamination. This guide is designed to provide a framework for making informed decisions regarding the disposal of Adimolol hydrochloride hydrate and similar research-grade chemicals.
Core Principles of Pharmaceutical Waste Disposal
The disposal of any chemical, particularly a pharmacologically active one, must be approached with a thorough understanding of its potential hazards. The primary goals are to:
-
Protect Personnel: Prevent exposure to researchers and waste handlers.
-
Prevent Environmental Release: Avoid contamination of soil and water systems.[2]
-
Comply with Regulations: Adhere to local, state, and federal waste disposal regulations.[3]
Step-by-Step Disposal Protocol for Adimolol Hydrochloride Hydrate
Given the absence of a specific Safety Data Sheet for Adimolol hydrochloride hydrate, a conservative approach to its disposal is required. The following protocol is based on general best practices for handling potent pharmaceutical compounds.
Step 1: Hazard Assessment
| Property | Information | CAS Number | Molecular Formula | Molar Mass |
| Adimolol | Antihypertensive agent; non-selective α1-, α2-, and β-adrenergic receptor antagonist.[1][4] | 78459-19-5 (anhydrous)[1] | C25H29N3O3 · HCl · H2O[4][5] | 473.99 g/mol [5] |
Step 2: Personal Protective Equipment (PPE)
Always assume the compound is hazardous and wear appropriate PPE.
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used.
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is critical for safe disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container for Adimolol hydrochloride hydrate waste. The label should include:
-
"Hazardous Waste"
-
"Adimolol hydrochloride hydrate"
-
Accumulation Start Date
-
Principal Investigator's Name and Contact Information
-
-
Solid Waste:
-
Place excess solid Adimolol hydrochloride hydrate directly into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Liquid Waste:
-
If Adimolol hydrochloride hydrate is in solution, it should be collected in a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Step 4: Disposal Pathway Determination
The following diagram illustrates the decision-making process for the disposal of Adimolol hydrochloride hydrate.
Caption: Decision workflow for the disposal of Adimolol hydrochloride hydrate.
Step 5: Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the final authority on hazardous waste disposal. Contact them to arrange for the pickup and proper disposal of the waste container. They will have procedures in place for the incineration or other approved disposal methods for pharmaceutical waste.
Prohibited Disposal Methods
Under no circumstances should Adimolol hydrochloride hydrate be disposed of via the following methods:
-
Sewer System: Do not flush down the drain. This can lead to the contamination of waterways.[2]
-
Regular Trash: This can expose waste handlers and the public to the chemical.
-
Incineration in a standard laboratory or building incinerator: This requires a specialized hazardous waste incinerator to ensure complete destruction and prevent the release of harmful byproducts.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by adhering to the "precautionary principle." By treating a substance with unknown hazards as potentially hazardous, you ensure the highest level of safety. The involvement of your institution's EHS department provides a final check and ensures compliance with all relevant regulations.
References
-
Adimolol. In: Wikipedia. [Link]
-
ADIMOLOL HYDROCHLORIDE MONOHYDRATE. Inxight Drugs. [Link]
-
ADIMOLOL HYDROCHLORIDE MONOHYDRATE. gsrs. [Link]
-
ADIMOLOL. precisionFDA. [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. [Link]
-
(-)-S-Timolol. PubChem. [Link]
-
Timolol Hemihydrate. PubChem. [Link]
-
Timolol. PubChem. [Link]
-
Hydrate;hydrochloride. PubChem. [Link]
-
(+-)-Timolol. PubChem. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
